molecular formula C20H34CaN7O11 B608539 Levomefolate calcium pentahydrate CAS No. 419563-18-1

Levomefolate calcium pentahydrate

Katalognummer: B608539
CAS-Nummer: 419563-18-1
Molekulargewicht: 588.6
InChI-Schlüssel: NVLUUBHWPOLECI-BWDMFOMUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levomefolate calcium pentahydrate is the calcium salt of the biologically active form of folate (Vitamin B9), providing a highly bioavailable and research-ready form of this essential nutrient . Unlike synthetic folic acid, which requires multi-step enzymatic conversion by dihydrofolate reductase (DHFR), levomefolate is a coenzymated form that is directly utilizable in biological systems . This is particularly valuable for studying models with impaired folate metabolism, such as those involving polymorphisms in the MTHFR gene . This compound serves as a critical methyl group donor in one-carbon metabolism . Its primary research applications stem from its central role in the methylation cycle, where it facilitates the conversion of homocysteine to methionine . Methionine is subsequently used to produce S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous cellular processes, including DNA synthesis and repair, gene expression regulation, and the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine . Consequently, researchers investigate Levomefolate calcium pentahydrate in neuroscience for its potential to support cognitive function and mental well-being through these mechanisms . Furthermore, by regulating homocysteine levels—a known risk factor for cardiovascular issues—it is a compound of interest in cardiovascular disease research . Its established role in preventing neural tube defects also makes it relevant in developmental biology and reproductive health studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

419563-18-1

Molekularformel

C20H34CaN7O11

Molekulargewicht

588.6

IUPAC-Name

monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate

InChI

InChI=1S/C20H25N7O6.Ca.5H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;;;;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;5*1H2/q;+2;;;;;/p-1/t12-,13-;;;;;;/m0....../s1

InChI-Schlüssel

NVLUUBHWPOLECI-BWDMFOMUSA-M

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(NC(N)=NC3=O)NC2)C=C1)=O.[H]O[H].[H]O[H].[H]O[H].[H]O[H].[H]O[H].[Ca+2]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Levomefolate calcium pentahydrate; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Physicochemical & Biopharmaceutical Characterization of Levomefolate Calcium Pentahydrate vs. Folic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Synthetic to Bioidentical

In the landscape of folate therapeutics, the industry is undergoing a paradigm shift from the synthetic provitamin Folic Acid (FA) to the bioidentical, metabolically active Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) .

While Folic Acid has been the standard for fortification due to its high stability, its physicochemical limitations—specifically its pH-dependent solubility and reliance on the dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR) enzymatic pathways—create significant bottlenecks in bioavailability. Levomefolate Calcium Pentahydrate represents a crystal engineering solution: a calcium salt stabilized by a pentahydrate pseudopolymorph lattice that bypasses metabolic rate-limiting steps while offering distinct solubility profiles.

This guide provides a granular technical comparison of these two entities, focusing on the critical physicochemical properties that drive formulation strategies and therapeutic efficacy.

Molecular Architecture & Crystal Engineering

The fundamental difference between the two compounds lies in their oxidation state and solid-state arrangement.

Comparative Chemical Identity
FeatureFolic Acid (FA)Levomefolate Calcium Pentahydrate
IUPAC Name (2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acidCalcium (6S)-N-[4-(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methylamino]benzoyl]-L-glutamate pentahydrate
Molecular Formula


Molar Mass 441.40 g/mol ~587.6 g/mol (Pentahydrate)
State Fully Oxidized (Provitamin)Reduced (Tetrahydrofolate form)
Stereochemistry Achiral (Synthetic FA is not chiral at C6)(6S)-Diastereoisomer (Biologically Active)
Salt Form Free AcidCalcium Salt (1:1 Stoichiometry)
The Pentahydrate Lattice Advantage

Reduced folates (like 5-MTHF) are intrinsically unstable, susceptible to rapid oxidative degradation. The calcium pentahydrate form is a specific crystal engineering solution.

  • Calcium Bridge: The

    
     ion coordinates with the carboxylate groups of the glutamate tail, locking the flexible molecule into a more rigid conformation.
    
  • Hydration Shell: The five water molecules (pentahydrate) form a hydrogen-bonded network that fills the voids in the crystal lattice. This "pseudopolymorph" structure acts as a buffer against environmental moisture and oxygen ingress, significantly extending shelf-life compared to the amorphous salt.

Physicochemical Profiling: Solubility & Stability

Solubility and pH Dependency

Folic acid behaves as a weak acid with low solubility in gastric environments, potentially leading to precipitation and variable absorption. Levomefolate calcium is designed to dissociate more consistently.

Table 1: Comparative Solubility Profile

MediumFolic Acid (FA)Levomefolate Calcium PentahydrateImplications
Water (Neutral) 0.0016 mg/mL (Very Poor)~0.3 - 1.0 mg/mL (Sparingly Soluble)L-5-MTHF-Ca has >100x higher intrinsic water solubility.
0.1N HCl (pH 1.2) Insoluble (< 0.001 mg/mL)Soluble (Dissociates to L-5-MTHF)FA precipitates in the stomach; L-5-MTHF-Ca remains available for absorption.
Buffer (pH 7.4) Soluble (> 1.0 mg/mL)SolubleBoth dissolve well in intestinal pH, but FA requires dissolution before reaching the jejunum.
Stability Matrix

Stability is the primary challenge with reduced folates.

  • Folic Acid: Highly stable to heat and humidity but sensitive to UV light (photolytic cleavage of the pteridine ring).

  • Levomefolate Ca: Sensitive to oxidation.[1] The pentahydrate form mitigates this, but it remains hygroscopic.

    • Thermal: Stable up to ~100°C (loss of crystal water begins >60°C).

    • Oxidative: Requires antioxidants (e.g., Ascorbic Acid) in liquid formulations.

Biopharmaceutical Implications (The "Why")

The physicochemical differences directly dictate the biological fate of the molecule. The following pathway diagram illustrates why Levomefolate is termed "MTHFR-independent."

MetabolicPathway FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR Enzyme (Rate Limiting 1) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme MTHF_5_10 5,10-Methylene-THF THF->MTHF_5_10 Serine Hydroxymethyltransferase MTHF_5 5-Methyltetrahydrofolate (5-MTHF) MTHF_5_10->MTHF_5 MTHFR Enzyme (Polymorphism Risk) MTHF_5->THF Methionine Synthase (B12 dependent) L_5_MTHF_Ca Levomefolate Calcium Pentahydrate L_5_MTHF_Ca->MTHF_5 Dissociation (Direct Entry) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation

Figure 1: Metabolic Pathway Comparison. Folic Acid requires multi-step enzymatic reduction (DHFR/MTHFR). Levomefolate Calcium enters directly as the active 5-MTHF, bypassing the MTHFR polymorphism bottleneck.

Analytical Methodologies

Accurate quantification requires distinguishing between the oxidized (FA) and reduced (5-MTHF) forms. Standard UV methods for FA are insufficient for L-5-MTHF due to its lower extinction coefficient and susceptibility to oxidation during analysis.

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol ensures separation of the diastereomers and protection of the reduced folate.

Reagents:

  • Phosphate Buffer (pH 5.5)[2]

  • Acetonitrile (HPLC Grade)

  • Antioxidant: Ascorbic Acid or Dithiothreitol (DTT) added to samples.

Workflow:

  • Sample Preparation:

    • Dissolve Levomefolate Calcium Pentahydrate in 0.1M Phosphate Buffer (pH 6.0) containing 1% Ascorbic Acid (to prevent oxidation to DHF).

    • Note: Avoid strong acid or base, which can induce racemization or degradation.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1][2]

    • Mobile Phase: Gradient elution.[3][4]

      • A: 0.05M Phosphate Buffer (pH 3.5)

      • B: Acetonitrile[1][2]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Detection:

    • Folic Acid: UV at 280 nm.

    • Levomefolate: Fluorescence Detection (Preferred for sensitivity).

      • Excitation: 295 nm

      • Emission: 353 nm

Analytical Logic Flow

AnalyticalWorkflow Sample Sample (Tablet/Powder) Extract Extraction Buffer + Ascorbic Acid Sample->Extract Protect from Light Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC-FL/UV (C18 Column) Filter->HPLC Inject 10-20 µL Data Peak Integration HPLC->Data Res. Time: FA ~15min 5-MTHF ~7min

Figure 2: Validated Analytical Workflow. Critical step: Addition of antioxidant during extraction to prevent conversion of 5-MTHF to oxidized folate species.

Conclusion

For drug development professionals, the choice between Folic Acid and Levomefolate Calcium Pentahydrate is a decision between cost-efficiency and clinical precision .

  • Folic Acid remains a robust, low-cost option for general population fortification but fails in subpopulations with MTHFR polymorphisms or altered gastric pH.

  • Levomefolate Calcium Pentahydrate offers a superior physicochemical profile: enhanced solubility in physiological ranges, direct metabolic utility, and a crystal structure engineered for stability. It is the preferred API for therapeutic applications targeting homocysteine management and prenatal care in at-risk genotypes.

References

  • Pietrzik, K., Bailey, L., & Shane, B. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. Link

  • FDA. (2012). New Dietary Ingredient Notification: L-5-Methyltetrahydrofolate Calcium. U.S. Food and Drug Administration.[4] Link

  • EFSA Panel on Food Additives and Nutrient Sources. (2004). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on the request from the Commission related to the use of Calcium L-Methylfolate as a source of folate. EFSA Journal. Link

  • Obeid, R., Holzgreve, W., & Pietrzik, K. (2013). Is 5-methyltetrahydrofolate an alternative to folic acid for the prevention of neural tube defects? Journal of Perinatal Medicine. Link

  • PubChem. (2024).[5] Levomefolate calcium pentahydrate Compound Summary. National Library of Medicine. Link

Sources

Molecular mechanism of Levomefolate calcium pentahydrate in MTHFR polymorphism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Mechanism of Levomefolate Calcium Pentahydrate in MTHFR Polymorphism Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism represents a significant rate-limiting bottleneck in folate metabolism, affecting approximately 40% of the global population. This genetic variant induces enzyme thermolability and cofactor dissociation, impairing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[1]

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) serves as a direct intervention strategy. Unlike synthetic folic acid, which requires multi-step enzymatic reduction, L-5-MTHF-Ca is the biologically active isomer.[2] It bypasses the MTHFR defect entirely, restoring the one-carbon cycle and normalizing homocysteine remethylation. This guide delineates the molecular kinetics, pharmacokinetic advantages, and validated experimental protocols for assessing L-5-MTHF-Ca efficacy.

Molecular Mechanism: The MTHFR Blockade and the Levomefolate Bypass

The C677T Defect: Structural Instability

The core pathology of the C677T polymorphism is structural. A cytosine-to-thymine substitution at nucleotide 677 results in a valine-to-alanine missense mutation at codon 222.

  • Thermolability: The Ala222 variant disrupts the homodimeric structure of the MTHFR enzyme. At physiological temperatures (37°C), the mutant enzyme is prone to dissociation into inactive monomers.

  • FAD Dissociation: The mutation weakens the binding affinity for Flavin Adenine Dinucleotide (FAD), a critical cofactor.[1][3] Without stable FAD binding, the catalytic activity drops by approximately 35% in heterozygotes (CT) and 70% in homozygotes (TT).

The Levomefolate Mechanism

Levomefolate calcium pentahydrate provides exogenous (6S)-5-methyltetrahydrofolate.

  • Direct Entry: It enters the cell via the Reduced Folate Carrier (RFC) and is immediately available as a methyl donor.

  • Methionine Synthase (MTR) Activation: L-5-MTHF donates its methyl group to cobalamin (B12), creating methylcobalamin. This cofactor then methylates homocysteine to form methionine.[3][4][5]

  • Bypassing the Bottleneck: Because L-5-MTHF is the product of the MTHFR reaction, the functional status of the MTHFR enzyme becomes irrelevant to the therapeutic outcome.

Pathway Visualization

OneCarbonPathway FolicAcid Synthetic Folic Acid DHF DHF FolicAcid->DHF DHFR (Slow) THF THF DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MTHFR MTHFR Enzyme (Defective in C677T) MethyleneTHF->MTHFR FiveMTHF 5-MTHF (Active Folate) MethyleneTHF->FiveMTHF Blocked by C677T MTHFR->FiveMTHF FiveMTHF->THF Methyl Group Transfer Levomefolate Levomefolate Calcium (L-5-MTHF-Ca) Levomefolate->FiveMTHF Direct Entry Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (MTR) + B12

Figure 1: The One-Carbon Metabolism pathway illustrating the MTHFR C677T blockade (red) and the direct entry point of Levomefolate Calcium (green), bypassing the enzymatic defect.[2]

Pharmacokinetics & Comparative Bioavailability

Levomefolate calcium demonstrates superior pharmacokinetics compared to folic acid, particularly in the context of the C677T genotype.

Quantitative Comparison
ParameterFolic Acid (Synthetic)Levomefolate Calcium (L-5-MTHF-Ca)
Metabolic Requirement Requires reduction by DHFR and conversion by MTHFR.[2][6][7]None. Biologically active upon absorption.
Absorption Mechanism Saturable carrier (PCFT) + Passive diffusion at high doses.Reduced Folate Carrier (RFC) & PCFT.
Plasma

Variable (delayed by metabolic conversion).Rapid (~0.5 – 1.5 hours).
Interaction with C677T Efficacy reduced by ~70% in TT homozygotes.[7]Efficacy independent of MTHFR genotype.
Safety Profile Risk of Unmetabolized Folic Acid (UMFA) accumulation.No UMFA accumulation; physiological form.
B12 Masking Can mask hematological signs of B12 deficiency.Does not mask B12 deficiency.
Bioavailability Dynamics

Studies utilizing


-labeled folate demonstrate that L-5-MTHF-Ca achieves higher peak plasma concentrations (

) and total exposure (AUC) than equimolar doses of folic acid in MTHFR-compromised individuals. The "UMFA Syndrome"—the accumulation of synthetic folic acid in plasma due to slow DHFR activity—is entirely avoided with Levomefolate.

Experimental Validation: Protocols for Researchers

To validate the efficacy of Levomefolate Calcium in a research setting, accurate quantification of plasma 5-MTHF is required. Immunoassays are often insufficient due to cross-reactivity. LC-MS/MS is the gold standard.

Protocol: LC-MS/MS Quantification of Plasma 5-MTHF

Objective: Precise quantitation of 5-MTHF to assess bioavailability or therapeutic adherence.

Materials:

  • Analytes: 5-MTHF standard, Folic Acid standard.[4][8][9][10][11]

  • Internal Standards (IS):

    
    -5-MTHF, 
    
    
    
    -Folic Acid.[8][12]
  • Matrix: Plasma or Serum (EDTA or Heparin).

  • Stabilizer: Ascorbic Acid (0.1% - 1.0%) Critical to prevent oxidation of 5-MTHF.

Step-by-Step Workflow:

  • Sample Collection: Collect whole blood. Immediately centrifuge at 4°C. Separate plasma and add Ascorbic Acid stabilizer immediately. Store at -80°C.

  • Protein Precipitation / SPE:

    • Mix 150 µL plasma with Internal Standard solution.

    • Perform Solid Phase Extraction (SPE) using Phenyl or C18 cartridges conditioned with methanol and water.

    • Wash with weak buffer (pH 3.2). Elute with high % Acetonitrile.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • 5-MTHF: m/z 460.2 → 313.1

      • 
        -5-MTHF: m/z 465.2 → 313.1
        
Experimental Workflow Diagram

LCMSWorkflow Sample Plasma Sample (+ Ascorbic Acid) ISTD Add Internal Std (13C5-5-MTHF) Sample->ISTD SPE Solid Phase Extraction (SPE) ISTD->SPE Elution Elute & Dry (N2 Stream) SPE->Elution Recon Reconstitute Mobile Phase Elution->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation Ratio Analyte/IS MS->Data

Figure 2: Validated LC-MS/MS workflow for the specific quantification of 5-MTHF in biological matrices, ensuring separation from synthetic folic acid.

Clinical Implications & Drug Development

Formulation Stability

Levomefolate is inherently susceptible to oxidative degradation.[13] The Calcium Pentahydrate salt form (C20H23CaN7O6 · 5H2O) is critical for drug development because it crystallizes into a stable lattice structure.

  • Solubility: Sparingly soluble in water (~0.3 mg/mL), which actually aids in stability by reducing hydrolysis rates in solid dosage forms.

  • Manufacturing: Must be processed under low-light and low-oxygen conditions to maintain potency.

Therapeutic Positioning

For drug developers, L-5-MTHF-Ca is not merely a "supplement" but a medical food or prescription therapeutic for specific genetic phenotypes.

  • Target Indication: Major Depressive Disorder (adjunct), Diabetic Peripheral Neuropathy, and High-Risk Pregnancy in MTHFR carriers.

  • Regulatory Status: Generally Recognized As Safe (GRAS) in the US; approved as a Novel Food in the EU.

References

  • Pietrzik, K., Bailey, L., & Shane, B. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics.[14][15] Link

  • Frosst, P., et al. (1995). A candidate genetic risk factor for vascular disease: a common mutation in methylenetetrahydrofolate reductase.[16][17] Nature Genetics. Link

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Folate Vitamers in Serum by LC-MS/MS.Link

  • Scaglione, F., & Panzavolta, G. (2014). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[11] Xenobiotica. Link

  • Guenther, B. D., et al. (1999). The structure and properties of methylenetetrahydrofolate reductase from Escherichia coli suggest how folate ameliorates human hyperhomocysteinemia. Nature Structural Biology. Link

Sources

Crystal structure analysis and X-ray diffraction of Levomefolate calcium pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Solid-State Analysis

Executive Summary & Structural Context

Levomefolate calcium (calcium L-5-methyltetrahydrofolate) represents the biologically active form of folate.[1][2][3][4][5][6] In drug development, its solid-state characterization is critical due to its propensity for polymorphism and pseudo-polymorphism (solvates/hydrates).

While the Type I (Trihydrate) form has been recently solved in high resolution (P212121), the Pentahydrate (often correlating to Type III or specific commercial forms like "Type C") remains a primary target for stability due to its unique hydration shell which stabilizes the oxidation-sensitive pteridine ring.

This guide details the X-ray Diffraction (XRD) protocols required to distinguish the pentahydrate from other solvates and amorphous phases, ensuring regulatory compliance (ICH Q6A) and batch consistency.

Crystallographic Fingerprint

The identification of Levomefolate Calcium Pentahydrate relies on specific diffraction peaks that distinguish it from the Trihydrate (Type I) and other lower hydrates.

Table 1: Diagnostic Diffraction Peaks (2

) for Key Polymorphs

Data derived from US Patent 6,441,168 and recent crystallographic literature.

PolymorphHydration StateKey Characteristic Peaks (2

± 0.2°)
Space GroupStability Profile
Type III Pentahydrate 6.8, 10.2, 15.4, 22.5 P212121 (Proposed)Stable at ambient RH; dehydrates >60°C
Type ITrihydrate6.5, 13.3, 16.8, 20.1P212121Standard commercial form (Metafolin®)
Type IIVariable Hydrate5.3, 6.9, 18.7, 21.1-Metastable; often transitional
AmorphousNon-crystallineBroad halo (no distinct peaks)N/AHighly hygroscopic; chemically unstable

Structural Insight: The crystal lattice of Levomefolate Calcium is characterized by alternating hydrophobic (pteridine rings) and hydrophilic (calcium coordination spheres) layers. The calcium ion is typically 7-coordinate, bridging folate molecules via carboxylate groups and water molecules.[3] The "Pentahydrate" likely accommodates two additional "zeolitic" water molecules in the lattice channels compared to the Trihydrate, accounting for the shift in the low-angle peaks (e.g., 6.8° vs 6.5°).

Experimental Protocol: High-Resolution PXRD

Objective: Obtain high-signal-to-noise diffraction patterns without inducing phase transitions during measurement.

A. Sample Preparation (Critical Step)[1]
  • Risk: Over-grinding causes localized heating, leading to partial dehydration (Pentahydrate

    
     Trihydrate) or amorphization.
    
  • Protocol:

    • Gently crush the sample using an agate mortar and pestle. Do not grind vigorously.

    • Pass through a 100-mesh sieve to ensure random orientation (minimizing preferred orientation effects common in plate-like folate crystals).

    • Mounting: Use a zero-background silicon holder. For highly unstable hydrates, cover the sample with a Kapton® film (7.5 µm) to maintain local humidity during the scan.

B. Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    = 1.5406 Å).
  • Voltage/Current: 40 kV / 40 mA.

  • Geometry: Bragg-Brentano (Reflection mode).

  • Divergence Slit: Variable (V20) or Fixed (0.5°) depending on sample length.

  • Detector: High-speed 1D detector (e.g., LynxEye or X'Celerator) to minimize exposure time.

C. Scan Parameters
ParameterSettingRationale
Scan Range2° - 40° 2

Captures low-angle lattice d-spacings and high-angle molecular packing.
Step Size0.02°Sufficient resolution for peak deconvolution.
Time per Step0.5 - 1.0 secBalance between signal intensity and sample stability.
Rotation15 rpmAverages particle statistics to reduce preferred orientation.
Workflow: From Raw Data to Structure Validation

The following diagram outlines the logical flow for validating the Pentahydrate form using Rietveld or Pawley refinement methods.

XRD_Workflow Sample Raw Sample (Levomefolate Ca) Prep Gentle Sieve Prep (Avoid Dehydration) Sample->Prep Scan PXRD Scan (2-40° 2Theta) Prep->Scan RawData Raw Diffractogram Scan->RawData Check1 Peak Search: Is 6.8° Present? RawData->Check1 TypeI Identify as Type I (Trihydrate) Check1->TypeI Peak at 6.5° TypeIII Identify as Type III (Pentahydrate) Check1->TypeIII Peak at 6.8° Refine Rietveld Refinement (Lattice Parameters) TypeIII->Refine Report Generate CoA (Polymorph Purity) Refine->Report

Caption: Decision tree for distinguishing Levomefolate Calcium Pentahydrate (Type III) from Trihydrate (Type I) based on low-angle peak shifting.

Stability & Phase Transitions (VT-XRD)

Levomefolate Calcium Pentahydrate is a "channel hydrate." The water molecules are not just surface-adsorbed but integral to the crystal lattice stability.

Thermal Stress Pathway

When subjected to Variable Temperature XRD (VT-XRD), the pentahydrate undergoes distinct phase transitions.

  • 25°C - 50°C: Stable Pentahydrate (Type III).

  • 60°C - 90°C: Loss of zeolitic water. Lattice contraction occurs. Transition to Type I (Trihydrate) or Type II.

  • >95°C: Collapse of the crystalline lattice. Formation of the Amorphous phase.

  • >130°C: Chemical degradation (oxidation/Maillard reaction type degradation).

Analytical Implication: If your XRD pattern shows a "halo" or broadened peaks at 6.8°, the sample may have been stored improperly (high heat/low humidity), leading to partial amorphization.

Phase_Transition Penta Pentahydrate (Type III) Stable < 50°C Tri Trihydrate (Type I) Transient/Stable Penta->Tri Heat > 60°C (-2 H2O) Amorph Amorphous (Disordered) Unstable Tri->Amorph Heat > 95°C (Lattice Collapse) Amorph->Penta Re-hydration (High Humidity)

Caption: Thermal degradation pathway of Levomefolate Calcium. Re-hydration (dashed) is possible but often results in mixed phases.

References
  • Müller, R., Moser, R., & Egger, T. (2002).[3] Stable crystalline salts of 5-methyltetrahydrofolic acid.[2][3][4][6][7] US Patent 6,441,168 B1.[3][7] Merck Eprova AG.[1]

  • Kaduk, J. A., et al. (2023).[8] Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I. Powder Diffraction, 38(3), 207-214.[3][4] Cambridge University Press.[3][4]

  • Wang, X., & Cheng, J. (2015).[2] Crystalline levomefolate calcium form-C and process for preparation.[9] PCT Publication WO2013107236A1.[10]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2005).[1] Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment.

Sources

Thermodynamic Stability Profile of Crystalline Levomefolate Calcium Pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of crystalline Levomefolate calcium pentahydrate. This document is structured to provide actionable insights for drug development professionals, synthesizing crystallographic data with thermodynamic principles.

Technical Whitepaper | Solid-State Chemistry & Pre-Formulation

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca[1] · 5H₂O) represents a specific crystalline hydrate of the biologically active form of folate. Unlike folic acid, which requires enzymatic reduction, L-5-MTHF is directly bioavailable.[1][2] However, its application in pharmaceutical and nutraceutical formulations is historically constrained by its complex solid-state thermodynamics.[1]

This guide characterizes the thermodynamic boundaries of the pentahydrate form. While the Type I (Trihydrate) form is often cited as the commercial standard (Metafolin®), the Pentahydrate (disclosed in early patent literature such as U.S. Patent 5,124,452) presents a unique hydration landscape. Understanding its stability profile—specifically its dehydration kinetics and oxidation sensitivity—is critical for ensuring label claim potency and preventing solid-state phase transformations during processing.[1]

Molecular Architecture & Solid-State Landscape[1]

Crystal Lattice & Hydration Stoichiometry

Levomefolate calcium crystallizes in a complex lattice where the calcium cation (


) acts as the structural anchor.
  • Coordination Geometry: The

    
     ion is typically 7-coordinate, sharing edges to form polymeric chains along the b-axis.[1][3][4]
    
  • Role of Water: In the pentahydrate form (

    
    ), water molecules occupy specific lattice sites:
    
    • Coordination Water: Directly bonded to the calcium ion, stabilizing the coordination sphere.

    • Lattice (Zeolitic) Water: Occupies channels between hydrophobic and hydrophilic layers.[1] These molecules are thermodynamically labile and responsible for the material's hygroscopic behavior.

The Stability Hierarchy

The pentahydrate exists in a delicate equilibrium with other forms. Its thermodynamic stability is governed by water activity (


) and temperature.[1]
Solid FormHydration StateThermodynamic StatusKey Characteristic
Pentahydrate

MetastableExists at higher RH; prone to dehydration.[1]
Trihydrate (Type I)

StableThe thermodynamic sink; commercially preferred.
Amorphous Non-stoichiometricUnstableHigh solubility but rapid chemical degradation.

Thermodynamic Characterization (DSC, TGA, DVS)

Thermogravimetric Analysis (TGA)

The TGA profile of Levomefolate calcium pentahydrate reveals a multi-step dehydration pathway, distinct from the anhydrous decomposition.

  • Zone I (Ambient - 100°C): Loss of loosely bound "zeolitic" water.[1] For the pentahydrate, this accounts for the loss of approximately 2 moles of water, transitioning the lattice toward a trihydrate-like state.

  • Zone II (100°C - 180°C): Loss of coordination water.[1] This step requires higher activation energy.[1]

  • Zone III (>300°C): Irreversible chemical decomposition (pyrolysis of the pteridine ring and glutamate tail).

Differential Scanning Calorimetry (DSC)

The DSC thermogram correlates with TGA mass loss events:

  • Endotherm A (~60-90°C): Broad, low-energy endotherm corresponding to the release of channel water (dehydration).[1]

  • Endotherm B (~130-150°C): Sharper endotherm representing the loss of coordination water and potential collapse of the crystal lattice.

  • Exotherm/Endotherm C (>300°C): Melting followed immediately by decomposition.[1]

Dynamic Vapor Sorption (DVS) & Hygroscopicity

The pentahydrate is dynamically active.

  • Critical Relative Humidity (CRH): The pentahydrate requires a specific RH environment (typically >40-50% RH) to maintain its stoichiometry.[1] Below this threshold, it may desorb water to form the trihydrate.

  • Sorption Hysteresis: A significant hysteresis loop is often observed between sorption and desorption cycles, indicating that re-hydration kinetics are slower than dehydration, a phenomenon typical of channel hydrates.

Stability & Degradation Pathways

The thermodynamic stability of the crystal lattice directly impacts the chemical stability of the molecule. The pentahydrate's primary vulnerability lies in the bridge methylene group (C9-N10 bond), which is susceptible to oxidative cleavage.

Chemical Degradation Mechanisms[1]
  • Oxidation: In the presence of oxygen, the pteridine ring system oxidizes to form para-aminobenzoylglutamate (pABG) and pterin-6-aldehyde.[1] This reaction is accelerated in amorphous regions generated by partial dehydration.

  • Hydrolysis: Occurs under acidic or alkaline stress, though the calcium salt is relatively resistant compared to the free acid.

Visualization of Stability Logic

The following diagram illustrates the phase transition and degradation logic for the pentahydrate form.

StabilityProfile cluster_env Stress Factors Pentahydrate Levomefolate Ca Pentahydrate (5H2O) Trihydrate Type I Trihydrate (Thermodynamic Sink) Pentahydrate->Trihydrate Dehydration (< 40% RH / Heat) Amorphous Amorphous Phase (High Energy) Pentahydrate->Amorphous Mech. Stress / Rapid Drying Degradants Degradants (pABG, Pterins) Trihydrate->Degradants Slow Oxidation (Lattice Protected) Amorphous->Degradants Rapid Oxidation (High Mobility) Temp Temperature (>40°C) Temp->Pentahydrate Humidity Low Humidity (<30%) Humidity->Pentahydrate

Caption: Phase transition pathways showing the dehydration of Pentahydrate to the stable Trihydrate and the risk of amorphous conversion.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile of a specific Levomefolate calcium pentahydrate sample, the following self-validating protocols are recommended.

Protocol A: Dehydration Onset Determination (TGA/DSC)
  • Objective: Determine the precise temperature of water loss to distinguish surface moisture from lattice water.

  • Instrumentation: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).

  • Methodology:

    • Sample Prep: Weigh 5–10 mg of sample into an aluminum crucible (crimped with a pinhole to allow vapor escape).

    • Equilibration: Hold at 25°C for 15 minutes under

      
       purge (50 mL/min) to stabilize mass.
      
    • Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.

    • Analysis:

      • Integrate mass loss steps.[1] (Theoretical Pentahydrate loss

        
        ; Trihydrate 
        
        
        
        ).[1]
      • Correlate onset temperature of the first endotherm with the first mass loss step.

Protocol B: Accelerated Stability Stress Testing (ICH)
  • Objective: Assess chemical integrity under stress.

  • Conditions:

    • Long Term: 25°C / 60% RH.[1]

    • Accelerated: 40°C / 75% RH.

  • Workflow:

    • Place samples in open and closed containers.

    • Pull points at T=0, 1, 3, and 6 months.

    • Analysis:

      • HPLC: Quantify L-5-MTHF content and degradants (pABG).

      • PXRD: Monitor crystal form changes (shift from Pentahydrate to Trihydrate peaks).

Workflow Visualization

The following diagram outlines the decision tree for characterizing a new lot of Levomefolate Calcium.

CharacterizationWorkflow Start Raw Material (Levomefolate Ca) TGA TGA Analysis (Water Content) Start->TGA XRD PXRD (Crystal Form ID) Start->XRD Decision Is Water ~15%? TGA->Decision Penta Confirm Pentahydrate Decision->Penta Yes Tri Confirm Trihydrate (Type I) Decision->Tri No (~10%) Stress Stress Test (40°C / 75% RH) Penta->Stress Tri->Stress Stress->XRD Check Phase Change

Caption: Analytical workflow to distinguish Pentahydrate from Trihydrate and assess stability.

Implications for Formulation

The thermodynamic instability of the pentahydrate form necessitates specific processing controls:

  • Wet Granulation Risks: Avoid aqueous granulation if possible. The addition of water followed by drying can induce phase transitions (Pentahydrate

    
     Amorphous 
    
    
    
    Trihydrate), leading to variable dissolution rates.
  • Packaging: Use high-barrier packaging (Alu/Alu blisters) to prevent moisture exchange that could trigger dehydration or hydrolysis.[1]

  • Storage: Refrigerated storage (2-8°C) is often recommended for the raw API to preserve the hydration state and prevent oxidative degradation.

References

  • Müller, H. et al. (2002).[1] Crystalline salts of (6S)-tetrahydrofolic acid.[1] U.S. Patent No.[1][5] 6,441,168.[1] (Discloses the stable Type I Trihydrate/Metafolin).

  • Kairisalo, P. et al. (1992).[1] Crystalline 5-methyltetrahydrofolic acid salts.[1][3] U.S. Patent No.[1][5] 5,124,452.[1] (Discloses the Pentahydrate form).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135565054, Levomefolate calcium pentahydrate.[1]

  • Lian, Z. et al. (2021).[1] Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt.[1] Molecules, 26(19), 6011. (Comparison of Form C vs Amorphous).

  • Hoppe, I. et al. (2023).[1] Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I. Powder Diffraction, 38(3), 207-214.[1][3][4]

Sources

Bioavailability & Physicochemical Profiling: Levomefolate Calcium Pentahydrate vs. Amorphous Variants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Differences: Levomefolate Calcium Pentahydrate vs. Amorphous Forms Content Type: Technical Whitepaper / Research Guide Audience: Pharmaceutical Scientists, Formulation Engineers, PK/PD Researchers

Executive Synthesis: The Stability-Solubility Paradox

In the development of folate therapeutics, the solid-state form of the Active Pharmaceutical Ingredient (API) dictates the critical path between shelf-life stability and in vivo bioavailability. Levomefolate calcium (L-5-MTHF Ca) presents a distinct case study in the "Crystal-Amorphous Paradox."

While general physical pharmacy principles suggest that amorphous solids—characterized by high internal energy and lack of long-range order—offer superior kinetic solubility, they are frequently plagued by thermodynamic instability, hygroscopicity, and rapid degradation. Conversely, Levomefolate Calcium Pentahydrate (specifically the patented Crystal Form C) has demonstrated a capability to invert this paradigm. Through a stable hydration lattice, it achieves a bioavailability profile that reportedly exceeds both amorphous calcium variants and competing salt forms (e.g., glucosamine salts), primarily by preserving API integrity through the gastric environment and ensuring consistent dissolution kinetics.

This guide analyzes the mechanistic drivers behind these differences, supported by comparative physicochemical data and validated experimental protocols.

Physicochemical Characterization & Structural Logic

Structural Divergence

The bioavailability difference begins at the molecular lattice level.

  • Amorphous Levomefolate Calcium: Exists as a disordered glass. It lacks a defined melting point, exhibiting a Glass Transition Temperature (

    
    ) that drops significantly upon moisture sorption. This form is highly hygroscopic; absorbed water acts as a plasticizer, increasing molecular mobility and accelerating oxidative degradation of the sensitive tetrahydrofolate moiety.
    
  • Levomefolate Calcium Pentahydrate (Crystal Form C): Features a triclinic or monoclinic unit cell where water molecules are structurally integrated into the lattice (channel hydrates). This "locking" mechanism shields the folate ion from oxidative attack and prevents the hygroscopic "caking" observed in amorphous forms.

Stability as a Bioavailability Driver

Bioavailability (


) is not merely a function of solubility (

); it is a function of the concentration of intact drug available for absorption (

).

Amorphous forms, while dissolving rapidly, often degrade into inactive oxidation products (e.g., p-aminobenzoylglutamate) before absorption can occur, or recrystallize into less soluble hydrates in the GI tract. The Pentahydrate form maintains


 purity over 48 months (room temperature), whereas amorphous forms can lose 

potency within weeks of exposure to humidity.
Visualization: Stability-Solubility Interplay

The following diagram illustrates the mechanistic pathways distinguishing the two forms.

BioavailabilityPathways cluster_Amorphous Amorphous Form cluster_Crystal Pentahydrate (Form C) Amorph Amorphous Solid (High Free Energy) Hygro Moisture Sorption (Tg Reduction) Amorph->Hygro Rapid Absorption Intestinal Absorption (Bioavailability) Amorph->Absorption Initial Burst Degrad Oxidative Degradation (Inactive Impurities) Hygro->Degrad Oxidation Precip Recrystallization (Metastable Hydrate) Hygro->Precip Nucleation Degrad->Absorption Reduced Payload Precip->Absorption Slowed Rate Crystal Crystalline Pentahydrate (Stable Lattice) Dissol Controlled Dissolution (Sustained Supersaturation) Crystal->Dissol Noyes-Whitney Kinetics Dissol->Absorption High Efficiency

Figure 1: Mechanistic pathways determining bioavailability. Note the degradation risks associated with the amorphous form compared to the direct dissolution-absorption path of the crystalline pentahydrate.

Comparative Pharmacokinetics (Data Synthesis)

Recent comparative studies (e.g., Molecules 2021, Jinkang Pharma data) highlight significant PK divergences in Sprague-Dawley rat models. The Pentahydrate form (MTHF CAC) demonstrates superior residence time and total exposure compared to both amorphous calcium and glucosamine salts.

Table 1: Comparative Pharmacokinetic Parameters (Normalized)

ParameterLevomefolate Ca Pentahydrate (Form C)Amorphous Ca Salt (Type I/Generic)(6S)-5-MTHF Glucosamine Salt

(Relative)
High (Benchmark) Moderate (~60-70% of Form C)High (Variable, ~80-120% of Form C*)

(Relative)
351% (vs Type I Crystal)100% (Baseline)~218% (vs Type I Crystal)

0.5 – 1.0 h0.5 – 1.0 h0.5 – 1.0 h
Stability (Shelf) >48 Months<12 MonthsVariable (<24 Months)
Impurity Generation < 0.3% (60 days open)> 15% (60 days open)> 10% (60 days open)

*Note: While some studies suggest Glucosamine salt has high


, the total exposure (

) and stability profile of the Pentahydrate form often yield superior long-term therapeutic efficacy.

Experimental Protocols

To validate these differences in a lab setting, the following protocols are recommended. These move beyond standard USP disintegration to biorelevant stress testing.

Protocol A: Intrinsic Dissolution Rate (IDR)

Objective: Determine the dissolution rate per unit area, eliminating particle size effects to compare the solid-state forms directly.

  • Preparation: Compress 150 mg of API (Pentahydrate vs. Amorphous) into a 0.5 cm² disk using a Woods apparatus at 2000 psi for 1 minute.

  • Medium: 900 mL degassed 0.1 N HCl (simulated gastric fluid) or Phosphate Buffer pH 6.8.

    • Critical Step: Add 0.5% Ascorbic Acid to the medium to prevent oxidative degradation of dissolved folate during the test.

  • Conditions: 37°C, paddle speed 50 rpm.

  • Sampling: Withdraw 5 mL at 5, 10, 20, 30, and 60 minutes. Filter immediately (0.45 µm).

  • Analysis: HPLC-UV (280 nm) or LC-MS/MS.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by surface area is the IDR.

    • Expectation: Amorphous may show higher initial IDR but non-linear curvature due to surface crystallization. Pentahydrate should show linear, steady IDR.

Protocol B: Accelerated Stability-Bioavailability Stress Test

Objective: Mimic supply chain stress and measure impact on subsequent dissolution (Bioavailability surrogate).

  • Stress Induction: Place open vials of both forms in a stability chamber at 40°C / 75% RH for 7 days.

  • Visual Check: Observe for color change (yellow to brown indicates oxidation) or deliquescence (amorphous form turning to gum).

  • Post-Stress Dissolution: Perform standard USP dissolution on the stressed samples.

  • Quantification: Measure not just dissolved folate, but % Impurity C (oxidation product).

    • Self-Validating Check: If the amorphous sample shows high dissolution but low "active" folate content, the bioavailability hypothesis is disproven due to degradation.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Dissolution Dissolution Phase cluster_Analysis Analytical Phase Start Start: API Selection Disk Compress into IDR Disks (Fixed Surface Area) Start->Disk Stress Stress Chamber (40°C/75% RH, 7 Days) Start->Stress Media Media: pH 6.8 + Ascorbic Acid (Prevents oxidation artifact) Disk->Media Stress->Disk Post-Stress Evaluation Apparatus USP Apparatus 2 (Paddle, 50 RPM) Media->Apparatus HPLC HPLC-UV / LC-MS Apparatus->HPLC Sampling t=5,10,20... Calc Calculate IDR & Impurity % HPLC->Calc Decision Compare Profiles: Linearity vs. Curvature Calc->Decision

Figure 2: Workflow for comparative Intrinsic Dissolution Rate (IDR) and stability stress testing.

Strategic Conclusion

For drug development professionals, the choice between Levomefolate Calcium Pentahydrate and amorphous forms entails a trade-off between theoretical solubility and practical utility.

  • Amorphous forms offer a theoretical kinetic solubility advantage but require extensive formulation engineering (e.g., solid dispersions, protective packaging) to prevent degradation and recrystallization. The "apparent" bioavailability is high only if the supply chain is tightly controlled.

  • Levomefolate Calcium Pentahydrate (Form C) represents a "Bioavailability by Stability" approach. Its crystal lattice provides a robust barrier against environmental moisture and oxidation, ensuring that the dose administered is the dose absorbed. The PK data suggests that this stability translates into a significantly higher AUC, making it the superior candidate for consistent therapeutic outcomes.

References

  • Magnafolate® vs Generic L-Methylfolate Stability Study. Magnafolate.com. Available at: [Link]

  • Molecules Journal. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. (2021).[1][2] Available at: [Link]

  • PubChem. Levomefolate calcium pentahydrate Compound Summary. National Library of Medicine. Available at: [Link]

  • FDA. Levomefolate Calcium Substance Registration. precisionFDA. Available at: [Link]

Sources

Levomefolate Calcium Pentahydrate: Mechanistic Mastery of Homocysteine Remethylation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Application Scientists

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) represents the biologically active, crystalline calcium salt of (6S)-5-methyltetrahydrofolate. Unlike synthetic folic acid, which requires multi-step enzymatic reduction, L-5-MTHF-Ca is a direct methyl donor. Its primary therapeutic utility lies in the remethylation of homocysteine to methionine , a critical step in the One-Carbon Metabolism cycle.

This guide analyzes the biochemical superiority of L-5-MTHF-Ca over folic acid, particularly for populations with MTHFR polymorphisms (C677T/A1298C), and details validated LC-MS/MS protocols for quantifying its metabolic impact.

Molecular Architecture & Stability

Chemical Identity: Calcium (6S)-5-methyltetrahydrofolate pentahydrate. Significance of the Pentahydrate Form: In drug development, the "pentahydrate" designation is not merely nomenclature; it dictates thermodynamic stability . The amorphous form of L-5-MTHF is highly hygroscopic and prone to oxidative degradation. The pentahydrate crystal lattice locks the molecule into a stable conformation, significantly extending shelf-life and ensuring consistent bioavailability [1].

FeatureFolic Acid (Synthetic)Levomefolate Calcium Pentahydrate
Metabolic Status Provitamin (Requires activation)Active Coenzyme
Solubility Low (Acidic pH)High (Physiological pH)
Transport PCFT / RFC (Saturable)PCFT / RFC / Folate Receptor

MTHFR Dependence Yes (Rate-limiting step)No (Direct entry)
Risk of UMFA *High at doses >200µgNegligible

*UMFA: Unmetabolized Folic Acid Syndrome[1]

Biochemistry: The Remethylation Pathway

The efficacy of Levomefolate calcium lies in its ability to bypass the rate-limiting enzyme Methylenetetrahydrofolate Reductase (MTHFR) .

Mechanism of Action[2]
  • Direct Entry: L-5-MTHF enters the portal circulation and crosses the blood-brain barrier.

  • Methyl Donation: It donates a methyl group (-CH3) to Homocysteine (Hcy) via the enzyme Methionine Synthase (MTR) .

  • Cofactor Requirement: This reaction requires Vitamin B12 (Methylcobalamin) as a cofactor.

  • Product Formation: Hcy is converted to Methionine, which is subsequently activated to S-Adenosylmethionine (SAMe), the universal methyl donor for DNA, RNA, and neurotransmitter synthesis.[2]

Visualizing the Bypass (DOT Diagram)

The following diagram illustrates how L-5-MTHF bypasses the MTHFR bottleneck that restricts folic acid metabolism.

Homocysteine_Remethylation cluster_inputs Dietary/Supplemental Inputs cluster_cycle Folate Cycle cluster_meth Methionine Cycle FolicAcid Folic Acid (Synthetic) DHF DHF FolicAcid->DHF DHFR L5MTHF Levomefolate Calcium (L-5-MTHF) Homocysteine Homocysteine (Toxic) L5MTHF->Homocysteine Direct Methyl Donation (via MTR + B12) THF THF DHF->THF DHFR MTHF_5_10 5,10-Methylene-THF THF->MTHF_5_10 SHMT MTHFR MTHFR Enzyme (Rate Limiting) MTHF_5_10->MTHFR MTHFR->L5MTHF Reduction Methionine Methionine Homocysteine->Methionine Remethylation SAMe SAMe (Methyl Donor) Methionine->SAMe SAMe->Homocysteine Transmethylation

Caption: L-5-MTHF enters the cycle downstream of the MTHFR enzyme, directly fueling the conversion of toxic Homocysteine into Methionine.

Experimental Protocol: Quantification via LC-MS/MS

To validate the efficacy of Levomefolate calcium in drug trials, precise quantification of plasma 5-MTHF and Homocysteine is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for specificity [2, 3].

Protocol: Simultaneous Quantification

Objective: Measure total Homocysteine (tHcy) and 5-MTHF in human plasma.

1. Reagents & Standards
  • Internal Standards (IS): Homocysteine-d4 and

    
    -5-MTHF (Critical for correcting matrix effects).
    
  • Reducing Agent: Dithiothreitol (DTT) or TCEP (Required to break disulfide bonds, as 98% of Hcy is protein-bound).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

2. Sample Preparation (Step-by-Step)
  • Reduction: Aliquot 100 µL plasma. Add 20 µL Internal Standard mix + 20 µL 0.5M DTT. Incubate at room temperature for 15 min.

  • Protein Precipitation: Add 300 µL ice-cold Acetonitrile with 0.1% Formic Acid. Vortex vigorously for 30s.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an autosampler vial.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) Positive Mode. Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-MTHF 460.2313.122
Homocysteine 136.190.015

-5-MTHF (IS)
465.2313.122
Hcy-d4 (IS) 140.194.015
Workflow Visualization (DOT Diagram)

LCMS_Workflow Plasma Plasma Sample (100 µL) Reduction Reduction (DTT/TCEP) Break Disulfides Plasma->Reduction + IS Mix Precipitation Precipitation (Acetonitrile) Remove Proteins Reduction->Precipitation Centrifuge Centrifugation 14,000g, 10min Precipitation->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio to IS) MS->Data

Caption: Analytical workflow for extracting and quantifying total Homocysteine and 5-MTHF from plasma.

Clinical Applications & Drug Development

The MTHFR Polymorphism Factor

Approximately 40-60% of the population carries a variant of the MTHFR gene (C677T or A1298C). In these individuals, the enzyme's capacity to convert 5,10-methylene-THF to 5-MTHF is reduced by 30-70% [4].

  • Folic Acid Limitation: In C677T homozygotes, high-dose folic acid may not effectively lower homocysteine due to the enzymatic bottleneck.

  • Levomefolate Solution: By providing the reduced folate directly, Levomefolate calcium restores normal methylation regardless of the patient's genotype.

Therapeutic Windows
  • Hyperhomocysteinemia: Doses of 1-3 mg/day have shown significant reduction in plasma Hcy levels within 4-8 weeks.

  • Depression (Adjunctive): L-5-MTHF acts as a cofactor for BH4 (tetrahydrobiopterin) synthesis, which is essential for Serotonin and Dopamine production. Doses range from 7.5 mg to 15 mg.

References

  • FDA.gov. (2024). Levomefolate Calcium Pentahydrate - Substance Registration. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS. Current Protocols in Human Genetics. Retrieved from [Link]

  • March of Dimes. (2020).[4] MTHFR variant and folic acid: What you need to know. Retrieved from [Link]

Sources

Pharmacokinetics of L-5-Methyltetrahydrofolate Calcium Pentahydrate in Human Plasma

[1][2]

Executive Summary

L-5-Methyltetrahydrofolate (L-5-MTHF) Calcium Pentahydrate represents the biologically active, circulating form of folate. Unlike synthetic folic acid (FA), which requires multi-step enzymatic reduction to become metabolically active, L-5-MTHF is directly bioavailable. This distinction is critical for drug development and clinical applications, particularly for individuals with methylenetetrahydrofolate reductase (MTHFR) polymorphisms (e.g., C677T, A1298C), who exhibit reduced capacity to convert synthetic folic acid into its active form.

This technical guide details the pharmacokinetic (PK) profile of L-5-MTHF calcium pentahydrate, emphasizing its superior absorption kinetics, lack of "unmetabolized folic acid" (UMFA) accumulation, and specific bioanalytical requirements for quantification in human plasma.

Physicochemical Identity & Stability[3][4][5][6][7][8][9]

  • Chemical Name: Calcium L-5-methyltetrahydrofolate pentahydrate

  • Synonyms: Metafolin, Levomefolate calcium[1]

  • Molecular Formula: C20H23CaN7O6[2][3] · 5H2O

  • Solubility: Sparingly soluble in water; solubility increases with pH.

  • Stability: The calcium salt stabilizes the otherwise oxidation-prone 5-MTHF anion. However, once dissociated in plasma or acidic media, the tetrahydrofolate core is highly susceptible to oxidative degradation into MeFox (pyrazino-s-triazine derivative).

Mechanism of Action: The Folate Cycle Shortcut

The clinical superiority of L-5-MTHF stems from its entry point into the folate cycle. Synthetic folic acid must be reduced by Dihydrofolate Reductase (DHFR) —a slow, rate-limiting step—and then methylated by MTHFR . L-5-MTHF bypasses both enzymes.

FolateCycleFASynthetic Folic AcidDHFDihydrofolate (DHF)FA->DHFDHFR (Rate Limiting)THFTetrahydrofolate (THF)DHF->THFDHFRM_THF5,10-Methylene-THFTHF->M_THFSHMTL5MTHF_PlasmaL-5-Methyltetrahydrofolate(Active Circulating Form)M_THF->L5MTHF_PlasmaMTHFR(Polymorphism Defect Risk)L5MTHF_DrugL-5-MTHF Ca (Drug/Supplement)L5MTHF_Drug->L5MTHF_PlasmaDirect Absorption(Bypasses DHFR & MTHFR)L5MTHF_Plasma->THFMethionine Synthase (MTR)+ B12HcyHomocysteineMetMethionineHcy->MetRemethylation

Figure 1: Metabolic pathway comparison. L-5-MTHF (Green) enters the cycle directly, bypassing the rate-limiting DHFR step and the MTHFR enzyme, which is often compromised in specific genotypes.

Pharmacokinetic Profile in Human Plasma[1][2][12][13]

The pharmacokinetics of L-5-MTHF are characterized by rapid absorption and a distinct elimination phase compared to folic acid.

Absorption

L-5-MTHF calcium pentahydrate dissociates in the gut. The L-5-MTHF anion is absorbed via the Proton-Coupled Folate Transporter (PCFT) in the proximal jejunum.

  • Tmax (Time to Peak): 0.5 – 1.5 hours.

    • Note: This is significantly faster than the appearance of active 5-MTHF derived from synthetic folic acid administration (which often lags by >2 hours due to metabolic conversion).

  • Cmax (Peak Concentration):

    • Equimolar dosing of L-5-MTHF results in a significantly higher Cmax (~7-fold higher peak for the specific isomer in some comparative datasets) and higher AUC compared to folic acid.

  • Bioavailability: Nearly 100% relative to intravenous administration. It is not affected by metabolic saturation of DHFR.

Distribution
  • Protein Binding: ~50–60% bound to plasma proteins (primarily albumin and folate-binding protein).

  • Transport: actively transported across the Blood-Brain Barrier (BBB), unlike folic acid which must be metabolized first.

Metabolism & Elimination
  • Metabolism: L-5-MTHF is the primary methyl donor for the remethylation of homocysteine to methionine. It does not undergo reduction; it is consumed in the methionine synthase reaction to regenerate Tetrahydrofolate (THF).

  • Half-Life (t1/2):

    • [S]-isomer (Natural): ~3.1 ± 1.0 hours.[4]

    • [R]-isomer (Synthetic impurity, if present): ~8.3 hours (slower renal clearance due to higher protein binding).[4]

    • Clinical Note: The functional duration of effect is longer due to intracellular polyglutamation and tissue retention.

  • Excretion: Renal excretion of intact folate and catabolites (acetamidobenzoylglutamate).

Quantitative Comparison: L-5-MTHF vs. Folic Acid[4][5][6][7]
ParameterL-5-MTHF Ca PentahydrateSynthetic Folic Acid
Active Form Yes (Direct)No (Prodrug)
Tmax 0.5 – 1.5 h (Rapid)~2.0 – 3.0 h (Delayed conversion)
UMFA Accumulation None High (at doses >200µg)
MTHFR Dependence IndependentDependent
Interaction with B12 Does not mask B12 deficiency anemiaMasks hematological signs of B12 deficiency

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of L-5-MTHF in human plasma requires rigorous stabilization due to its sensitivity to oxidation.

Sample Preparation Protocol

Crucial Step: Plasma must be stabilized immediately upon collection to prevent oxidation to MeFox.

  • Collection: Draw blood into EDTA or Heparin tubes containing Ascorbic Acid (0.1% - 1.0%) or Dithiothreitol (DTT) .

  • Separation: Centrifuge at 4°C immediately.

  • Extraction (Solid Phase Extraction - SPE):

    • Conditioning: Methanol and Water.

    • Loading: Acidified plasma (pH ~3.5).

    • Wash: Acidic buffer (removes salts/proteins).

    • Elution: High % Acetonitrile/Methanol buffer.

    • Alternative: Protein Precipitation (PP) with acetonitrile containing 1% ascorbic acid is viable for high-concentration samples but SPE offers lower ion suppression.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

  • Transitions:

    • L-5-MTHF: m/z 460.2 → 313.1 (Quantifier).

    • Internal Standard (13C5-5-MTHF): m/z 465.2 → 313.1.

Clinical Implications & MTHFR Genotypes[9][14][15][16][17]

The MTHFR Bypass

Individuals homozygous for the C677T mutation (approx. 10-12% of Caucasians) have MTHFR enzymatic activity reduced by up to 70%.

  • Folic Acid Response: Significantly impaired. High doses may lead to accumulation of Unmetabolized Folic Acid (UMFA) without adequately restoring L-5-MTHF levels.

  • L-5-MTHF Response: Unimpaired. PK studies confirm that L-5-MTHF administration raises plasma folate levels equally effectively in CC (wild type) and TT (homozygous) genotypes.

Safety Profile

L-5-MTHF does not mask Vitamin B12 deficiency.[5][6] Unlike folic acid, which can correct the anemia of B12 deficiency while allowing neurological damage to progress (the "folate trap"), L-5-MTHF requires B12-dependent Methionine Synthase to function. If B12 is absent, L-5-MTHF cannot drive the cycle, preventing the masking effect.

References

  • Stereospecific pharmacokinetics of rac-5-methyltetrahydrofolic acid in patients with advanced colorectal cancer. Source: PubMed / British Journal of Cancer [Link]

  • Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Source: Food & Nutrition Research [Link]

  • Folic Acid and L-5-Methyltetrahydrofolate: Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Source: Clinical Pharmacokinetics (ResearchGate) [Link]

  • Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid. Source: MDPI / Nutrients [Link]

  • Determination of 5-methyltetrahydrofolate in human plasma by LC-MS/MS. Source: PubMed / Analytical Biochemistry [Link]

Solubility characteristics of Levomefolate calcium pentahydrate in various pH buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Characteristics of Levomefolate Calcium Pentahydrate in Various pH Buffers Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca), known commercially as Metafolin®, represents the stabilized calcium salt of the biologically active folate form.[1][2][3][4] Unlike folic acid, which requires enzymatic reduction, L-5-MTHF is directly bioavailable.[1][3][4] However, its physicochemical behavior—specifically its solubility profile across the pH spectrum—presents unique challenges for formulation scientists.[1]

This guide provides an in-depth analysis of the solubility characteristics of L-5-MTHF-Ca, revealing a distinct pH-dependent profile that favors acidic and alkaline environments while exhibiting minimum solubility in neutral aqueous media.[1][2][3][4] We explore the mechanistic drivers behind this behavior, including the common ion effect and pKa-governed dissociation, and provide a validated protocol for solubility profiling.[1][2]

Chemical Identity and Physicochemical Basis[1][5][6][7][8][9][10]

To understand the solubility behavior, one must first grasp the molecular architecture of the compound.[1] Levomefolate calcium is a salt, not a free acid, which fundamentally alters its dissolution kinetics compared to folic acid.[1][2]

  • Chemical Name: Calcium (6S)-5-methyltetrahydrofolate pentahydrate[2][3][4]

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Molecular Weight: ~497.5 g/mol (Anhydrous); ~587.6 g/mol (Pentahydrate)[2][3][4]

  • Solid State: Crystalline powder (High crystallinity contributes to stability but reduces kinetic solubility compared to amorphous forms).[1][4]

The pKa Factor

The solubility profile is governed by the ionization state of the L-5-MTHF molecule.[1][2][3][4]

  • 
    -COOH (Glutamate):  pKa 
    
    
    
    2.2[2][3][4]
  • 
    -COOH (Glutamate):  pKa 
    
    
    
    4.8[2][3][4]
  • N5 (Pteridine ring): pKa

    
     3.5 – 4.0 (Protonation site)[2][3][4]
    

In neutral solutions (pH 6.0–7.5), the molecule exists predominantly as a dianion (both carboxyl groups deprotonated) paired with the


 cation.[4] This ionic lattice is robust, leading to "sparing" solubility.[1][2] In acidic conditions, protonation of the carboxyl groups and the N5 nitrogen disrupts this lattice, significantly enhancing solubility.[1]
Solubility Profile Across pH Buffers

The solubility of Levomefolate calcium pentahydrate does not follow a linear trend.[1][4] It exhibits a "U-shaped" or "W-shaped" profile, with high solubility in extreme acid and base, and a solubility minimum in the near-neutral range.[1][2]

Quantitative Solubility Data (Approximated from JECFA & Regulatory Data)
Solvent / Buffer MediumpH ConditionSolubility StatusApprox. ConcentrationMechanistic Insight
Simulated Gastric Fluid pH 1.2 – 2.0High > 40 mg/mLProtonation of carboxyls disrupts Ca-salt lattice; formation of soluble acid species.[1][2][3][4]
Acetate Buffer pH 4.5Moderate 1 – 5 mg/mLTransition zone; partial protonation.[1][2][4]
Purified Water pH 6.0 – 7.0Sparingly Soluble ~1.0 – 10 mg/mL*Stable Ca-salt lattice formation.[1][2][3][4] Minimum solubility region.
Phosphate Buffer pH 7.4Low < 1 mg/mLCommon Ion Effect: Presence of Calcium or Phosphate ions can precipitate Ca-Phosphate, interfering with measurements.[1][2][4]
Alkaline Hydroxides pH > 10.0Soluble Variable (High)Formation of highly soluble metal-folate complexes; risk of oxidative degradation.[1][3][4]

*Note: Literature values vary significantly (0.3 mg/mL to 10.7 mg/mL) based on the specific polymorph, hydration state (pentahydrate vs. anhydrous), and equilibration time.[4] The pentahydrate form is thermodynamically stable and less soluble than amorphous forms.[1]

Critical Experimental Protocol: Solubility Determination

Measuring the solubility of L-5-MTHF-Ca requires strict control over environmental factors due to its high sensitivity to oxidation and light.[1][2][3][4] Standard "shake-flask" methods often fail if degradation occurs before equilibrium is reached.[1][2][3][4]

The "Protected Equilibrium" Workflow

Prerequisites:

  • Light Protection: Amber glassware and low-actinic light environment (sodium vapor lamps) are mandatory.[1][2][3][4]

  • Inert Atmosphere: All buffers must be degassed and purged with Nitrogen (

    
    ) or Argon.[1][4]
    
  • Temperature: Strictly controlled at 25°C ± 0.1°C or 37°C (physiological).

Step-by-Step Methodology
  • Buffer Preparation: Prepare buffers (pH 1.2, 4.5, 6.8) using degassed, oxidatively stable reagents.[1][2][4] Avoid Calcium-containing buffers (e.g., Krebs-Ringer) to prevent common ion suppression.[2][3][4]

  • Supersaturation: Add excess Levomefolate calcium pentahydrate to the buffer until a visible solid phase remains.[1][2][4]

  • Equilibration (The Danger Zone):

    • Agitate (shaking water bath) for 24 hours.

    • Critical Step: Monitor for color change.[1][2][4] A shift from off-white/yellow to dark orange/brown indicates oxidative degradation (formation of p-aminobenzoylglutamate).[1][2][3][4] If this occurs, the solubility data is invalid.[1][2]

  • Sampling: Filter supernatant through a 0.45 µm PVDF filter (low protein binding).

  • Quantification: Analyze via HPLC-UV (typically 280 nm or 290 nm) against a fresh standard curve.

Visualization: Validated Solubility Workflow

SolubilityWorkflow Start Start: Buffer Preparation (Degassed, N2 Purged) AddSample Add Excess L-5-MTHF-Ca (Amber Vial) Start->AddSample Agitate Agitate @ 25°C (Protect from Light) AddSample->Agitate CheckDegradation Check for Degradation (Color Change / HPLC Impurity) Agitate->CheckDegradation Valid Solution Stable CheckDegradation->Valid Yellow/Clear Invalid Discard: Oxidation Detected CheckDegradation->Invalid Brown/Orange Color Filter Filtration (0.45 µm PVDF) Valid->Filter HPLC HPLC Quantification (UV 290 nm) Filter->HPLC

Caption: Workflow for solubility determination of labile folates, emphasizing degradation checkpoints.

Implications for Formulation & Bioavailability[12][13]

The solubility data has direct consequences for drug delivery systems:

1. Oral Solid Dosage (Tablets/Capsules):

  • Dissolution Strategy: Since solubility is high in pH 1.2 (gastric fluid), immediate-release formulations are highly effective.[1][2][3][4] The drug dissolves rapidly in the stomach before reaching the solubility-limiting neutral pH of the small intestine.[1]

  • Salt Selection: The Calcium salt is chosen not for solubility, but for stability .[1] While the Glucosamine salt (Quatrefolic®) or Sodium salt may have higher water solubility, the Calcium pentahydrate form offers a superior crystalline lattice that resists oxidation during shelf storage.[1][4]

2. Parenteral/Liquid Formulations:

  • Challenge: Formulating a liquid solution at neutral pH (7.4) is difficult due to the low solubility (~1 mg/mL) and risk of precipitation.[1][4]

  • Solution: Liquid formulations often require pH adjustment to slightly alkaline ranges or the use of complexing agents (e.g., cyclodextrins) to maintain solubility without triggering degradation.[1]

3. The "Common Ion" Trap:

  • Researchers attempting to dissolve L-5-MTHF-Ca in cell culture media (often high in

    
     and 
    
    
    
    ) frequently encounter precipitation.[2][3][4] This is not necessarily the folate precipitating, but potentially Calcium Phosphate or Calcium Carbonate forming due to the displaced calcium ions.[1] Recommendation: Dissolve in pure water or low-salt buffer first, then dilute into media.[1][2][3][4]
References
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][2][4] Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. 65th Meeting. Link

  • European Food Safety Authority (EFSA). (2004).[1][2][3][4] Opinion of the Scientific Panel on Food Additives... related to Calcium L-Methylfolate. EFSA Journal, 135, 1-20.[1][2][4] Link[2][3][4]

  • U.S. Food and Drug Administration (FDA). (2010).[1][2][4] New Dietary Ingredient Notification Report: L-5-Methyltetrahydrofolate Calcium.[1][2][3][4]Link[2][3][4]

  • Pietrzik, K., Bailey, L., & Shane, B. (2010).[1][2][4] Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548.[1][2][4] Link

  • Visentin, M., et al. (2014).[1][2][4] The molecular basis of folate transport and metabolism.[1][4] Annual Review of Physiology.[1][2][4] Link

Sources

Blood-Brain Barrier Transport Mechanisms of Levomefolate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: L-5-Methyltetrahydrofolate (L-5-MTHF) Transport Kinetics & Mechanisms

Executive Summary

Levomefolate calcium (calcium salt of L-5-methyltetrahydrofolate, L-5-MTHF) represents the primary biologically active form of folate in the central nervous system (CNS). Unlike synthetic folic acid, which requires enzymatic reduction by dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR), L-5-MTHF is directly bioavailable.

However, its hydrophilic nature and anionic charge at physiological pH prevent passive diffusion across the Blood-Brain Barrier (BBB). Transport is strictly regulated by a "Dual-Entry System" involving the Choroid Plexus (Blood-CSF Barrier) as the primary high-affinity gate and the Brain Microvascular Endothelium (Blood-Brain Barrier) as a secondary, lower-affinity maintenance route.

This guide delineates the molecular machinery of these pathways, the kinetic parameters governing transport, and the experimental protocols required to validate blood-to-brain flux.

The Dual-Entry Transport System

The delivery of Levomefolate to the brain is not a singular event but a coordinated process across two distinct barriers.

A. The Primary Route: Blood-CSF Barrier (BCB)

Located at the Choroid Plexus (CP), this is the major site of folate entry. The CP epithelial cells are highly polarized and utilize a concerted transport mechanism.

  • Basolateral Entry (Blood

    
     Cell): 
    
    • FR

      
       (Folate Receptor Alpha / FOLR1):  A high-affinity GPI-anchored receptor.[1][2] It binds L-5-MTHF from the plasma and internalizes it via receptor-mediated endocytosis.[3]
      
    • PCFT (Proton-Coupled Folate Transporter / SLC46A1): Functions in tandem with FR

      
      . While PCFT has an acidic pH optimum (5.5), the local microenvironment or endosomal acidification allows it to export folate from the endosome into the CP cytosol.
      
  • Apical Efflux (Cell

    
     CSF): 
    
    • RFC (Reduced Folate Carrier / SLC19A1): Predominantly expressed on the apical membrane, facilitating the antiporter-mediated efflux of L-5-MTHF into the Cerebrospinal Fluid (CSF) in exchange for organic phosphates.

    • Exosomes: Emerging evidence suggests FR

      
      -positive exosomes are secreted into the CSF, acting as "shuttles" to deliver folate to parenchymal astrocytes.[3]
      
B. The Secondary Route: Blood-Brain Barrier (BBB)

The brain capillary endothelial cells (BMECs) provide a direct but more restrictive route.

  • RFC (SLC19A1) Dominance: Unlike the CP, human BMECs express very low levels of FR

    
    . Transport is primarily mediated by RFC.
    
    • Mechanism: Bidirectional anion exchange.

    • Kinetics: Lower affinity (

      
       in 
      
      
      
      M range) compared to FR
      
      
      (nM range), but higher capacity.
  • The "Folic Acid Blockade" (Clinical Insight):

    • Synthetic Folic Acid (FA) binds FR

      
       with higher affinity (
      
      
      
      ~0.1 nM) than L-5-MTHF (
      
      
      ~10 nM).
    • Consequence: High circulating levels of unmetabolized FA can bind FR

      
       at the Choroid Plexus without being efficiently transported, effectively blocking the receptor and preventing L-5-MTHF uptake. This is a critical consideration in designing therapeutic regimens for Cerebral Folate Deficiency (CFD).
      

Visualization of Signaling & Transport Pathways

The following diagram illustrates the polarized transport mechanisms at both barriers and the intracellular trafficking routes.

FolateTransport cluster_CP Primary Route: Choroid Plexus (BCB) cluster_BBB Secondary Route: BBB Endothelium node_blood BLOOD (Systemic Circulation) node_fra FRα (FOLR1) (High Affinity) node_blood->node_fra Binding node_rfc_lum Luminal RFC node_blood->node_rfc_lum Uptake (Low Affinity) node_csf CSF (Ventricular Space) node_brain BRAIN PARENCHYMA (ISF / Neurons) node_csf->node_brain Bulk Flow / Diffusion node_cp_cell CP Epithelial Cell (Cytosol) node_rfc_cp RFC (SLC19A1) node_cp_cell->node_rfc_cp Efflux node_fra->node_cp_cell Endocytosis node_pcft PCFT (SLC46A1) (pH Dependent) node_pcft->node_cp_cell Endosomal Escape node_rfc_cp->node_csf Transport node_fa High Dose Folic Acid node_fa->node_fra Competes/Blocks node_bbb_cell Endothelial Cell (Cytosol) node_rfc_abl Abluminal RFC node_bbb_cell->node_rfc_abl node_rfc_lum->node_bbb_cell node_rfc_abl->node_brain Release

Figure 1: Dual-pathway mechanism showing the high-affinity FR


/PCFT system at the Choroid Plexus and the lower-affinity RFC system at the BBB endothelium. Note the competitive inhibition by Folic Acid at FR

.

Quantitative Transport Kinetics

For drug development, understanding the affinity (


) and capacity (

) of these transporters is vital for predicting CNS penetration.
TransporterGene SymbolLocalization (CNS)Substrate Affinity (

for L-5-MTHF)
MechanismKey Inhibitors
Folate Receptor

FOLR1Choroid Plexus (Basolateral)High: 1 – 10 nMReceptor-Mediated EndocytosisFolic Acid (High Affinity), Methotrexate
Reduced Folate Carrier SLC19A1BBB Endothelium (Luminal/Abluminal), CP (Apical)Low: 1 – 7

M
Anion Antiporter (Bidirectional)Sulfasalazine, Methotrexate (Low Affinity)
Proton-Coupled Folate Transporter SLC46A1Choroid Plexus (Basolateral/Endosomal)Medium: ~1

M
H+ Symporter (Acidic pH Optimum)Sulfasalazine, Pyrimethamine

Data Synthesis: The 1000-fold difference in affinity between FR


 and RFC highlights why the Choroid Plexus is the "scavenger" system, capable of pulling folate from blood even when systemic levels are low, whereas the BBB RFC system requires higher systemic concentrations to achieve significant flux.

Experimental Protocols for Validation

To validate Levomefolate transport in a preclinical setting, two methodologies are recommended: In Situ Brain Perfusion (for kinetics) and Transwell Co-Culture (for screening).

Protocol A: In Situ Brain Perfusion (Rodent Model)

Gold standard for measuring BBB permeability (


) without systemic metabolic interference.
  • Preparation: Anesthetize rat/mouse. Cannulate the common carotid artery; ligate the external carotid.

  • Perfusate: Bicarbonate-buffered saline (pH 7.4) containing radiolabeled tracer (

    
    H-L-5-MTHF) and a vascular space marker (
    
    
    
    C-Sucrose).
  • Perfusion: Infuse at a rate matching cerebral blood flow (10 mL/min for rat) for 60–120 seconds.

    • Expertise Note: Short duration (<2 min) prevents significant metabolism of L-5-MTHF, ensuring you measure transport, not metabolism.

  • Termination: Decapitate, harvest brain regions (Cortex, Cerebellum, Choroid Plexus).

  • Analysis: Solubilize tissue and measure isotopes via liquid scintillation counting.

  • Calculation:

    
    
    Where 
    
    
    
    is quantity of tracer and
    
    
    is perfusion time.
Protocol B: Transwell Permeability Assay (Human Model)

High-throughput screening using hCMEC/D3 cells.

  • Setup: Seed hCMEC/D3 cells on collagen-coated polyester inserts (0.4

    
    m pore). Co-culture with human astrocytes in the basolateral chamber to induce tight junction formation.
    
  • TEER Measurement: Verify integrity (TEER > 200

    
    ) before use.
    
  • Transport Phase: Add L-5-MTHF (10–100 nM) to the apical (blood) side.

  • Inhibition Controls:

    • Well A: L-5-MTHF only.

    • Well B: L-5-MTHF + 1 mM Folic Acid (blocks FR

      
      ).
      
    • Well C: L-5-MTHF + 1 mM Sulfasalazine (blocks RFC/PCFT).

  • Sampling: Collect basolateral media at 15, 30, 60 min. Analyze via LC-MS/MS.

ProtocolWorkflow cluster_perfusion In Situ Brain Perfusion Workflow step1 Anesthesia & Cannulation (Common Carotid Artery) step2 Perfusion (60-120s) Buffer + 3H-L-5-MTHF + 14C-Sucrose step1->step2 step3 Tissue Harvest (Separate CP from Parenchyma) step2->step3 step4 Scintillation Counting Calculate Kin step3->step4

Figure 2: Workflow for In Situ Brain Perfusion, the gold standard for distinguishing BBB vs. BCB uptake kinetics.

References

  • Grapp, M., et al. (2013). "Choroid plexus transcytosis and exosome shuttling deliver folate into brain parenchyma." Nature Communications.

  • Zhao, R., et al. (2011). "Mechanisms of membrane transport of folates into cells and across epithelia." Annual Review of Nutrition.

  • Spector, R., & Johanson, C. E. (2010). "Choroid plexus failure in the pathogenesis of Alzheimer's disease." Journal of Neuropathology & Experimental Neurology.

  • Wollack, J. B., et al. (2008). "Characterization of folate uptake by choroid plexus epithelial cells in a rat model." Journal of Neurochemistry.

  • Ramaekers, V. T., & Blau, N. (2004). "Cerebral folate deficiency." Developmental Medicine & Child Neurology.

Sources

Methodological & Application

RP-HPLC method development for Levomefolate calcium pentahydrate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: RP-HPLC Method Development for Levomefolate Calcium Pentahydrate Analysis

Executive Summary & Scientific Rationale

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) represents the primary biologically active isomer of folate.[1][2] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase, making it a critical therapeutic for patients with MTHFR polymorphisms.[1]

Developing a robust RP-HPLC method for L-5-MTHF-Ca presents two distinct challenges:

  • Oxidative Instability: The reduced pteridine ring is highly susceptible to oxidation, rapidly degrading into p-aminobenzoylglutamic acid (pABG) and other pterins upon exposure to air or light.[1]

  • Polarity & Ionization: The molecule contains multiple ionizable groups (α-COOH, γ-COOH, and pteridine ring amines), necessitating precise pH control to prevent peak splitting and ensure reproducible retention times.[1]

This guide moves beyond standard monographs to provide a stability-indicating protocol that incorporates antioxidant protection strategies directly into the analytical workflow.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design.

ParameterCharacteristicImpact on Method Development
Chemical Structure Calcium salt of N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acidContains a reduced pteridine ring (chromophore) and a glutamate tail (polarity).[1]
Solubility Sparingly soluble in water; Insoluble in organic solvents.[1][3][4]Sample diluent must be highly aqueous; pH adjustment aids dissolution.[1]
pKa Values ~3.5 (α-COOH), ~4.8 (γ-COOH), ~10.5 (N3-H)Critical: Mobile phase pH must be controlled (typically pH 6.5–7.[1]0) to keep carboxyls ionized but avoid column damage.[1]
UV Max 280 nm, 290 nmDetection at 280 nm offers the best balance of sensitivity and solvent transparency.
Stability Degrades to Dihydrofolate and Folic Acid.[1]Mandatory: Use antioxidants (Ascorbic Acid) in sample preparation.[1]

Method Development Workflow (Visualized)

The following decision tree illustrates the logic applied to arrive at the optimized conditions.

MethodDevelopment Start Start: L-5-MTHF-Ca Method Design SolubilityCheck Solubility Assessment (Sparingly soluble in water) Start->SolubilityCheck ColumnSelection Stationary Phase Selection (C18 for hydrophobic retention) SolubilityCheck->ColumnSelection MobilePhase Mobile Phase Optimization (pH Control is Critical) ColumnSelection->MobilePhase pH_Low pH < 3.0 Risk: Non-ionized COOH Result: Peak Tailing MobilePhase->pH_Low pH_High pH > 8.0 Risk: Silica Dissolution MobilePhase->pH_High pH_Optimum Optimum pH 6.5 - 7.0 (Phosphate Buffer) MobilePhase->pH_Optimum Modifier Organic Modifier Methanol vs. Acetonitrile pH_Optimum->Modifier FinalMethod Final Protocol: C18, pH 6.8, MeOH Gradient Modifier->FinalMethod

Figure 1: Strategic decision tree for selecting chromatographic conditions, highlighting the critical pH window.

Detailed Experimental Protocol

Reagents & Materials[1][5][6][7][8]
  • API Standard: Levomefolate Calcium Pentahydrate (Reference Standard).[1]

  • Solvents: Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Sodium Hydroxide (
    
    
    
    ), Orthophosphoric Acid (
    
    
    ).[1]
  • Stabilizers: Ascorbic Acid (Analytical Grade) – Crucial for preventing on-column degradation.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 250 × 4.6 mm, 5 µmProvides sufficient surface area for separating process impurities and degradants.[1]
Column Temp 40°CImproves mass transfer and peak shape; reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][5]
Injection Vol 10–20 µLOptimized for sensitivity without overloading.[1]
Detection UV @ 280 nmPrimary absorption maximum for the pteridine ring.[1]
Run Time 30 MinutesSufficient to elute late-eluting hydrophobic impurities.[1]
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 6.8 g of

    
     in 1000 mL water. Adjust pH to 6.8 ± 0.05  with dilute NaOH. Filter through 0.45 µm membrane.[1][5][6]
    
    • Note: A pH of 6.8 ensures the glutamic acid moiety is ionized, reducing interaction with residual silanols.

  • Organic (Mobile Phase B): 100% Methanol.[1]

    • Note: Methanol is preferred over Acetonitrile for folate analysis as it often provides better selectivity for polar degradation products.[1]

Gradient Program

A gradient is recommended to elute both the polar parent compound and less polar degradants.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
5.09010Isocratic Hold
20.06040Linear Ramp (Elute Impurities)
25.06040Wash
26.09010Return to Initial
30.09010Re-equilibration

Sample Preparation: The "Self-Validating" Stability System

The most common source of error in Levomefolate analysis is not the chromatography, but the sample preparation. L-5-MTHF oxidizes rapidly in neutral/acidic aqueous solutions without protection.[1]

The "Antioxidant Shield" Protocol:

  • Diluent Preparation:

    • Prepare 0.1 M Phosphate Buffer (pH 7.0).[1]

    • Add 1% (w/v) Ascorbic Acid .

    • Mechanism:[7] Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen before it can attack the reduced folate ring.

  • Standard Solution:

    • Accurately weigh ~25 mg Levomefolate Calcium Pentahydrate into a 50 mL volumetric flask.

    • Dissolve in Diluent . (Sonicate if necessary, max 5 mins, keep cool).

    • Final Concentration: 0.5 mg/mL.[1][8]

  • Sample Solution:

    • Prepare identically to the standard.

    • Process immediately. Do not store in autosampler >12 hours even with antioxidant.

SamplePrep Weigh Weigh Sample (Protect from Light) Diluent Add Diluent (Buffer + 1% Ascorbic Acid) Weigh->Diluent Prevent Oxidation Dissolve Dissolve (Sonicate < 5 min) Diluent->Dissolve Inject Immediate Injection (HPLC System) Dissolve->Inject Time Critical

Figure 2: Sample preparation workflow emphasizing antioxidant addition and time sensitivity.

Validation Parameters (Acceptance Criteria)

To ensure the method is scientifically sound (Trustworthiness), it must meet ICH Q2(R1) guidelines.[1]

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Critical for peak symmetry.[1]
Linearity

Range: 50% to 150% of target concentration.[1]
Precision (Repeatability) RSD < 1.0% (n=6)High precision indicates stable system and sample.[1]
Accuracy (Recovery) 98.0% – 102.0%Spiked placebo recovery.[1]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Typically ~0.05 µg/mL for LOQ.[1]
Robustness pH ± 0.2; Flow ± 0.1 mL/minVerify resolution doesn't collapse at pH 6.6 or 7.0.

Troubleshooting & Expert Insights

  • Problem: Peak splitting or "shoulder" on the main peak.

    • Cause: Sample solvent mismatch or pH instability.[1]

    • Fix: Ensure the sample diluent pH matches the mobile phase pH (6.8).[1] Reduce injection volume.

  • Problem: Gradual decrease in peak area over a sequence.

    • Cause: Oxidation of the sample in the vial.

    • Fix: Refresh the Ascorbic Acid in the diluent. Ensure autosampler is cooled to 4°C.

  • Problem: High backpressure.[1]

    • Cause: Buffer precipitation in the organic phase.[1]

    • Fix: Ensure the gradient does not exceed 60% Methanol if using high molarity buffer.[1] (The proposed method uses 40% MeOH max, which is safe).[1]

References

  • United States Pharmacopeia (USP) . Calcium L-5-Methyltetrahydrofolate Monograph. USP 43-NF 38.[1][9] Rockville, MD: United States Pharmacopeial Convention.[1]

  • BenchChem . High-Performance Liquid Chromatography (HPLC) Methods for Levomefolate Calcium Analysis. Application Note. [1]

  • Food and Agriculture Organization (FAO) . Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. 65th JECFA.

  • ChemicalBook . Levomefolate Calcium Properties and Stability.

  • Orient Journal of Chemistry . Stability Indicating RP-HPLC Method for Simultaneous Determination of L-Methyl folate and Escitalopram. Orient J. Chem., Vol. 30, No. 3.

Sources

Application Note: High-Purity Synthesis of Levomefolate Calcium Pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, chemically validated protocol for the synthesis of Levomefolate Calcium Pentahydrate (Calcium L-5-methyltetrahydrofolate, Type I/Form C) starting from Folic Acid.

The protocol integrates the classical chemical reduction-methylation pathway with a crucial diastereomeric resolution step, ensuring high optical purity (>99% 6S-isomer) and the isolation of the stable pentahydrate polymorph.


)
CAS No:  151533-22-1

Abstract & Technical Scope

Levomefolate calcium is the biologically active form of folate, bypassing the enzymatic reduction steps required by folic acid.[1] Its synthesis presents two primary challenges: stereochemical control (isolating the 6S-diastereomer from the racemic mixture) and oxidative instability . This guide details a three-phase industrial workflow:

  • Reductive Methylation: One-pot conversion of Folic Acid to racemic 5-methyltetrahydrofolate (5-MTHF).

  • Optical Resolution: Diastereomeric separation using (S)-(-)-

    
    -phenylethylamine.
    
  • Salt Formation & Crystallization: Conversion to the stable Calcium Pentahydrate form (Type I).

Chemical Reaction Pathway

The following diagram illustrates the transformation from Folic Acid to the final Levomefolate Calcium salt.

ReactionPathway FA Folic Acid DHF Dihydrofolate (Intermediate) FA->DHF NaBH4, pH 8 THF Tetrahydrofolate (THF) DHF->THF NaBH4 MTHF_Rac (6R,S)-5-Methyl-THF (Racemic) THF->MTHF_Rac 1. HCHO 2. NaBH4 Res_Salt (6S)-5-MTHF Amine Salt MTHF_Rac->Res_Salt Resolution w/ (S)-Phenylethylamine Final Levomefolate Calcium Pentahydrate Res_Salt->Final 1. NaOH (Free Acid) 2. CaCl2, Crystallization

Caption: Step-wise chemical transformation from Folic Acid to Levomefolate Calcium.

Detailed Experimental Protocol

Phase 1: Reductive Methylation (One-Pot Synthesis)

Objective: Convert Folic Acid to racemic (6R,S)-5-methyltetrahydrofolic acid. Mechanism: Reduction of the pteridine ring followed by condensation with formaldehyde and reduction of the methylene bridge.

Reagents & Parameters:

Reagent Specification Molar Eq. Function
Folic Acid USP Grade 1.0 Starting Material

| Sodium Borohydride (


) | Powder, >98% | 3.0 - 4.0 | Reducing Agent |
| Formaldehyde | 37% Aqueous Sol. | 1.5 - 2.0 | Methylating Agent |
| Sodium Hydroxide | 1M Solution | As req. | pH Control |
| Ascorbic Acid | Antioxidant | 0.1 w/w | Oxidation Protection |

Protocol Steps:

  • Suspension: In a reactor inerted with Nitrogen (

    
    ), suspend Folic Acid (100 g) in degassed water (1.0 L).
    
  • Dissolution: Adjust pH to 7.5–8.0 using 1M NaOH. The solution becomes clear.

  • Reduction 1: Cool to <10°C. Slowly add

    
     (1.5 eq) over 30 mins.
    
    • Critical: Exothermic reaction. Maintain temp <20°C to prevent degradation.

  • Heating: Heat mixture to 70°C for 1 hour to complete reduction to Tetrahydrofolate (THF).

  • Methylation: Cool to 20°C. Add Formaldehyde (37% soln, 1.5 eq) dropwise. Stir for 1 hour to form the 5,10-methylene-THF intermediate.

  • Reduction 2: Add remaining

    
     (1.5 eq) slowly. Heat to 60°C for 1 hour.
    
  • Quench: Cool to 5°C. Adjust pH to 4.0 with dilute HCl to precipitate the crude (6R,S)-5-MTHF. Filter and wash with cold water containing 0.1% ascorbic acid.

Phase 2: Diastereomeric Resolution

Objective: Isolate the biologically active (6S)-isomer from the racemate. Key Reagent: (S)-(-)-


-phenylethylamine (Chiral Resolving Agent).

Protocol Steps:

  • Resuspension: Suspend the wet crude (6R,S)-5-MTHF in water (10 volumes).

  • Amine Addition: Add (S)-(-)-

    
    -phenylethylamine (1.0 eq relative to the (6S)-content).
    
  • Heating: Heat to 75°C until dissolution is complete.

  • Selective Crystallization:

    • Cool slowly to 55°C. Seed with pure (6S)-amine salt if available.

    • Maintain at 55°C for 1 hour. The (6R)-isomer salt remains in solution or forms a different polymorph.

    • Cool further to 20°C over 4 hours.

  • Filtration: Filter the precipitate. The solid is the (6S)-5-MTHF phenylethylamine salt .

  • Purification: Recrystallize the wet cake from hot water (1:10 ratio) to achieve >99% diastereomeric purity (verify by Chiral HPLC).

Phase 3: Calcium Salt Formation & Pentahydrate Crystallization

Objective: Convert the amine salt to the stable Calcium Pentahydrate form.

Protocol Steps:

  • Free Acid Release: Suspend the purified amine salt in water. Add 1M NaOH to adjust pH to 12.0. The amine is released and extracted into an organic solvent (e.g., Toluene) or removed via steam distillation.

  • Calcium Addition: To the aqueous phase (containing (6S)-5-MTHF sodium salt), adjust pH to 7.5 with dilute HCl.

  • Precipitation: Add Calcium Chloride (

    
    , 1.1 eq) dissolved in a minimum amount of water.
    
  • Crystallization (Pentahydrate Specifics):

    • Heat the slurry to 90°C for 30 minutes to ensure conversion to the thermodynamically stable crystalline form (Type I).

    • Note: Low-temperature precipitation often yields amorphous or unstable lower hydrates. The heat treatment is critical for the pentahydrate lattice.

  • Isolation: Filter the white crystalline solid while hot (or after cooling to 20°C depending on yield requirements, but hot filtration removes inorganic impurities better).

  • Drying: Dry under vacuum at 35°C. Do not exceed 40°C to prevent dehydration of the pentahydrate structure.

    • Target Water Content: 12.0% – 16.0% (Theoretical for

      
       is ~15%).
      

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Resolution cluster_2 Phase 3: Calcium Salt Reactor Reactor 1 (Reductive Methylation) Filter1 Filtration (Crude Racemate) Reactor->Filter1 Solid Isolation Dissolver Resolution Vessel (+ Chiral Amine) Filter1->Dissolver Wet Cake Transfer Crystallizer Selective Crystallization (Temp Ramp 75°C -> 20°C) Dissolver->Crystallizer Filter2 Filtration ((6S)-Amine Salt) Crystallizer->Filter2 CaReactor Salt Exchange (NaOH -> CaCl2) Filter2->CaReactor Purified Intermediate FinalCryst Thermal Treatment (90°C, 30 min) CaReactor->FinalCryst Dryer Vacuum Dryer (<40°C) FinalCryst->Dryer Product Product Dryer->Product Levomefolate Ca Pentahydrate

Caption: Industrial unit operations for Levomefolate Calcium production.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Identification IR / HPLCMatches Standard
Assay (Anhydrous) HPLC98.0% – 102.0%
Chiral Purity Chiral HPLC (BSA Column)(6S)-isomer > 99.0%
Calcium Content Complexometric Titration7.8% – 8.6%
Water Content Karl Fischer12.0% – 16.0% (Pentahydrate)
Polymorph XRDCharacteristic peaks at

: 6.5, 13.3, 16.8, 20.1

Critical Process Parameters (CPPs):

  • Oxygen Exclusion: All water must be degassed; reactions performed under

    
    .
    
  • pH Control: Strict monitoring during the salt exchange prevents degradation.

  • Thermal History: The 90°C treatment in Phase 3 is mandatory to obtain the stable crystalline Type I (pentahydrate) form.

References

  • Müller, R., Moser, R., & Egger, T. (2002). Stable crystalline salts of 5-methyltetrahydrofolic acid. US Patent 6,441,168 B1.[2][3][4] Merck Eprova AG.[4][5] Link

  • Cerletti, P., & De Luca, G. (1992). Process for producing d,l-5-methyltetrahydrofolic acid and its salts. US Patent 5,124,452. Bioresearch S.p.A. Link

  • Gnosis S.P.A. (2008).[6] Process for the diastereoisomeric resolution of 5-methyltetrahydrofolic acid. WO Patent 2008/031284 A1. Link

  • JECFA. (2005). Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment. 65th JECFA Meeting. Link

Sources

Application Note: Optimizing Stability and Solubility for L-5-MTHF-Ca Standard Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-5-Methyltetrahydrofolate Calcium (L-5-MTHF-Ca) represents the biologically active form of folate, superior to folic acid in bioavailability.[1] However, its use as a quantitative analytical standard is plagued by significant instability. The molecule is highly susceptible to oxidative cleavage at the C9-N10 bond and photolytic degradation.

This guide provides a validated protocol for preparing stable stock and working solutions. Unlike generic folate protocols, this methodology specifically addresses the solubility constraints of the calcium salt form and the redox potential required to prevent degradation during storage.

Chemical Constraints & Critical Parameters

The Solubility Paradox

L-5-MTHF-Ca is sparingly soluble in pure water (


). While the calcium salt improves solid-state stability compared to the free acid, it complicates solution preparation.
  • Acidic pH (< 5.0): Causes precipitation of the free acid form.

  • Neutral/Alkaline pH (> 7.0): Essential for dissociation and solubility.

  • Recommendation: Do not use pure water. Use a buffered system (pH 7.2–7.8) to maintain solubility.

Mechanisms of Degradation

The tetrahydrofolate ring is electron-rich and prone to oxidation.

  • Oxidation: In the presence of oxygen, L-5-MTHF oxidizes to 5-methyldihydrofolate and eventually cleaves into p-aminobenzoyl-glutamate (pABG) and pterin breakdown products.

  • Photolysis: UV light (specifically 280–350 nm) accelerates this cleavage.

Stabilization Strategy
  • Sacrificial Antioxidant: Ascorbic Acid (AA) is required. It possesses a lower redox potential than L-5-MTHF, consuming dissolved oxygen before the folate is attacked.

  • Deoxygenation: Sparging solvents with Nitrogen (

    
    ) is mandatory.
    

Visualization: Stability & Degradation Logic

FolateDegradation MTHF L-5-MTHF-Ca (Active) Inter 5-Methyl-DHF (Intermediate) MTHF->Inter Oxidation Breakdown pABG + Pterins (Irreversible Loss) Inter->Breakdown C9-N10 Cleavage Oxygen Dissolved O2 Oxygen->MTHF Attacks Light UV Light (280-350nm) Light->MTHF Catalyzes Ascorbate Ascorbic Acid (Protective) Ascorbate->Oxygen Scavenges

Figure 1: The degradation pathway of L-5-MTHF and the intercepting role of Ascorbic Acid.

Protocol: Preparation of Master Stock Solution (1 mg/mL)

Safety Note: L-5-MTHF-Ca is not acutely toxic, but standard PPE (gloves, goggles) is required. Prerequisites:

  • Environment: Low-light (amber lighting preferred) or foil-wrapped glassware.

  • Gas: High-purity Nitrogen (

    
    ) supply.
    
  • Glassware: Amber volumetric flasks (Class A).

Reagents
ReagentGradePurpose
L-5-MTHF-CaReference Standard (>95%)Analyte
Potassium Phosphate Monobasic (

)
HPLC GradeBuffer Base
Sodium Hydroxide (NaOH)5M SolutionpH Adjustment
L-Ascorbic Acid (AA)Reagent GradeAntioxidant
WaterLC-MS Grade (18.2 MΩ)Solvent
Step-by-Step Methodology
Phase 1: Solvent Preparation (The "Stabilizing Matrix")

Do not dissolve the standard in plain water.

  • Prepare 0.1 M Phosphate Buffer (pH 7.4):

    • Dissolve 1.36 g of

      
       in 90 mL of LC-MS grade water.
      
    • Adjust pH to 7.4 using 5M NaOH.

    • Dilute to 100 mL volume.

  • Add Antioxidant:

    • Add 1.0 g of L-Ascorbic Acid to the buffer (Final concentration: 1% w/v).

    • Note: Adding AA will drop the pH significantly.

  • Re-adjust pH:

    • Carefully titrate with NaOH back to pH 7.2 – 7.5 .

    • Critical: If pH < 6.5, the L-5-MTHF-Ca may not dissolve fully.

  • Degas:

    • Purge the buffer with

      
       gas for 10 minutes or sonicate under vacuum for 5 minutes.
      
Phase 2: Standard Dissolution
  • Weighing:

    • Accurately weigh 10.0 mg of L-5-MTHF-Ca into a 10 mL amber volumetric flask.

    • Calculation: Correct for water content and calcium salt counter-ion if quantification refers to the free acid form.

  • Dissolution:

    • Add approx. 7 mL of the Stabilizing Matrix (prepared in Phase 1).

    • Sonicate for 30–60 seconds. Do not overheat.

    • Vortex gently until no visible particles remain.

  • Final Volume:

    • Dilute to mark with the Stabilizing Matrix.

    • Invert 10 times to mix.

Phase 3: Storage & Aliquoting
  • Immediate Action: Do not leave the solution at room temperature.

  • Aliquot: Dispense 200–500

    
     into amber cryovials.
    
  • Flash Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol bath (optional but recommended).

  • Store: -80°C.

  • Stability: Stable for 6–12 months at -80°C. Discard working solutions (thawed) after 4 hours.

Quality Control (Self-Validation)

Before using the standard for critical assays, validate its integrity using UV-Vis spectrophotometry.

Procedure:

  • Dilute a small aliquot of the stock 1:50 in the Stabilizing Matrix.

  • Scan absorbance from 200 nm to 450 nm.

  • Acceptance Criteria:

    • 
       should be observed at 290 nm .
      
    • A secondary shoulder may appear near 245 nm.

    • Molar Extinction Coefficient (

      
      ):  At pH 7.0–7.4, 
      
      
      
      should be approximately 24,250
      
      
      .
    • Calculate concentration:

      
      . If calculated concentration deviates >5% from weighed mass, discard and re-prepare.
      

Visualization: Preparation Workflow

PrepProtocol cluster_Solvent Solvent Prep Start Start: L-5-MTHF-Ca Solid Dissolve Dissolve Standard in Stabilized Solvent Start->Dissolve Weigh 10mg S1 0.1M Phosphate Buffer S2 Add 1% Ascorbic Acid S1->S2 S3 Adjust pH to 7.2-7.5 (Critical for Solubility) S2->S3 S4 N2 Purge (Degas) S3->S4 S4->Dissolve Add Solvent Check QC Check: Clear Solution? Dissolve->Check Fail Discard (Precipitation likely due to low pH) Check->Fail Turbid Pass Aliquot into Amber Vials Check->Pass Clear Store Store at -80°C Pass->Store

Figure 2: Step-by-step decision workflow for standard preparation.

References

  • Centers for Disease Control and Prevention (CDC). (2011).[2] Laboratory Procedure Manual: Folate (Serum/Whole Blood).[2][3] National Health and Nutrition Examination Survey.[2][3][4] [Link]

  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). (2006). Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment.[Link]

  • Steindal, A. H., et al. (2006).[5] "Photodegradation of 5-methyltetrahydrofolate: biophysical aspects." Photochemistry and Photobiology, 82(6), 1651-1655.[5] [Link]

  • Merck Eprova AG. (2023).[6] Metafolin® (L-5-Methyltetrahydrofolate Calcium) Technical Product Sheet. (Referenced via general supplier technical data).

Sources

Application Note: Wet Granulation Techniques for Levomefolate Calcium Pentahydrate Tablet Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Processability Paradox

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) presents a unique "Stability-Processability Paradox" in oral solid dosage formulation. While wet granulation is the superior technique for ensuring content uniformity in low-dose actives (typically 0.4 mg – 1.0 mg) and improving compressibility, the process introduces the two greatest threats to the API: moisture and heat .

L-5-MTHF-Ca is a pentahydrate.[1] Its stability relies on maintaining its specific crystal water stoichiometry (~15.3% w/w). Over-drying removes this crystal water, collapsing the lattice into an amorphous state that is highly susceptible to oxidative degradation. Under-drying leaves excess free water, catalyzing hydrolysis.

This guide details a Hydro-Alcoholic High-Shear Wet Granulation (HSWG) protocol designed to navigate this narrow stability window. It utilizes a non-aqueous dominant solvent system to minimize "free" water exposure while preserving "bound" crystal water.

Pre-Formulation & Risk Assessment[2]

API Characteristics & Critical Process Parameters (CPPs)
PropertySpecificationFormulation Impact
Crystal Structure Pentahydrate (

)
Critical: Must maintain ~15.3% water content. Drying endpoint is structural preservation, not total dryness.
Solubility Sparingly soluble in water; Insoluble in EthanolAdvantage: Ethanol can be used as a granulating vehicle without dissolving the API (preventing uncontrolled recrystallization).
Sensitivities Oxidation, Hydrolysis, PhotolysisRequires antioxidants (Ascorbic acid/Cysteine) and light-protected processing.
Particle Size Typically micronized (

)
High cohesiveness requires granulation for flowability.
Excipient Compatibility Matrix
  • Diluents: Use Mannitol (non-hygroscopic) over Sorbitol to prevent moisture migration. Microcrystalline Cellulose (MCC) PH-102 adds compressibility.

  • Binder: Povidone (PVP) K-30 is preferred over HPMC for its solubility in ethanol.

  • Stabilizers: Ascorbic Acid or L-Cysteine are mandatory intragranular components to act as sacrificial antioxidants during the wetting phase.

Detailed Protocol: Hydro-Alcoholic High-Shear Granulation

This protocol uses a 90:10 Ethanol:Water binder solution. The 10% water activates the PVP binder, while the 90% ethanol ensures rapid evaporation at low temperatures (


), reducing thermal stress.
Formulation Table (Representative 100 mg Tablet)
ComponentFunction% w/wmg/tabletPhase
Levomefolate Ca Active1.00%1.00Intragranular
Mannitol (SD 200) Diluent65.00%65.00Intragranular
MCC (PH-102) Diluent25.00%25.00Intragranular
Ascorbic Acid Stabilizer1.00%1.00Intragranular
Povidone K-30 Binder3.00%3.00Binder Soln
Crospovidone Disintegrant4.00%4.0050% Intra / 50% Extra
Magnesium Stearate Lubricant1.00%1.00Extragranular
Ethanol/Water (90:10) SolventN/AEvaporatedProcessing Aid
Step-by-Step Methodology
Step 1: Pre-Blending & Stabilization
  • Sieving: Pass Levomefolate Ca, Ascorbic Acid, Mannitol, and intragranular Crospovidone through a #40 mesh (425

    
    ) screen to de-lump.
    
  • Geometric Dilution: Since the API load is low (1%), pre-blend the API with the Ascorbic Acid and a portion of Mannitol (1:10 ratio) in a polybag or V-blender for 5 minutes. This ensures the antioxidant is in intimate contact with the API.

  • Dry Mixing: Load the pre-blend and remaining intragranular excipients into the High Shear Granulator (HSG). Mix at low impeller speed (100 rpm) for 5 minutes.

Step 2: Binder Solution Preparation
  • Dissolve Povidone K-30 in the Ethanol:Water (90:10) mixture.

  • Optional: If additional antioxidant protection is required, dissolve 0.1% Ascorbic Acid directly into this binder solution to protect the "wet" interface.

  • Ensure the solution is clear and free of bubbles.

Step 3: Wet Granulation (The Critical Phase) [2]
  • Binder Addition: Spray the binder solution onto the powder bed using an atomizing nozzle (do not pour).

    • Rate: 15-20 g/min (for 1kg batch).

    • Impeller: Medium speed (150-200 rpm).

    • Chopper: Low speed (1000 rpm) to prevent excessive densification.

  • Endpoint Determination: Stop when granules have a "snowball" consistency but crumble under slight pressure. Do not over-wet. The ethanol will evaporate quickly, so the window is short.

    • Target Amperage: Observe a 10-15% rise in impeller power consumption.

Step 4: Drying (Hydrate Preservation)
  • Equipment: Fluid Bed Dryer (FBD).

  • Parameters:

    • Inlet Air Temperature: Max 40°C . (Crucial to prevent dehydration).

    • Airflow: Moderate (fluidization without elutriation).

  • Endpoint Control (LOD):

    • Monitor Loss on Drying (LOD) at 105°C (auto-stop).

    • Target LOD: The target is not < 2%. The target must account for the crystal water.[3]

    • Calculation: If the formulation is 99% excipients (dry) and 1% API (15% water), the total mix water contribution from API is negligible. However, if the API load is higher, or to protect the API's local environment, target an LOD of 1.5% - 2.5% (representing the moisture of the excipients) but verify API crystallinity via DSC/XRD during validation.

    • Safety Check: Ensure product temperature never exceeds 35°C.

Step 5: Milling & Final Blending
  • Pass dried granules through a Cone Mill (Comil) with a 0.8 mm screen (impeller 1000 rpm).

  • Add extragranular Crospovidone and blend for 10 mins.

  • Add Magnesium Stearate (sieved #60) and blend for 2 mins.

Process Visualization & Logic

Granulation Workflow (DOT Diagram)

G start Raw Materials (Levomefolate Ca Pentahydrate) preblend Geometric Dilution (API + Ascorbic Acid + Mannitol) start->preblend granulation High Shear Granulation (Low Chopper Speed) preblend->granulation binder Binder Prep (PVP K30 in 90% EtOH) binder->granulation check_wet Endpoint Check (Power Consumption + Hand Squeeze) granulation->check_wet check_wet->granulation Too Dry drying Fluid Bed Drying (Inlet Temp < 40°C) check_wet->drying Pass check_lod LOD Control (Target: Excipient Moisture Only) drying->check_lod check_lod->drying LOD High milling Milling (0.8mm Screen) check_lod->milling LOD Reached (Product Temp < 35°C) compression Compression (Low Humidity Room) milling->compression

Caption: Workflow for Hydro-Alcoholic Wet Granulation emphasizing critical decision points for moisture control.

Critical Control Strategy & Validation

To ensure the protocol is self-validating, the following analytical checks must be integrated:

The "Hydrate-Safe" Drying Validation

Standard LOD (105°C) is insufficient because it cannot distinguish between bound crystal water and free solvent water.

  • Protocol: During process development, use Thermogravimetric Analysis (TGA) .

  • Acceptance Criteria: The drying curve must show the loss of the ethanol/free water weight step without encroaching into the pentahydrate dehydration step (typically occurring >60°C).

  • Routine Control: Correlate the TGA plateau to a standard Halogen Moisture Analyzer value (e.g., 2.0% LOD might correspond to the safe "dry" state of excipients + stable hydrate).

Dissolution & Assay
  • Method: HPLC (Reverse Phase).

  • Stability Indicator: Monitor for 4-alpha-hydroxy-5-methyltetrahydrofolate (main oxidation product).

  • Limit: Degradants must be < 1.0% post-granulation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Assay / Potency Drop Oxidative degradation during wet massing.Increase intragranular Ascorbic Acid. Ensure Nitrogen purging in HSG bowl.
Capping / Lamination Granules over-dried (LOD too low) or insufficient binder.Increase binder concentration. Raise target LOD slightly (do not dry to 0%).
Sticking to Punches Hygroscopic uptake during compression.Dehumidify compression room (< 40% RH). Increase Mg Stearate blend time.
Change in Dissolution Profile Polymorphic shift (Pentahydrate -> Amorphous).Drying temperature was too high (>40°C). Reduce inlet temp, extend drying time.

References

  • Gnosis by Lesaffre. (n.d.). Gnosis Folate Product Line: Stability and Formulation. Retrieved from [Link]

  • Müller, C., et al. (2013). "Stability of Calcium L-5-Methyltetrahydrofolate." Food Chemistry.
  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. Retrieved from [Link]

  • PubChem. (2025). Levomefolate Calcium Pentahydrate Compound Summary. Retrieved from [Link]

  • Merck Eprova AG. (Patent Reference). Stable Crystalline Forms of 5-Methyltetrahydrofolic Acid Salts. (Refers to principles in US Patent 6,441,168).

Sources

Application Note: Quantitative Analysis of Levomefolate Calcium in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate.[1][2][3] Its accurate quantification in biological matrices such as plasma, serum, and red blood cells is paramount for pharmacokinetic studies, nutritional assessments, and clinical research.[1] Unlike synthetic folic acid, levomefolate is directly usable by the body without the need for enzymatic conversion, making it a preferred form for supplementation, particularly in individuals with MTHFR gene mutations.[4][5]

This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of levomefolate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is considered the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and accuracy.[1] The protocol herein is designed to be a self-validating system, incorporating best practices in line with regulatory guidelines to ensure data integrity and reliability.

Scientific Principles and Experimental Design

The accurate measurement of levomefolate presents analytical challenges due to its potential for instability and interconversion.[6][7] Therefore, the experimental design prioritizes sample stability, efficient extraction, and highly selective detection. Key considerations in this protocol include:

  • Sample Stabilization: Folates are susceptible to degradation from light, heat, and oxidation.[6][7][8] Immediate processing of samples and the use of antioxidants like ascorbic acid are crucial to prevent analyte loss.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as Levomefolate-¹³C₅, is essential.[1][9][10] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction and quantification.

  • Sample Preparation: A robust sample preparation procedure is critical for removing interfering matrix components like proteins and phospholipids.[11] This protocol employs a protein precipitation method, which is a simple, rapid, and effective technique for plasma samples.

  • Chromatographic Separation: Reversed-phase liquid chromatography is utilized to separate levomefolate from other endogenous compounds, ensuring that only the target analyte enters the mass spectrometer at its specific retention time.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the identity and quantity of levomefolate can be confirmed with high confidence.

Experimental Workflow

The overall experimental workflow for the quantification of levomefolate calcium in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection (with anticoagulant) Spike Spike with Internal Standard (Levomefolate-¹³C₅) Sample->Spike Precipitate Protein Precipitation (Acetonitrile with Ascorbic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of levomefolate in plasma.

Detailed Protocols

Materials and Reagents
  • Levomefolate calcium reference standard (purity ≥98%)[12][13]

  • Levomefolate-¹³C₅ calcium salt (internal standard)[14]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ascorbic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Step-by-Step Sample Preparation Protocol
  • Thawing: Thaw frozen plasma samples on ice to maintain stability.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of Levomefolate-¹³C₅ working solution (e.g., 100 ng/mL in water) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% ascorbic acid. The ascorbic acid is crucial to prevent oxidative degradation of the folate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System Standard UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transitions See Table 2

Table 1: Recommended LC-MS/MS Parameters

Mass Spectrometry Parameters (MRM Transitions)

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The following transitions are commonly used for levomefolate and its stable isotope-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
Levomefolate460.2313.1
Levomefolate-¹³C₅465.2318.1

Table 2: MRM Transitions for Levomefolate and its Internal Standard

Method Validation

A comprehensive method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16][17][18] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria (FDA Guidelines) Typical Performance
Linearity (R²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%0.5 ng/mL
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-5% to +5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor should have a %RSD ≤ 15%Minimal matrix effects observed
Stability Analyte concentration within ±15% of initial concentrationStable for 24 hours at room temperature, 3 freeze-thaw cycles, and 3 months at -80°C

Table 3: Summary of Method Validation Parameters and Typical Performance

Data Analysis and Quantification

The concentration of levomefolate in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Troubleshooting

Issue Potential Cause Recommended Solution
Low Analyte Signal Analyte degradationEnsure samples are protected from light and kept on ice. Use fresh ascorbic acid solution.
Inefficient extractionOptimize protein precipitation solvent and volume.
Ion suppressionEvaluate for matrix effects. Dilute sample if necessary.
High Variability in Results Inconsistent sample preparationEnsure accurate and consistent pipetting, especially for the internal standard.
LC system issuesCheck for leaks, ensure proper column equilibration.
Peak Tailing or Splitting Column degradationReplace the analytical column.
Incompatible reconstitution solventEnsure the reconstitution solvent is similar in composition to the initial mobile phase.

Table 4: Troubleshooting Guide

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of levomefolate calcium in human plasma. The protocol emphasizes sample stability, efficient sample preparation, and highly selective detection, ensuring data of the highest quality for clinical and research applications. Adherence to the detailed steps and validation procedures outlined will enable researchers and drug development professionals to accurately measure this critical B vitamin in biological matrices.

References

  • Euro, L., & Velagapudi, V. (2018). Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 356-364. Available from: [Link].

  • Hossain, M. A., & B, S. (2023). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. Journal of Chromatography B, 1223, 123733. Available from: [Link].

  • U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 022532Orig1s000. Available from: [Link].

  • Gregory, J. F. (2005). The Analysis of Folate and its Metabolic Precursors in Biological Samples. Analytical Biochemistry, 343(2), 161-174.
  • U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 022532Orig1s000. Available from: [Link].

  • Fazili, Z., Pfeiffer, C. M., Zhang, M., & Jain, R. B. (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 409(5), 1337-1346. Available from: [Link].

  • Abbott Laboratories. Architect System Folate Assay. Available from: [Link].

  • Biotage. Bioanalytical sample preparation. Available from: [Link].

  • ASTANDARDS. Levomefolate | High-Quality Pharmaceutical Reference Standard. Available from: [Link].

  • Midttun, Ø., Hustad, S., Schneede, J., Vollset, S. E., & Ueland, P. M. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 55(6), 1147-1155. Available from: [Link].

  • Chandran, S., Rajarathinam, S. X., & Kalaiselvan, A. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques, 9(408), 2. Available from: [Link].

  • Patsnap Synapse. What is Levomefolate calcium used for? Available from: [Link].

  • Chandran, S., Rajarathinam, S. X., & Kalaiselvan, A. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques, 9(4), 1-8.
  • Pharmaffiliates. Levomefolate Calcium-impurities. Available from: [Link].

  • Ahire, P. D., Kawale, L. A., & Nade, V. S. (2018). US FDA guidelines for bioanalytical method validation. ResearchGate. Available from: [Link].

  • Agilent Technologies. (2019). LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available from: [Link].

  • Chandran, S., Rajarathinam, S. X., & Kalaiselvan, A. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Semantic Scholar. Available from: [Link].

  • G, K., & M, T. (2021).
  • U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 022574Orig1s000. Available from: [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link].

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link].

  • HB STONE. The Science Behind Levomefolate Calcium: Benefits for Your Product Line. Available from: [Link].

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Available from: [Link].

  • Carlsson, G., Odin, E., Gustavsson, B., & Wettergren, Y. (2015). Folate levels measured by LC–MS/MS in patients with colorectal cancer treated with different leucovorin dosages. Cancer Chemotherapy and Pharmacology, 75(4), 819-825. Available from: [Link].

  • Ovčačíková, M., & Lísa, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta, 1293, 342245.
  • Patsnap Synapse. What is the mechanism of Levomefolate calcium? Available from: [Link].

  • Panuganti, K. K., & Tella, S. H. (2023). Calcium. In StatPearls. StatPearls Publishing. Available from: [Link].

Sources

Advanced Dissolution Testing Protocol: Levomefolate Calcium Pentahydrate Capsules

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous protocol for the dissolution testing of Levomefolate Calcium Pentahydrate capsules. It is designed for pharmaceutical scientists requiring a method that balances regulatory compliance (FDA/USP) with the specific physicochemical stability challenges of reduced folates.

Application Note & Standard Operating Procedure

Introduction & Scientific Rationale

Levomefolate Calcium (L-5-methyltetrahydrofolate calcium, L-5-MTHF-Ca) is the biologically active form of folate.[1][2][3] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become active. However, this therapeutic advantage comes with a significant analytical challenge: oxidative instability .

Reduced folates are highly susceptible to oxidative degradation, particularly in neutral-to-alkaline aqueous solutions and under light exposure. A standard dissolution method using simple water or unpreserved buffers will likely yield falsely low recovery data due to degradation during the test run, rather than poor release.

Critical Method Attributes (CMA)
  • Oxidation Mitigation: The dissolution medium must contain an antioxidant (Ascorbic Acid) to stabilize the API during the 30–60 minute test window.

  • Biorelevance: A pH of 6.8 is selected to mimic intestinal conditions where absorption primarily occurs, and to ensure adequate solubility of the calcium salt.

  • Discrimination: The method uses Apparatus 2 (Paddle) at 50 RPM to detect subtle formulation changes (e.g., binder effects, capsule shell cross-linking) without creating artificial "sink" conditions via excessive agitation.

Dissolution Method Development Strategy

The following decision logic illustrates the scientific basis for the selected parameters.

DissolutionStrategy Start API Properties Analysis Solubility Solubility: ~0.3 mg/mL (Water) Sparingly soluble Start->Solubility Stability Stability: High Oxidative Risk Light Sensitive Start->Stability MediumSel Medium Selection: Phosphate Buffer pH 6.8 Solubility->MediumSel Ensure Sink Conditions Additive Stabilizer Required: Add 0.03% Ascorbic Acid Stability->Additive Prevent Degradation Apparatus Apparatus Selection: USP App II (Paddle) @ 50 RPM MediumSel->Apparatus Additive->Apparatus FinalMethod Final Protocol: 900 mL, pH 6.8 + Ascorbic Acid Protect from Light Apparatus->FinalMethod

Figure 1: Decision matrix for selecting dissolution parameters based on Levomefolate Calcium properties.

Standard Operating Procedure (SOP)

Instrumentation & Materials[4][5][6]
  • Dissolution Tester: USP Apparatus 2 (Paddle) compliant system (e.g., Agilent, Sotax, Hanson).

  • Detection: HPLC with UV/PDA detector (Preferred) or UV-Vis Spectrophotometer (Only if excipients are UV-transparent).

  • Reagents:

    • Potassium Phosphate Monobasic (

      
      ), ACS Grade.
      
    • Sodium Hydroxide (

      
      ), ACS Grade.
      
    • L-Ascorbic Acid, ACS Grade (Critical: Must be fresh).

    • Levomefolate Calcium Pentahydrate Reference Standard.

Dissolution Medium Preparation

Target: Phosphate Buffer pH 6.8 with 0.03% Ascorbic Acid.[4][5][6]

  • Buffer Preparation (10 L batch):

    • Dissolve 68.0 g of Potassium Phosphate Monobasic (

      
      ) in approx. 9.5 L of purified water.
      
    • Adjust pH to

      
       using 0.2 N NaOH or 5 N NaOH.
      
    • Dilute to volume (10 L) with purified water.

  • Antioxidant Addition (Just-in-Time):

    • Immediately prior to starting the test , add 3.0 g of L-Ascorbic Acid to the 10 L buffer.

    • Mix well. Note: Ascorbic acid degrades over time; do not store this medium for more than 24 hours.

  • Degassing:

    • Degas the medium using vacuum filtration or helium sparging to prevent bubble formation on the capsule shell.

Experimental Parameters
ParameterSettingRationale
Apparatus USP Type II (Paddle)Standard for capsules; prevents floating issues common with baskets.
Speed 50 RPMMild agitation to detect disintegration/release issues.
Medium Volume 900 mLEnsures sink conditions (Solubility > 3x dose concentration).
Temperature

Physiological temperature.
Sampling Points 10, 15, 20, 30, 45 minsProfiling for Immediate Release (IR).[6]
Sample Volume 5 mLSufficient for HPLC injection; replace with fresh medium if specified.
Filtration 0.45 µm PVDF or PTFERemove insoluble excipients before HPLC.
Light Protection MANDATORY Use amber vessels or cover bowls with foil.

Analytical Method (HPLC)

Due to the low dosage (often 0.451 mg to 1 mg) and the presence of ascorbic acid (which absorbs UV), HPLC is strongly recommended over direct UV spectrophotometry .

Chromatographic Conditions
  • Column: C18,

    
     mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase: Phosphate Buffer (pH 5.5) : Methanol (80:20 v/v).

    • Buffer: 0.05 M

      
       adjusted to pH 5.5 with 
      
      
      
      .
  • Flow Rate: 1.0 mL/min.[7][8]

  • Injection Volume: 20–50 µL (Adjust based on sensitivity).

  • Detection: UV at 280 nm (Optimal for folates; minimizes ascorbic acid interference which absorbs strongly <240 nm).

  • Run Time: ~10 minutes.

Standard Preparation
  • Stock Standard: Dissolve 20 mg Levomefolate Calcium Ref Std in 100 mL of Dissolution Medium (not mobile phase, to match matrix).

  • Working Standard: Dilute Stock to target concentration (e.g.,

    
     for a 0.45 mg tablet in 900 mL).
    
Analytical Logic Flow

HPLCWorkflow Sample Dissolution Sample (Filtered) Inject HPLC Injection (20-50 µL) Sample->Inject Separation Separation C18 Column Inject->Separation Detection UV Detection @ 280 nm Separation->Detection Data Quantification vs. External Std Detection->Data

Figure 2: Analytical workflow for quantitation of Levomefolate Calcium.

Validation & Acceptance Criteria

System Suitability
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • RSD (Replicate Injections):

    
    .
    
Regulatory Specification (Example)

Based on FDA recommendations for similar Immediate Release (IR) products:

  • Q Value:

    
     (Q) dissolved at 15 minutes  (or 30 minutes depending on specific product release profile).
    
  • Stage 1 Testing: Test 6 units. Pass if each unit

    
    .
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Recovery (<90%) Oxidation of APIEnsure Ascorbic Acid is added fresh. Verify medium pH.
High Variability (RSD >10%) Capsule shell cross-linkingAdd Pepsin to the medium (if justified) or check capsule age.
Peak Splitting (HPLC) pH MismatchEnsure Mobile Phase pH (5.5) is maintained.[9][6][10][11] Folates are pH sensitive.
Interfering Peak Ascorbic AcidAscorbic acid elutes early (void volume). Ensure

for Levomefolate.

References

  • U.S. Food and Drug Administration (FDA). Dissolution Methods Database.[6][11][12] Search term: "Levomefolate Calcium".[1][2][7][8][9][4][5][13] Available at: [Link][6]

  • United States Pharmacopeia (USP).General Chapter <711> Dissolution.
  • DrugFuture. FDA-Recommended Dissolution Methods Database Entry for Drospirenone/Ethinyl Estradiol/Levomefolate Calcium. Available at: [Link]

Sources

Optimal storage conditions for Levomefolate calcium pentahydrate raw material

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Storage & Stability Protocols for Levomefolate Calcium Pentahydrate

Executive Summary

Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) represents the biologically active, calcium-salt form of folate.[1][2][3] Unlike folic acid, it requires no enzymatic conversion to enter the folate cycle, making it a high-value Critical Material Attribute (CMA) in drug development.[1] However, its tetrahydrofolate pteridine ring is thermodynamically unstable and prone to rapid oxidative degradation, photolysis, and moisture-induced hydrolysis.[1]

This guide provides a scientifically grounded protocol for the storage, handling, and stability monitoring of L-5-MTHF-Ca.[1] It moves beyond basic "keep cool" instructions to explain the mechanistic reasons for specific environmental controls, ensuring maximum potency retention.

Part 1: Scientific Foundation & Degradation Mechanisms

To preserve Levomefolate Calcium, one must understand its molecular vulnerabilities.[1] The molecule consists of a reduced pteridine ring connected to p-aminobenzoyl-glutamate.

The Oxidative Cascade

The primary failure mode is the oxidation of the tetrahydropterin ring.

  • Mechanism: In the presence of oxygen, the C6-N5 bond is susceptible to dehydrogenation.

  • Pathway: L-5-MTHF is oxidized to 5-Methyldihydrofolate (5-MDHF) .[1][4] This intermediate is highly unstable and rapidly cleaves at the C9-N10 bond to form p-Aminobenzoyl-L-glutamic acid (PABG) and a pterin breakdown product.[1]

  • Visual Indicator: The material shifts from an off-white/light yellow crystalline powder to a dark yellow or orange hue.

Photolytic Sensitivity

L-5-MTHF absorbs UV light (λmax ~290 nm).[1] Exposure to UVB or even high-intensity visible light accelerates the oxidative cleavage described above, following first-order kinetics.[1]

The Pentahydrate Crystal Lattice

The "Pentahydrate" designation implies that five water molecules are integral to the crystal lattice stability.

  • Desiccation Risk: Storing in conditions with near-zero humidity (e.g., direct contact with strong desiccants) can strip lattice water, causing the crystal structure to collapse (efflorescence), potentially altering solubility and bioavailability.[1]

  • Hygroscopicity: Conversely, high humidity leads to moisture sorption, facilitating hydrolysis.[1]

Visualization: Degradation Pathway

DegradationPathway L5MTHF L-5-MTHF-Ca (Active API) Oxidation Oxidation (O2 / Reactive Species) L5MTHF->Oxidation Air/Heat Isomer D-Isomer (Chiral Inversion) L5MTHF->Isomer Extreme pH MDHF 5-Methyldihydrofolate (Unstable Intermediate) Oxidation->MDHF Cleavage C9-N10 Bond Cleavage MDHF->Cleavage Spontaneous PABG p-Aminobenzoyl- L-glutamate (PABG) Cleavage->PABG Pterin Pterin Breakdown Products Cleavage->Pterin

Figure 1: Mechanistic degradation pathway of Levomefolate Calcium.[1] The primary route is oxidative cleavage, accelerated by light and heat.

Part 2: Optimal Storage Protocol

This protocol is designed to mitigate the risks identified above.

Environmental Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C (Long-term)2-8°C (Active use < 30 days)Arrhenius kinetics dictate that reducing T significantly slows the rate of oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Nitrogen/Argon) Displaces O2, preventing the initiation of the oxidative cascade.[1]
Light Darkness / Amber Containers Prevents photo-excitation of the pteridine ring.
Humidity Tightly Sealed Prevents moisture exchange. Note: Do not place desiccant sachets in direct contact with the powder to preserve the pentahydrate lattice.
Packaging Configuration (The "Russian Doll" Method)

For bulk API storage, a multi-barrier system is required:

  • Primary Layer: Low-density polyethylene (LDPE) bag, Nitrogen-flushed and heat-sealed.[1]

  • Secondary Layer: Aluminum foil laminate bag (provides light and moisture barrier), heat-sealed with a humidity indicator card inside (but not touching the API).[1]

  • Outer Container: HDPE drum or rigid box for physical protection.

Visualization: Storage Decision Workflow

StorageWorkflow Start Incoming Material Levomefolate Ca Check Integrity Check (Seal/Color) Start->Check LongTerm Long-Term Storage (> 1 Month) Check->LongTerm Pass ShortTerm Active Use (< 1 Month) Check->ShortTerm Pass Freezer Deep Freeze -20°C LongTerm->Freezer Fridge Refrigerator 2-8°C ShortTerm->Fridge Thaw Thaw to Room Temp (Unopened) Freezer->Thaw Before Use Use Weighing/Dispensing (Amber Light) Fridge->Use Thaw->Use

Figure 2: Decision tree for storage and handling. Note the critical thawing step to prevent condensation.

Part 3: Handling & Re-packaging Protocols

CRITICAL: Cold material must never be opened immediately upon removal from the freezer.

The Thawing Procedure
  • Remove the container from -20°C storage.

  • Place in a desiccator or on a benchtop at ambient temperature (20-25°C).

  • Wait 2–3 hours (depending on volume) until the container reaches room temperature.

    • Why? Opening a cold container introduces warm, humid lab air, causing immediate condensation on the hygroscopic powder.[1] This water initiates localized hydrolysis and recrystallization.

Weighing & Dispensing
  • Environment: Perform in a glove box or a fume hood with reduced lighting (turn off sash lights or use amber filters).

  • Tools: Use plastic or stainless steel spatulas. Avoid iron-rich alloys if possible (trace metals catalyze oxidation).[1]

  • Resealing: Immediately flush the headspace of the primary bag with Nitrogen before heat-sealing. If heat sealing is not possible for daily use, twist the bag tightly, tape it, and place it inside a screw-top amber jar.[1]

Part 4: Quality Control & Stability Monitoring

Establish a self-validating system by running a "System Suitability Test" (SST) before critical assays.[1]

Visual Inspection Criteria
  • Pass: White to light yellowish crystalline powder.[5]

  • Fail: Dark yellow, orange, or brown discoloration.[1] Clumping (indicates moisture ingress).[1]

HPLC Method for Stability (Summary)

This method separates the active L-isomer from degradation products (PABG) and enantiomeric impurities (D-isomer).[1]

ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 6.[1]5)
Mobile Phase B Acetonitrile / Methanol
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 280 nm (General) or 290 nm (Specific max)
Sample Solvent Water (Prepare immediately before injection; unstable in solution)
Acceptance Purity ≥ 98.0%; Enantiomeric Purity ≥ 99.0%

Note on Solutions: Aqueous solutions of Levomefolate Calcium are unstable. Do not store stock solutions. Prepare fresh and inject immediately. If a delay is unavoidable, add an antioxidant (e.g., Ascorbic Acid) to the solvent, though this may interfere with some assays.[1]

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Change in Color (Darkening) Oxidation due to air leak or heat exposure.[1]Test purity via HPLC. If <98%, discard. Review sealing protocol.
Clumping / Caking Moisture ingress (Seal failure) or condensation during thawing.[1]Material is compromised. Do not use for quantitative formulation.
Low Assay Value Degradation or weighing error due to water content change.Check water content (Karl Fischer).[1] If water > expected pentahydrate level (~15-17%), drying may be needed (caution: heat sensitivity).[1]
Extra Peaks in HPLC Photodegradation (PABG peak) or Isomerization.[1]Ensure amber glassware was used during sample prep.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2005).[1][6] Calcium L-5-Methyltetrahydrofolate: Chemical and Technical Assessment (CTA). 65th Meeting.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP).Calcium L-5-Methyltetrahydrofolate Monograph. USP Dietary Supplements Compendium.
  • Juzeniene, A., et al. (2009).[1][7] 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Free Radical Biology and Medicine, 47(8), 1199-1204.[1][7] Retrieved from [Link]

  • Oey, I., et al. (2012).[1] Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization. Food Chemistry. (Contextual reference on thermal kinetics).

Sources

Application Note: Enantiomeric Separation of (6S)-5-Methyltetrahydrofolate Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate. Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by dihydrofolate reductase (DHFR) to participate in the folate cycle. However, 5-MTHF possesses two chiral centers: one at the glutamate moiety (fixed as L-glutamate) and one at the C6 position of the pteridine ring.

The (6S)-diastereomer (also known as L-methylfolate) is the bioactive form. The (6R)-diastereomer is biologically inactive and is considered a pseudo-impurity. Differentiating these two is critical for pharmaceutical purity assessments and dietary supplement quality control (USP limits often require <1.0% of the 6R isomer).

The Challenge: 5-MTHF is notoriously unstable, susceptible to rapid oxidative degradation into 5-methyl-5,6-dihydrofolate and other pterins. This application note details a robust, self-validating protocol utilizing Human Serum Albumin (HSA) based chiral stationary phases (CSPs) , which have become the industry gold standard for this separation due to their superior stereoselectivity for anionic compounds in aqueous buffers.

Scientific Mechanism & Strategy

Chiral Recognition Mechanism

The separation relies on the reversible binding affinity differences between the diastereomers and the Human Serum Albumin protein immobilized on the silica support.

  • Stationary Phase: HSA immobilized on 5 µm silica. HSA contains specific binding sites (Sudlow Site I and II) that exhibit stereoselectivity for anionic and zwitterionic compounds.

  • Mobile Phase: Phosphate or Ammonium Acetate buffers are used to maintain the ionization state of the 5-MTHF carboxyl groups, ensuring interaction with the protein surface.

  • Elution Order: On HSA columns, the inactive (6R)-isomer typically elutes first , followed by the active (6S)-isomer . This order is advantageous for purity analysis, as the small impurity peak (6R) elutes before the main peak, preventing "tailing" overlap.

Stability & Degradation Control

5-MTHF oxidation is the primary cause of method failure. The protocol below incorporates a "Reductive Shield" strategy using L-Cysteine or Ascorbic Acid.

degradation_pathway MTHF (6S)-5-MTHF (Active) Oxidation Oxidation (O2 / Light / Heat) MTHF->Oxidation Unprotected Dihydro 5-Methyl-5,6-dihydrofolate (Degradant 1) Oxidation->Dihydro -2e- Pterin p-Aminobenzoylglutamate (Final Breakdown) Dihydro->Pterin Further Degradation Antioxidant Antioxidant Block (Ascorbic Acid / L-Cys) Antioxidant->Oxidation Inhibits

Figure 1: Oxidative degradation pathway of 5-MTHF. The protocol mandates antioxidant intervention to prevent the formation of degradants that can co-elute or alter integration baselines.

Experimental Protocol

Instrumentation & Materials[2]
  • LC System: UHPLC/HPLC with binary pump and thermostatted autosampler (Required: 4°C capability).

  • Detector:

    • Primary: Fluorescence Detector (FLD) - Ex: 290 nm, Em: 350 nm (High Selectivity).

    • Secondary: Diode Array Detector (DAD) - 280 nm or 290 nm.[1]

  • Column: Chiralpak HSA or ChromTech Chiral-HSA (150 x 4.0 mm, 5 µm).

  • Reagents:

    • Ammonium Acetate (LC-MS Grade).

    • L-Cysteine Hydrochloride (Antioxidant for UV).

    • Ascorbic Acid (Antioxidant for FLD/MS - Note: High UV background).[2]

    • Acetonitrile (ACN).[2][3][4]

Mobile Phase Preparation

Buffer A (100 mM Ammonium Acetate, pH 6.8):

  • Dissolve 7.7 g Ammonium Acetate in 950 mL Milli-Q water.

  • Adjust pH to 6.8 ± 0.05 using dilute Acetic Acid or Ammonia.

  • Dilute to 1 L. Filter through 0.22 µm membrane.

Mobile Phase (Isocratic):

  • Composition: 97% Buffer A : 3% Acetonitrile.[2][3][5]

  • Note: Organic modifier (ACN) can be adjusted (0-5%) to tune retention, but HSA columns are sensitive to high organic content. Do not exceed 10-15% organic solvent as it may denature the protein selector.

Sample Preparation (The "Cold-Dark" Method)

Critical: Perform all steps under subdued light or amber glassware.

  • Stock Solvent: Prepare 100 mM Phosphate Buffer (pH 6.5) containing 10 mg/mL L-Cysteine (if using UV) or Ascorbic Acid (if using Fluorescence).

    • Why L-Cysteine? Ascorbic acid absorbs strongly at 280 nm, interfering with UV detection.[2] L-Cysteine is UV-transparent at this wavelength.

  • Standard Prep: Dissolve (6S)-5-MTHF standard to 1 mg/mL in Stock Solvent.

  • Sample Prep: Grind tablets/powder. Extract in Stock Solvent. Sonicate for 5 mins in an ice bath (keep temp < 10°C).

  • Filtration: Filter through 0.22 µm PVDF filter into an amber vial.

  • Storage: Place immediately in autosampler at 4°C.

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 0.8 - 1.0 mL/minAdjust for backpressure < 150 bar
Column Temp 25°CHigher temp reduces resolution on protein columns
Injection Vol 5 - 10 µLLoadability is low on HSA; do not overload
Run Time 15 - 20 min(6R) elutes ~6-8 min; (6S) elutes ~10-12 min
Mode IsocraticGradient not recommended for HSA equilibration

Method Validation & Workflow

The following workflow ensures the method is performing correctly before running critical samples.

method_workflow Start Start Analysis SysSuit System Suitability Inject Racemic Mix (6R/6S) Start->SysSuit CheckRes Check Resolution (Rs) Is Rs > 1.5? SysSuit->CheckRes SamplePrep Sample Preparation (Add L-Cysteine, Keep Cold) CheckRes->SamplePrep Yes Fail Troubleshoot: 1. Check pH (6.8-7.4) 2. Reduce Organic % 3. Regen Column CheckRes->Fail No RunSample Run Sample (Isocratic, 25°C) SamplePrep->RunSample Calc Calculate % Enantiomeric Purity Area(6S) / [Area(6S) + Area(6R)] RunSample->Calc Fail->SysSuit

Figure 2: Analytical workflow for 5-MTHF chiral purity assessment.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between (6R) and (6S) peaks.

  • Tailing Factor: < 1.5 for the (6S) peak.[6]

  • Sensitivity: S/N > 10 for the (6R) impurity at 0.1% level.

Troubleshooting & Field Insights

Peak Broadening
  • Cause: Protein columns (HSA) have slower mass transfer kinetics than small-molecule columns.

  • Solution: Do not increase flow rate to speed up analysis. Lowering flow rate to 0.5 mL/min often improves resolution significantly.

"Ghost" Peaks or Baseline Drift
  • Cause: Oxidation of the sample in the vial.

  • Diagnosis: If the area of the main peak decreases and a fronting shoulder appears over repeated injections, the antioxidant is depleted.

  • Fix: Prepare fresh samples every 4 hours or increase L-Cysteine concentration to 20 mg/mL.

Column Life
  • Warning: HSA columns are susceptible to fouling by matrix components.

  • Protection: Always use a guard column (HSA Guard).

  • Cleaning: Flush with 100 mM Phosphate buffer (no organic) for 30 mins, followed by water. Never use high % organic (>20%) or harsh acids/bases (pH < 5 or > 8).

References

  • National Institutes of Health (NIH). "Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography." PubMed. Link

  • Journal of AOAC INTERNATIONAL. "HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements." Oxford Academic. Link

  • Nelson, B.C., et al. "Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables." Food Chemistry/USDA. Link

  • Daicel Chiral Technologies. "Chiralpak HSA Column Instruction Manual." (General reference for column care).
  • Jastrebova, J., et al. "Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC." ResearchGate. Link

Sources

Application Note: Excipient Compatibility Profiling for Levomefolate Calcium Pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for pharmaceutical scientists and formulation engineers. It synthesizes pre-formulation principles with specific stability data for Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) .

Executive Technical Summary

Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) is the predominant biologically active form of folate.[1] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase. However, its stability profile is significantly more fragile than synthetic folic acid.

Critical Stability Attributes:

  • Oxidation Sensitivity: The tetrahydropterin ring is highly susceptible to oxidative degradation, forming 5-methyldihydrofolate (5-MDHF) and eventually p-aminobenzoyl-L-glutamic acid (PABG).[2]

  • Moisture Dynamics: As a pentahydrate, the crystal lattice relies on specific water stoichiometry. Excipients with high hygroscopicity can strip lattice water, leading to amorphous conversion and instability.[1] Conversely, excess free water accelerates hydrolysis.

  • pH Window: Maximum stability is observed in the neutral to slightly alkaline range (pH 6.5–7.5). Acidic micro-environments (< pH 5.[1]0) accelerate protonation and subsequent oxidative cleavage.[1]

Strategic Excipient Selection (The "Traffic Light" Protocol)

Do not select excipients randomly. Use this functionality-based risk assessment before initiating wet-lab studies.

Table 1: Excipient Risk Categorization for L-5-MTHF-Ca
Excipient ClassRecommended (Green)Caution (Yellow)High Risk (Red)Mechanistic Rationale
Diluents Mannitol (SD), Isomalt, Dicalcium Phosphate (Anhydrous)Microcrystalline Cellulose (MCC)Lactose Monohydrate, DextroseRed: Reducing sugars (Lactose) risk Maillard reaction with the secondary amine.[1] Yellow: MCC has high surface moisture.[1]
Binders HPMC (low viscosity), HPCPVP K-30 (Povidone)PEG (Polyethylene Glycol)Red/Yellow: PVP and PEG often contain residual peroxides, triggering rapid oxidation of the pterin ring.[1]
Disintegrants Crospovidone (Peroxide-free grade)Sodium Starch GlycolateAlginic AcidRed: Acidic disintegrants lower micro-environmental pH, destabilizing the calcium salt.[1]
Lubricants Magnesium Stearate, Sodium Stearyl FumarateStearic AcidCalcium ChlorideRed: Common ion effect (Ca) is rarely an issue, but Stearic Acid is acidic.[1]

Experimental Protocol: Binary Mixture Stress Testing

This protocol uses a Design of Experiment (DoE) approach to maximize data integrity while minimizing API usage.[1]

Phase A: Sample Preparation

Objective: Create intimate contact mixtures to simulate long-term aging.[1]

  • Ratio: Prepare 1:1 (w/w) mixtures of L-5-MTHF-Ca and the test excipient.

    • Exception: For lubricants (e.g., Mg Stearate), use a 10:1 (API:Excipient) ratio to reflect realistic formulation levels.[1]

  • Milling: Gently triturate the mixture in an agate mortar. Do not over-mill, as excessive energy can induce amorphous transitions.[1]

  • Water Activity Adjustment (Critical):

    • Set A (Dry): Seal directly.

    • Set B (Humid): Add 5% (w/w) HPLC-grade water to the mixture to simulate moisture uptake and catalyze potential hydrolysis.

Phase B: Stress Conditions

Store samples in amber glass vials (Type I) to prevent photodegradation.

ConditionDurationPurpose
50°C / 75% RH 2 WeeksAccelerated oxidative stress & hydrolysis.
60°C (Dry Heat) 2 WeeksThermal degradation & Maillard reaction screening.[1]
Photostability 1.2M Lux hours(Optional) Check for light-induced cleavage.[1]
Control 4°CBaseline reference.[1]

Analytical Methodology: Stability-Indicating HPLC

Standard UV methods often fail to separate the pentahydrate degradation products from excipient noise.[1] This method is optimized for resolution.

Instrument Parameters
  • System: UPLC or HPLC with PDA Detector.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Wavelength: 280 nm (primary), 210 nm (secondary for impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.

  • Column Temp: 25°C.

Mobile Phase Gradient
  • Buffer A: 50 mM Potassium Phosphate (pH 6.5).[1] Note: pH 6.5 is chosen to maintain API stability during the run.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Buffer A% Solvent B
0.0955
15.07030
20.07030
21.0955
25.0955
Data Interpretation Guide
  • Main Peak: L-5-MTHF-Ca elutes at approx. 8-10 mins.

  • Impurity A (5-MDHF): Elutes before the main peak (more polar). Indicates Oxidative Stress .[1]

  • Impurity B (PABG): Elutes early (very polar). Indicates Hydrolytic Cleavage .[1]

  • Impurity C (Maillard): Broad peaks eluting after main peak.[1] Indicates Incompatibility with Reducing Sugars .[1]

Visualizing the Compatibility Logic

The following diagrams illustrate the decision-making process and the chemical degradation pathways involved.

Diagram 1: Excipient Compatibility Screening Workflow

CompatibilityWorkflow Start Start: Excipient Selection RiskAssess Risk Assessment (pH, Peroxides, Reducing Sugars) Start->RiskAssess BinaryMix Binary Mixture Prep (1:1 Ratio, +/- 5% Water) RiskAssess->BinaryMix Selected Candidates Stress Stress Incubation (50°C/75% RH, 2 Weeks) BinaryMix->Stress Analysis HPLC Analysis (Assay & Impurity Profiling) Stress->Analysis Decision Compatibility Decision Analysis->Decision Reject Excipient Reject Excipient Decision->Reject Excipient >2% Degradation Approve Excipient Approve Excipient Decision->Approve Excipient <0.5% Degradation

Caption: Step-by-step workflow for screening excipients against Levomefolate Calcium Pentahydrate.

Diagram 2: Chemical Degradation Pathways

DegradationPathway L5MTHF Levomefolate Ca (Active) Oxidation Oxidation (Peroxides/O2) L5MTHF->Oxidation MDHF 5-Methyl-dihydrofolate (Intermediate) Oxidation->MDHF Cleavage Acidic/Thermal Cleavage MDHF->Cleavage PABG p-Aminobenzoyl- Glutamic Acid Cleavage->PABG Pterin Pterin Aldehyde Cleavage->Pterin

Caption: Primary degradation pathway: Oxidation to 5-MDHF followed by cleavage into PABG and Pterin.[1][2][4][5][6][7][8][9]

Troubleshooting & Advanced Considerations

The "Peroxide Trap" in Wet Granulation

Scenario: You select PVP K-30 as a binder.[1] The binary mixture is stable, but the final tablet shows rapid degradation. Root Cause: Binary mixtures often use dry blending.[1] However, wet granulation dissolves the PVP, releasing trace peroxides (a common impurity in PVP) which then coat the API crystals.[1] Solution:

  • Always screen binders for peroxide content (< 50 ppm).[1]

  • Add an antioxidant (e.g., Ascorbic Acid) to the granulation fluid, not just the dry blend.[1]

The "Micro-pH" Shift

Scenario: Using Citric Acid as a flavor enhancer. Mechanism: While the bulk pH might be acceptable, Citric Acid particles in direct contact with L-5-MTHF-Ca crystals create a localized acidic zone (pH < 4). This protonates the N5 nitrogen, breaking the calcium salt bridge and accelerating oxidation. Solution: Isolate acidic excipients using coating techniques or choose non-acidic alternatives like Malic Acid (less aggressive) or simply rely on neutral sweeteners.[1]

References

  • PubChem. (n.d.).[1] Levomefolate calcium pentahydrate | C20H33CaN7O11. National Library of Medicine.[1] Retrieved from [Link][1]

  • FDA. (2012).[1] Draft Guidance on Drospirenone; Ethinyl Estradiol; Levomefolate Calcium. Retrieved from [Link][1]

Sources

Application Note: Rational Design of Lyophilization Cycles for Injectable Levomefolate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levomefolate calcium (L-5-methyltetrahydrofolate calcium, CAS: 151533-22-1) represents the biologically active form of folate, bypassing the enzymatic reduction steps required by folic acid.[1][2] While therapeutically superior, its development into a parenteral (injectable) dosage form is hindered by significant physicochemical instability—specifically susceptibility to oxidative degradation, hydrolysis in acidic environments, and photolability.

This Application Note provides a comprehensive framework for developing a stable lyophilized injectable of Levomefolate calcium. Unlike standard generic protocols, this guide emphasizes a Quality by Design (QbD) approach, focusing on the critical relationship between formulation excipients, thermal history (annealing), and primary drying dynamics to prevent cake collapse and ensure long-term potency.

Pre-Formulation Characterization

Before attempting a lyophilization cycle, the physicochemical boundaries of the Active Pharmaceutical Ingredient (API) must be mapped. Levomefolate calcium behaves differently than folic acid; it is a salt that exhibits complex solubility and stability profiles.

Solubility and pH Stability Profile

Levomefolate calcium is sparingly soluble in water (~0.3 – 5 mg/mL) and practically insoluble in organic solvents. Its stability is heavily pH-dependent.

ParameterCharacteristic BehaviorCritical Process Consequence
Acidic Stability Unstable < pH 5.0 (Rapid Hydrolysis)Constraint: Formulation pH must be buffered > 6.5.
Alkaline Stability Stable > pH 7.0Target: Ideal formulation window is pH 7.0 – 7.5.
Oxidation Highly SensitiveRequirement: Nitrogen purging and antioxidants (e.g., Ascorbic Acid) are mandatory.
Photostability Light SensitiveProtocol: All processing must occur under yellow/UV-filtered light.
Thermal Characterization (DSC)

Determining the critical temperatures—Glass Transition of the freeze-concentrate (


) and Collapse Temperature (

)—is non-negotiable.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample: 20 µL of candidate formulation (API + Excipients) in aluminum pans.

  • Cycle: Cool to -60°C at 5°C/min; Hold 5 min; Heat to 20°C at 10°C/min.

  • Analysis: Identify the endothermic shift in the baseline during heating.

    • Target

      
      : Typically -32°C to -28°C for Sucrose/Mannitol mixtures.
      
    • Action: Primary drying shelf temperature must be set to keep product temperature 2-3°C below this value.

Formulation Strategy

A "rational" formulation for Levomefolate calcium must balance three functions: Solubility enhancement, Cryoprotection, and Oxidative stabilization.

Excipient Selection Matrix

We utilize a dual-excipient system: Mannitol (Bulking agent/Crystallizing) and Sucrose (Lyoprotectant/Amorphous).

  • Buffer: 10mM Sodium Phosphate, pH 7.4. (Citrate is avoided due to potential acidity risks during freezing).

  • Antioxidant: Ascorbic Acid (0.1% w/v) or Monothioglycerol. Note: Ascorbic acid also acts as a pH modifier; ensure final pH is readjusted.

  • Bulking Agent: Mannitol (3-4% w/v). Provides cake structure.

  • Stabilizer: Sucrose (1-2% w/v). Protects the amorphous API phase.

Formulation Decision Workflow

FormulationLogic Start Start: Levomefolate Ca API Solubility Solubility Check (Target: 5mg/mL) Start->Solubility pH_Adj Adjust pH to 7.4 (Phosphate Buffer) Solubility->pH_Adj Oxidation Add Antioxidant (Ascorbic Acid + N2 Purge) pH_Adj->Oxidation Excipient Select Bulking/Cryo Agent Oxidation->Excipient Mannitol Add Mannitol (Crystalline) Increases Tg' Excipient->Mannitol Sucrose Add Sucrose (Amorphous) Stabilizes Protein/API Excipient->Sucrose Decision Is Tg' > -30°C? Decision->Mannitol No (Add more Mannitol) FinalForm Final Formulation: API + Mannitol + Sucrose + Ascorbic Acid (pH 7.4) Decision->FinalForm Yes Mannitol->Decision Sucrose->Decision

Figure 1: Formulation Decision Tree ensuring critical quality attributes (CQAs) are met prior to lyophilization.

Lyophilization Cycle Protocol

This protocol is designed for a formulation containing Levomefolate Calcium (1 mg/mL), Mannitol (3%), Sucrose (1%), Ascorbic Acid (0.1%) .

Equipment Prerequisite: Lyophilizer with controllable shelf temperature (


), chamber pressure (

), and preferably Pirani/Capacitance manometer comparison capability.
Phase 1: Freezing & Annealing

Since Mannitol is used, Annealing is critical to crystallize the mannitol and prevent vial breakage or cake collapse.

  • Loading: Load vials at 20°C.

  • Freezing: Ramp to -45°C at 0.5°C/min. Hold for 2 hours.

    • Why: Ensures complete solidification of the solute.

  • Annealing (Thermal Treatment): Ramp up to -15°C at 1.0°C/min. Hold for 3 hours.

    • Mechanism:[2][3][4] Promotes Ostwald ripening of ice crystals (reducing resistance to vapor flow) and ensures Mannitol crystallization.

  • Re-Freezing: Ramp down to -45°C at 0.5°C/min. Hold for 2 hours.

Phase 2: Primary Drying (Sublimation)

Goal: Remove ice while keeping product temperature (


) below the collapse temperature (

).
  • Vacuum Initiation: Evacuate chamber to 100 mTorr (0.133 mbar) .

  • Shelf Ramp: Ramp

    
     from -45°C to -5°C over 2 hours.
    
  • Primary Drying Hold: Hold

    
     at -5°C for 12–18 hours.
    
    • Control Logic: Monitor

      
       via thermocouples. It should remain near -25°C to -30°C due to evaporative cooling.
      
    • End Point: When

      
       converges with 
      
      
      
      (shelf temp) and Pirani gauge pressure drops to match Capacitance gauge pressure.
Phase 3: Secondary Drying (Desorption)

Goal: Remove bound water from the amorphous sucrose phase.

  • Ramp: Ramp

    
     to +25°C at 0.5°C/min.
    
  • Hold: Hold at +25°C for 6 hours.

  • Stoppering: Backfill with sterile Nitrogen to 600 Torr (slightly below atmospheric) and stopper vials inside the chamber.

    • Critical: Nitrogen backfill is essential to prevent oxidation of Levomefolate post-process.

Cycle Visualization

LyoCycle Load Load 20°C Freeze Freeze -45°C Load->Freeze Cooling Anneal Anneal -15°C Freeze->Anneal Crystallization Refreeze Re-Freeze -45°C Anneal->Refreeze Hardening Vac Vacuum 100 mTorr Refreeze->Vac Evacuation PrimDry Primary Dry Ts: -5°C Vac->PrimDry Sublimation SecDry Sec. Dry Ts: +25°C PrimDry->SecDry Desorption Stopper Stopper (N2 Fill) SecDry->Stopper Sealing

Figure 2: Thermodynamic stages of the Levomefolate Calcium lyophilization cycle.

Quality Control & Characterization

Upon completion, the "Elegant Cake" must be validated against quantitative metrics.

TestMethodAcceptance Criteria
Residual Moisture Karl Fischer (Coulometric)< 2.0% w/w (Critical for preventing hydrolysis)
Reconstitution Time Visual (Add WFI)< 30 seconds (Instant dissolution)
Assay / Purity HPLC (RP-C18, pH 7.0 buffer)98.0% - 102.0% (Check for oxidative degradants)
Particulate Matter Light Obscuration (USP <788>)Pass
Cake Appearance Visual InspectionUniform, no meltback, no collapse.

Analytical Note: When preparing HPLC samples, use chilled solvents and minimize light exposure to prevent artifactual degradation during analysis [1].

Troubleshooting Guide

  • Issue: Cake Collapse / Meltback

    • Cause: Primary drying temperature (

      
      ) too high; Product temp exceeded 
      
      
      
      .
    • Solution: Lower

      
       during primary drying or extend the freezing hold time.
      
  • Issue: High Residual Moisture

    • Cause: Secondary drying too short or temp too low.

    • Solution: Extend secondary drying at +25°C or increase temp to +30°C (if stability data permits).

  • Issue: Yellowing of Cake (Degradation)

    • Cause: Oxidation during processing.

    • Solution: Verify Nitrogen purge integrity; check Ascorbic Acid content; ensure strictly anaerobic compounding.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135564391, Levomefolate calcium. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review: Beyaz (Levomefolate Calcium). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the pharmaceutical quality of inhalation and nasal products (Relevant for stability testing standards). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing oxidative degradation of Levomefolate calcium pentahydrate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely here because your clear solution of Levomefolate Calcium (L-5-MTHF-Ca) turned amber overnight, or your HPLC recovery dropped to 60% despite a "fresh" preparation.

Levomefolate Calcium Pentahydrate is the biologically active form of folate, but it is chemically fragile. Unlike synthetic Folic Acid, which is robust, L-5-MTHF possesses a reduced pteridine ring that acts as a high-affinity oxygen scavenger. In aqueous solution, without rigorous intervention, it will oxidize.

This guide is not a generic SOP. It is a mechanistic breakdown of why degradation happens and a self-validating protocol to stop it.

Module 1: The Mechanism of Failure

To stabilize L-5-MTHF, you must understand the enemy. The degradation is not a random event; it is a specific oxidative attack on the C9-N10 bond .

The Oxidative Cascade
  • Initiation: Dissolved oxygen or trace metal ions (Cu²⁺, Fe³⁺) abstract a hydrogen atom, creating a radical.

  • Intermediate: The molecule oxidizes to 5-methyldihydrofolate (5-MDHF) . This intermediate is often yellow/orange.

  • Cleavage (Irreversible): The C9-N10 bond cleaves, splitting the molecule into p-aminobenzoyl-L-glutamate (p-ABG) and a pterin breakdown product. At this point, biological activity is lost.

Visualization: The Degradation Pathway

The following diagram illustrates the chemical flow of degradation. Note that the transition from 5-MTHF to 5-MDHF is the critical control point.

DegradationPathway cluster_0 Critical Control Point MTHF Levomefolate Calcium (Active) Oxidation Oxidative Attack (O2 / UV / Metals) MTHF->Oxidation MDHF 5-Methyldihydrofolate (Intermediate - Yellow) Oxidation->MDHF -2e- / -2H+ Cleavage C9-N10 Bond Cleavage MDHF->Cleavage Pterin Pterin Residue (Inactive) Cleavage->Pterin pABG p-Aminobenzoyl-glutamate (Inactive) Cleavage->pABG

Figure 1: The oxidative degradation pathway of L-5-MTHF. The primary goal of stabilization is to block the initial oxidation step.

Module 2: The "Golden Standard" Preparation Protocol

The following protocol is designed for preparing stock solutions (e.g., 1–5 mg/mL) for analytical or in vitro use. It relies on Redundancy : removing oxygen, sequestering metals, and providing a sacrificial antioxidant.

Reagents Required
  • Buffer: 0.1M Phosphate or Citrate buffer (pH 7.0 – 7.4). Note: Avoid acidic pH < 5.5 to prevent precipitation of the free acid.

  • Antioxidant: L-Ascorbic Acid (Vitamin C) or Sodium Ascorbate.

  • Chelator: Disodium EDTA.

  • Gas: High-purity Nitrogen (N₂) or Argon.

Step-by-Step Workflow
1. The Pre-Emptive Sparge (Critical)

Before the drug ever touches the liquid, the solvent must be anoxic.

  • Action: Bubble N₂ gas through your buffer for at least 10 minutes per 100 mL.

  • Why: Dissolved oxygen is the primary reactant. If you add the drug to oxygenated water, degradation begins immediately (micro-seconds).

2. The "Protective Matrix"

Create the environment before introducing the sensitive API.

  • Action: To the sparged buffer, add:

    • Ascorbic Acid: Final concentration 0.2% to 1.0% (w/v). A molar excess of 5:1 (Ascorbate:Folate) is recommended [1].

    • EDTA: Final concentration 1 mM.[1]

  • Why: Ascorbate acts as a "sacrificial anode," oxidizing in place of the folate. EDTA sequesters trace metals that catalyze the oxidation [2].

3. Dissolution (Cold & Dark)
  • Action: Add Levomefolate Calcium Pentahydrate.

  • Condition: Maintain temperature < 25°C (ideally 4°C) and use amber glassware.

  • Why: Heat and UV light provide the activation energy for the C9-N10 cleavage.

4. Filtration & Storage
  • Action: Filter through 0.22 µm PVDF or PES (low protein binding). Discard the first 1 mL of filtrate (which may contain leached oxygen from the filter).

  • Storage: Flash freeze at -80°C for long term, or -20°C for up to 4 weeks. Never store at 4°C for >24 hours [3].

Comparative Efficacy of Stabilizers
Stabilizer StrategyEfficacyMechanismNotes
Ascorbic Acid (0.5%) HighOxygen ScavengerRecommended. Can interfere with some redox assays.
Dithiothreitol (DTT) HighDisulfide reductionGood for HPLC, but bad for biological cell culture (toxic).
Nitrogen Sparging Only MediumO2 RemovalInsufficient alone; re-oxygenation happens instantly upon opening vial.
EDTA Only LowMetal ChelationHelper only. Does not stop direct oxidation by air.

Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow/orange after 2 hours. What happened?

Diagnosis: You have generated 5-methyldihydrofolate . Root Cause: Insufficient deoxygenation. Fix: You likely skipped the N₂ sparging or used a buffer with high dissolved oxygen. Once the color changes, the purity is compromised. Discard and restart using the "Protective Matrix" protocol above.

Q2: I see a fine white precipitate. Is this degradation?

Diagnosis: Likely Calcium Salt Precipitation or Free Acid Conversion . Root Cause:

  • pH Drift: If your solution is unbuffered and the pH drops below 5.5, the calcium salt converts to Levomefolic acid, which is less soluble.

  • Calcium Shock: If using PBS (Phosphate Buffered Saline), the Calcium from Levomefolate can react with Phosphate to form Calcium Phosphate (insoluble). Fix: Use a Citrate buffer or ensure your Phosphate buffer concentration is low (< 50mM) and pH is maintained > 7.0.

Q3: My HPLC recovery is only 80% compared to the weighed mass.

Diagnosis: In-process degradation during sample prep. Root Cause: The autosampler is not refrigerated, or the sample sat in the vial too long without antioxidant protection. Fix:

  • Add 0.1% Ascorbic Acid directly to the HPLC mobile phase (aqueous portion).

  • Keep the autosampler at 4°C.

  • Analyze samples immediately after dilution.

Q4: Can I use heat to speed up dissolution?

Answer: No. While Levomefolate Calcium is sparingly soluble, heating it above 40°C exponentially increases the rate of oxidative cleavage [4]. Use ultrasonic agitation (sonication) in short bursts (to avoid heat buildup) or adjust pH slightly to 7.4 to aid dissolution.

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose stability issues in your current workflow.

TroubleshootingLogic Start Start Diagnosis ColorCheck Is solution Yellow/Orange? Start->ColorCheck PrecipCheck Is there Precipitation? ColorCheck->PrecipCheck No Oxidation Oxidation Detected (Check Antioxidants/N2) ColorCheck->Oxidation Yes Solubility Solubility Issue PrecipCheck->Solubility Yes Stable Solution Stable PrecipCheck->Stable No PHCheck Is pH < 6.0? Solubility->PHCheck BufferCheck Is Buffer Phosphate based? PHCheck->BufferCheck No AcidPrecip Free Acid Precipitated (Raise pH) PHCheck->AcidPrecip Yes CaPhos Ca-Phosphate Interaction (Switch to Citrate) BufferCheck->CaPhos Yes BufferCheck->Stable No

Figure 2: Troubleshooting logic flow for visual inspection of Levomefolate solutions.

References

  • Oey, I., et al. (2006). "Stability of 5-methyltetrahydrofolate in processes of food preservation." Trends in Food Science & Technology. (Demonstrates the necessity of molar excess of Ascorbic Acid).

  • Merck Eprova AG. (2002).[2][3] "Stable crystalline salts of 5-methyltetrahydrofolic acid."[4][2][3][5] US Patent 6,441,168 B1.[2] (The definitive guide on salt forms and stabilization).

  • Cayman Chemical. (2022).[6] "Levomefolate (calcium salt hydrate) Product Information." (Storage guidelines).

  • Liu, Y., et al. (2012).[1][7] "Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF)." Journal of Food Science. (Kinetics of thermal degradation).

Sources

Technical Support Center: Levomefolate Calcium Synthesis & Stereochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing D-Isomer (6R) Formation & Maximizing L-Isomer (6S) Purity Audience: Process Chemists, R&D Scientists Reference ID: TSC-L5MTHF-001

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for Levomefolate Calcium (L-5-MTHF-Ca). The critical quality attribute (CQA) for this active pharmaceutical ingredient is the stereochemistry at the C6 position .

  • Target: (6S)-5-methyltetrahydrofolate (L-isomer).[1][2] Biologically active.[3][4]

  • Impurity: (6R)-5-methyltetrahydrofolate (D-isomer). Biologically inert/unnatural.

In standard chemical synthesis starting from Folic Acid, the reduction to tetrahydrofolate (THF) destroys the aromaticity of the pteridine ring, creating a new chiral center at C6. Without asymmetric induction, this yields a 1:1 racemic mixture. Furthermore, the desired L-isomer is thermodynamically unstable and prone to epimerization (inversion back to D-isomer) under oxidative or acidic stress.

This guide addresses three critical control points: Synthesis Strategy , Epimerization Prevention , and Downstream Resolution .

Module 1: Synthesis & Upstream Control

Issue: "My crude product is a 50:50 racemic mixture. How do I prevent D-isomer formation during reduction?"

Diagnosis: If you are using Sodium Borohydride (


) to reduce Folic Acid to Tetrahydrofolate (THF), a 50:50 mixture is chemically inevitable because the hydride attack is non-stereoselective. You cannot "optimize" this specific reaction to be stereoselective without changing the catalyst.

Troubleshooting Protocol:

ApproachMethodologyStereochemical Outcome
Standard Chemical

reduction of Folic Acid

Methylation

Resolution.
Racemic (1:1). Requires fractional crystallization to remove D-isomer.
Asymmetric Hydrogenation Use of Chiral Ruthenium (Ru) or Rhodium (Rh) catalysts.High L-Selectivity (>90% ee). Expensive; requires high-pressure hydrogenation equipment.
Enzymatic Reduction Dihydrofolate reductase (DHFR) cascades.[5][6]Near 100% L-Isomer. Scalability can be challenging; requires cofactor regeneration (NADPH).

Recommendation: For most industrial batch processes, the most robust path is Standard Chemical Synthesis followed by Fractional Crystallization . If you must avoid D-isomer formation upstream, switch to Enzymatic Resolution or Asymmetric Hydrogenation (e.g., using immobilized DHFR).

Module 2: Process Control (Preventing Epimerization)

Issue: "I started with pure L-isomer, but D-isomer levels increased during work-up."

Diagnosis: You are experiencing Epimerization . The C6 hydrogen in 5-MTHF is susceptible to abstraction, particularly if the N5 nitrogen is oxidized or if the solution is acidic. This opens the ring or forms an iminium intermediate, which re-closes non-stereoselectively.

The "Danger Zone" Parameters:

  • pH: < 5.0 (Acid catalyzed ring opening).

  • Oxidation: Presence of

    
     (Forms 5-methyldihydrofolate, which reduces back to racemic 5-MTHF).
    
  • Temperature: > 40°C in aqueous solution.

Corrective Actions:

  • Deoxygenation (Critical): All water and solvents must be degassed (

    
     sparge) before dissolving the folate. Maintain a nitrogen blanket throughout the reactor.
    
  • Antioxidant Buffer: Add Ascorbic Acid (Vitamin C) or L-Cysteine to the reaction mixture. This acts as a sacrificial antioxidant.

  • pH Lock: Maintain pH between 6.5 and 7.5 .

    • Why? Below pH 5.0, the N5 is protonated, facilitating C6-N10 bond cleavage (the "opening" mechanism).

    • Action: Use dilute NaOH/HCl for adjustment; avoid strong mineral acids.

Visualizing the Epimerization Pathway

EpimerizationRisk L_Isomer L-5-MTHF (6S) (Active) Intermediate Iminium Cation / Ring Open Intermediate L_Isomer->Intermediate H- abstraction at C6 Intermediate->L_Isomer Reduction (50%) D_Isomer D-5-MTHF (6R) (Impurity) Intermediate->D_Isomer Reduction (50%) Oxidation Oxidation (O2) Oxidation->Intermediate Acid Acid (pH < 5) Acid->Intermediate

Figure 1: The mechanism of epimerization. Acidic conditions or oxidative stress destabilize the C6 center, leading to ring opening and re-closure into the unwanted D-isomer.

Module 3: Purification (The Calcium Salt Resolution)

Issue: "How do I separate the D-isomer from my racemic mixture?"

Diagnosis: Levomefolate Calcium has a unique property: the L-isomer crystallizes preferentially as a stable salt under specific conditions, while the D-isomer remains more soluble or forms a different crystal lattice.

Protocol: Selective Crystallization (Based on US Patent 6,441,168 B1)

  • Preparation: Dissolve the crude 5-MTHF (sodium salt) in water at 40°C under Nitrogen.

  • Calcium Addition: Add Calcium Chloride (

    
    ) slowly.
    
  • Temperature Ramp:

    • Heat to 85°C - 90°C for 30 minutes. (This high heat is risky unless strictly anaerobic; it promotes the thermodynamic conversion to the stable Type I/III crystal form).

    • Modification: For safer handling, newer protocols suggest Ultrasonic Crystallization at 35-40°C (WO2013107236A1) to induce nucleation without thermal stress.

  • Filtration: Filter hot (or warm) if using the thermal method. The L-isomer crystallizes out; the D-isomer is enriched in the mother liquor.

  • Polishing: Recrystallize the wet cake in water/acetone mixtures to remove occluded D-isomer.

Troubleshooting the Crystals:

ObservationCauseFix
Amorphous Solid (No Crystals) Cooling too fast or incorrect pH.Re-heat to 50°C, adjust pH to 7.0, and cool slowly (1°C/min).
High D-Isomer in Cake Co-precipitation.Increase water volume (improve solubility ratio). Wash cake with pre-chilled water/acetone.
Yellow/Brown Discoloration Oxidation.[7][8]FAIL. Discard batch. Check Nitrogen lines and Ascorbate levels.

Module 4: Analytical Validation

Issue: "How do I accurately quantify the D-isomer ratio?"

Diagnosis: Standard C18 HPLC cannot separate the enantiomers. You must use Chiral HPLC.

Standard Operating Procedure (SOP) for Chiral Analysis:

  • Column: HSA (Human Serum Albumin) or BSA (Bovine Serum Albumin) based columns (e.g., Chiralpak HSA).

  • Mobile Phase: Phosphate buffer (pH 6.9 - 7.0) with low organic modifier (e.g., 2-5% Propanol or Acetonitrile).

  • Detection: UV at 280 nm or 290 nm.

  • Elution Order: typically the L-isomer (6S) elutes after the D-isomer (6R) on protein-based columns, but this must be confirmed with a pure reference standard.

Note: Ensure your sample preparation buffer contains Ascorbic Acid to prevent the L-isomer from converting to D-isomer inside the HPLC vial while waiting for injection.

Workflow Summary Diagram

Workflow Start Start: Folic Acid Step1 Reduction (NaBH4) + Methylation Start->Step1 Crude Crude 5-MTHF (Racemic 1:1) Step1->Crude Step2 Ca Salt Formation (pH 7.0, N2 atm) Crude->Step2 Add CaCl2 Cryst Selective Crystallization Step2->Cryst Slow Cool / Ultrasound ResultL Solid: Levomefolate Ca (>99% L-Isomer) Cryst->ResultL Filter ResultD Liquor: D-Isomer (Discard/Recycle) Cryst->ResultD Filtrate

Figure 2: The industrial workflow for converting racemic crude material into pure Levomefolate Calcium via selective crystallization.

References

  • Müller, H. R., et al. (2002).[9] Stable crystalline salts of 5-methyltetrahydrofolic acid. US Patent 6,441,168 B1.[9][10][11] Merck Eprova AG.[11][12] Link

  • Rao, S., et al. (2013).[11] Crystalline form of levomefolate calcium.[12] WO Patent 2013/107236 A1. Link

  • Leeming, R. J., et al. (1972). Isomers of 5-Methyltetrahydrofolic Acid. Journal of Clinical Pathology. Link

  • Nelson, B. C., et al. (2006). Separation and characterization of the diastereomers of 5-methyltetrahydrofolic acid. Journal of Chromatography A. Link

  • Pietrzik, K., et al. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. Link

Sources

Strategies to reduce hygroscopicity of Levomefolate calcium pentahydrate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management for Levomefolate Calcium Pentahydrate

Subject: Strategies to Mitigate Hygroscopicity and Ensure Stability of L-5-MTHF-Ca Pentahydrate From: Senior Application Scientist, Technical Services To: R&D Formulation Scientists, Process Engineers, and QA Professionals[1]

Executive Summary

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) represents the biologically active form of folate.[1][2][3] While the pentahydrate crystal lattice offers superior stability compared to amorphous forms, it remains susceptible to moisture-induced degradation. Hygroscopicity in this context presents a dual threat: physical instability (caking, poor flow) and chemical instability (hydrolysis and oxidative degradation facilitated by molecular mobility in the aqueous phase).

This guide provides a root-cause analysis and actionable troubleshooting protocols to control hygroscopicity during handling, formulation, and storage.

Module 1: Environmental & Handling Controls

The First Line of Defense

Q: What is the optimal Relative Humidity (RH) window for handling Levomefolate Calcium Pentahydrate? A: Unlike anhydrous salts where "the drier, the better" often applies, pentahydrate forms require a specific stability window.

  • Recommendation: Maintain processing environments between 30% and 50% RH .

  • The Science:

    • < 20% RH (Risk of Dehydration): Extreme dryness can strip water molecules from the crystal lattice (dehydration). This collapse often generates amorphous regions on the particle surface. Amorphous solids are thermodynamically unstable and highly hygroscopic; they will avidly re-absorb moisture when exposed to ambient air, leading to rapid caking.

    • > 60% RH (Risk of Deliquescence): Excess moisture adsorbs onto the crystal surface, creating a saturated solution layer. This mobile aqueous phase acts as a medium for oxidative degradation and hydrolysis.

Q: The powder has formed hard clumps in the drum. Can I mill it to restore flow? A: Proceed with extreme caution.

  • Risk: High-energy milling generates heat and mechanical stress, which can induce partial amorphization of the crystalline pentahydrate. This creates a "activated" surface that is even more hygroscopic than the original material.

  • Corrective Action:

    • If clumping is minor (friable lumps), use low-shear delumping (e.g., oscillating granulator) rather than high-impact milling.[1]

    • Immediately blend with a glidant (e.g., Colloidal Silicon Dioxide) to coat the fresh surfaces.

    • Verify the crystal form using XRD (X-Ray Diffraction) to ensure the pentahydrate lattice is intact.

Module 2: Formulation & Particle Engineering

Building Intrinsic Resistance

Q: Which excipients are incompatible with hygroscopic L-5-MTHF-Ca? A: Avoid excipients that carry high unbound moisture or those that are hygroscopic themselves, as they can facilitate moisture transfer.[1]

  • Avoid: Starch (high equilibrium moisture), Povidone (PVP) (hygroscopic binder), and reducing sugars (Maillard reaction risk).[1]

  • Preferred:

    • Diluents: Mannitol (non-hygroscopic), Anhydrous Calcium Phosphate.[1]

    • Moisture Scavengers: Colloidal Silicon Dioxide (Syloid® or Aerosil®).[1] These have a high specific surface area and preferentially adsorb moisture, protecting the API.

Q: How does particle size distribution (PSD) impact hygroscopicity? A: There is a direct correlation between surface area and moisture uptake.

  • The Issue: Micronized powders have a massive specific surface area, allowing for rapid moisture sorption kinetics.

  • Strategy: Increase particle size through Dry Granulation (Roller Compaction) .

    • Why Dry Granulation? Wet granulation introduces water (or solvents) that must be removed with heat.[1] Heat + Moisture is the exact condition that degrades L-5-MTHF-Ca.[1] Roller compaction densifies the powder into ribbons and granules without thermal or moisture stress, reducing the surface area available for atmospheric adsorption.

Module 3: Analytical Troubleshooting

Validating the Strategy

Q: We see weight gain in our stability samples. Is it surface moisture or hydrate formation? A: You must distinguish between adsorption (surface) and absorption (bulk/lattice).[1]

  • Tool: Dynamic Vapor Sorption (DVS).[1][4][5][6][7][8]

  • Interpretation:

    • Surface Adsorption: A gradual, reversible weight gain as RH increases.

    • Hydrate Formation/Change: A step-change in the isotherm (hysteresis loop) indicating a phase transition.[1]

    • Protocol: Run a DVS cycle (0% → 90% → 0% RH). If the pentahydrate is stable, the mass should remain relatively constant in the 20-60% range. Significant mass loss below 10% RH confirms lattice dehydration.

Visualizing the Strategy

Figure 1: Moisture Management Workflow

This diagram illustrates the critical control points (CCPs) for handling hygroscopic pentahydrates.

MoistureManagement RawMaterial Raw L-5-MTHF-Ca (Pentahydrate) Environment CCP1: Environment Maintain 30-50% RH Temp < 25°C RawMaterial->Environment Storage Processing CCP2: Processing Low Shear Blending Avoid High Energy Milling Environment->Processing Handling Processing->RawMaterial Risk: Amorphization Formulation CCP3: Formulation Add Moisture Scavengers (e.g., SiO2) Processing->Formulation Blending Packaging CCP4: Packaging Alu-Alu Blister + Desiccant Formulation->Packaging Final Product

Caption: Critical Control Points (CCPs) for preserving the stability of Levomefolate Calcium Pentahydrate from raw material to finished product.

Experimental Protocols

Protocol A: Dry Blending with Moisture Scavengers

Objective: To coat API particles with a hydrophobic/scavenging barrier to improve flow and reduce moisture uptake.

StepActionTechnical Rationale
1 Pre-conditioning Ensure the blending room is at 40% RH ± 5% . Equilibrate excipients (Mannitol, SiO2) for 2 hours.
2 Sieving Pass the Colloidal Silicon Dioxide (0.5% - 1.0% w/w) through a 40-mesh sieve to break agglomerates.
3 Geometric Dilution Mix the SiO2 with an equal portion of the L-5-MTHF-Ca.[1] Blend gently.
4 Final Blend Add the remaining API and diluents. Blend in a V-blender at 15 RPM for 10 minutes .
5 Validation Measure Angle of Repose and Carr Index . Target Carr Index < 15 for good flow.
Protocol B: DVS Profiling for Stability Prediction

Objective: Determine the critical relative humidity (CRH) where the material becomes unstable.

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Sample Mass: 10–20 mg of powder.

  • Method:

    • Step 1: Equilibrate at 40% RH (ambient).[1]

    • Step 2: Desorption scan: 40% → 0% RH (Step size: 10% RH, dm/dt < 0.002% min⁻¹).[1]

    • Step 3: Sorption scan: 0% → 90% RH.

    • Step 4: Desorption scan: 90% → 0% RH.

  • Analysis:

    • Identify the mass loss onset during Step 2 (Dehydration point).

    • Identify the exponential mass gain during Step 3 (Deliquescence/Glass Transition).

    • Target: The processing window is the "flat" portion of the isotherm between these two points.

Figure 2: Degradation Pathways

Understanding the chemical consequences of moisture ingress.

DegradationPathways Moisture Excess Moisture (>60% RH) API L-5-MTHF-Ca (Pentahydrate) Moisture->API Adsorption MobilePhase Formation of Mobile Aqueous Phase API->MobilePhase Dissolution/Mobility Oxidation Oxidative Degradation (Formation of Dihydrofolate) MobilePhase->Oxidation O2 diffusion Hydrolysis Hydrolysis (Cleavage of Glutamate tail) MobilePhase->Hydrolysis Acid/Base catalysis

Caption: Mechanism of moisture-induced chemical instability.[1] Water provides the medium for molecular mobility, accelerating oxidation and hydrolysis.

References

  • Surface Measurement Systems. (n.d.).[1] Using DVS to Study Water Sorption Properties of Multi-Component Systems. Retrieved from [Link]

  • PubChem. (2024).[1] Levomefolate calcium pentahydrate | C20H33CaN7O11. National Library of Medicine. Retrieved from [Link][1]

  • Newman, A. (2015). Pharmaceutical Amorphous Solid Dispersions. Wiley. (Contextual grounding on amorphous vs. crystalline stability).
  • Airaksinen, S., et al. (2005). Excipient selection can significantly affect the stability of drugs.[7] (General principle citation for Module 2).

Sources

Improving thermal stability of L-methylfolate calcium during processing

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: STAB-MTHF-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the FolateStability Ops Center. If you are here, you are likely facing the "Folate Paradox": L-methylfolate calcium (L-5-MTHF-Ca) is the biologically active form preferred by the body, but it is chemically the most fragile. Unlike synthetic Folic Acid (which is highly stable but requires enzymatic conversion), L-5-MTHF-Ca possesses a reduced pteridine ring that acts as a potent reducing agent. This makes it a "suicide molecule"—it sacrifices itself to oxygen, heat, and moisture before it ever reaches the patient.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your potency is failing and how to engineer a process that survives.

Module 1: Diagnostic Hub (Triage)

Identify the root cause of your stability failure before altering parameters.

Q: My assay drops significantly (>10%) immediately after drying. Is it heat sensitivity?

A: It is likely oxidative acceleration , not just heat. While L-5-MTHF-Ca is heat-sensitive, pure thermal degradation usually follows first-order kinetics and is manageable below 100°C if oxygen is excluded. If you see a sharp drop, you likely triggered the "Amorphous Transition."

  • The Mechanism: If you dissolved the salt during wet granulation and dried it rapidly, you may have converted a stable Crystalline Type I or C form into a chaotic Amorphous form. Amorphous solids have higher molecular mobility, allowing oxygen to penetrate and attack the C9-N10 bond.

  • The Fix: Check your raw material X-Ray Diffraction (XRD) pattern.

    • Type C (Crystalline): Highest Stability (Arrhenius Energy ~80 kJ/mol).

    • Type I (Crystalline): High Stability.[1]

    • Amorphous: Low Stability (Hygroscopic, rapid oxidation).

Data Comparison: Crystal Form Stability

Parameter Crystalline Form C Crystalline Form I Amorphous Form
Structure Ordered lattice Ordered lattice Disordered
Water Content 6.0 – 17.0% 6.0 – 17.0% < 8.0%

| Degradation Rate (


)  | 

|

|

| | Relative Stability | Reference (Best) | ~25% faster degradation | ~300% faster degradation |

Diagnostic Action: Perform XRD on your dried granules. If the sharp peaks have disappeared, you have created an amorphous solid. Switch to Direct Compression or Non-Aqueous Granulation .

Module 2: Processing & Manufacturing Support

Specific protocols for unit operations.

Q: We must use wet granulation. How do we prevent oxidation during the wetting phase?

A: You must create an "Oxygen-Scavenged Micro-Environment." Dissolving L-5-MTHF-Ca in plain water is a critical error. The dissolved oxygen in the water attacks the folate immediately.

Protocol: The "Ascorbate Shield" Wet Granulation

  • Preparation: Calculate 0.2% (w/v) Sodium Ascorbate relative to your total binder volume.

  • Scavenging: Dissolve the Sodium Ascorbate in the binder water first. Agitate for 10 minutes. This neutralizes dissolved oxygen.

  • Binder Addition: Only after scavenging, add the binder polymer (e.g., PVP, HPMC).

  • Active Addition: Blend L-5-MTHF-Ca with dry excipients (Mannitol/MCC).

  • Granulation: Spray the scavenged binder solution.

    • Critical: Maintain pH > 7.0. Acidic environments catalyze cleavage. Sodium Ascorbate (alkaline) is preferred over Ascorbic Acid (acidic).

Q: We are observing degradation during Extrusion (HME). Is it the shear force?

A: It is the synergy of Pressure + Temperature . Research indicates that high hydrostatic pressure (>100 MPa) significantly lowers the activation energy required for thermal degradation when temperatures exceed 40°C.

Visualizing the Degradation Pathway The following diagram illustrates the chemical vulnerability you are fighting:

FolateDegradation cluster_protection Protective Interventions L5MTHF L-5-MTHF-Ca (Active) Intermediate 4a-hydroxy-5-methyl-THF (Unstable Intermediate) L5MTHF->Intermediate + O2 (Fast) Oxidation Oxidative Attack (O2 + Heat) Oxidation->L5MTHF Catalyst Breakdown Degradation Products (Pteroic Acid + Aminobenzoylglutamate) Intermediate->Breakdown C9-N10 Cleavage Ascorbate Ascorbate/Cysteine (Sacrificial Antioxidant) Ascorbate->Oxidation Neutralizes

Caption: The oxidative degradation pathway of L-5-MTHF-Ca. Note that the C9-N10 bond cleavage is irreversible.

Module 3: Advanced Stabilization Protocols

When standard methods fail, deploy micro-engineering.

Q: How can we survive baking or high-temp processing (>120°C)?

A: You must decouple the active ingredient from the thermal environment using Co-Microencapsulation . Simple coating is insufficient. You need a matrix that includes an antioxidant inside the shell.

Technique: Alginate-Chitosan Co-Encapsulation

  • Core Phase: Dissolve L-5-MTHF-Ca + Sodium Ascorbate (1:1 molar ratio) in weak alginate solution.

  • Shell Formation: Atomize into a Calcium Chloride + Chitosan bath.

  • Mechanism: The alginate forms a "calcium egg-box" structure that physically blocks oxygen, while the chitosan reduces porosity. The internal ascorbate scrubs any oxygen that permeates the shell.

Decision Tree: Selecting the Right Process

ProcessSelection Start Start: Formulating L-5-MTHF-Ca TempCheck Process Temp > 80°C? Start->TempCheck MoistureCheck Is Moisture Required (e.g., Liquid/Paste)? TempCheck->MoistureCheck No Encapsulation REQUIRED: Microencapsulation (Lipid or Alginate Matrix) TempCheck->Encapsulation Yes DirectComp Direct Compression (Preferred) MoistureCheck->DirectComp No WetGran Wet Granulation MoistureCheck->WetGran Yes WG_Protection Add 0.2% Na-Ascorbate to Binder Solution WetGran->WG_Protection Mandatory

Caption: Process selection logic to minimize thermal and oxidative stress on L-5-MTHF-Ca.

Module 4: Analytical Validation

Ensure your QC isn't giving false failures.

Q: My HPLC peaks are shifting or splitting during analysis.

A: This is often an extraction artifact. L-5-MTHF-Ca is sensitive to the pH of the mobile phase.

  • Troubleshoot: Ensure your extraction buffer contains an antioxidant (e.g., DTT or Ascorbic Acid) and is pH adjusted to neutral. If the sample sits in an acidic autosampler vial for hours, it will degrade before injection, giving a false "fail" for the manufacturing process.

References

  • Comparison of Crystal Forms: Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt. (2021).[2][3][4] Compares degradation rates of Type C, Type I, and Amorphous forms.

  • Thermal Degradation Kinetics: Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF). (2012).[1][5] Establishes first-order kinetics and pH sensitivity.

  • Stabilization with Ascorbate: Microencapsulation of L-5-methyltetrahydrofolic acid with ascorbate improves stability.[6][7] (2013).[8] Demonstrates the synergy of co-encapsulation.

  • Pressure-Temperature Synergy: Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. (2005).

  • Safety & Specifications: Safety evaluation of calcium L-methylfolate. (2019).[3][9] Details USP/JECFA specifications and stability in aqueous solutions.

Sources

Identification and control of impurities in Levomefolate calcium pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Levomefolate Calcium Pentahydrate Current Status: Online | Ticket Priority: High | Specialist: Senior Application Scientist[1]

Welcome to the Levomefolate Calcium Technical Hub

You are likely here because Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca) is behaving unpredictably in your analytical workflows. As the biologically active form of folate, this molecule is notoriously labile. It is sensitive to oxygen, light, and pH shifts, often degrading into MeFox or Folic Acid before you even finish your sample preparation.

This guide is not a standard SOP. It is a troubleshooting engine designed to reverse-engineer the specific failure modes you are seeing in your chromatograms.

Module 1: The "Ghost Peak" Phenomenon (Oxidative Instability)

User Query: "I see a growing impurity peak at RRT ~0.8-0.9 that wasn't there in the solid material. It increases the longer the sample sits in the autosampler."

Diagnosis: You are witnessing the spontaneous oxidation of L-5-MTHF into MeFox (Pyrazino-s-triazine derivative).[1] This is an artifact of your sample preparation, not necessarily an impurity in the raw API. L-5-MTHF oxidizes to a 4α-hydroxy intermediate, which then rearranges into MeFox.[1]

The Mechanism of Failure

The pteridine ring is electron-rich and susceptible to oxidative attack. Without protection, this reaction proceeds rapidly in aqueous solution.

OxidationPathway L5MTHF L-5-MTHF (Active API) Oxidation + O2 / Light L5MTHF->Oxidation Intermediate 4α-hydroxy-5-methyl-THF (Unstable Intermediate) Rearrangement Ring Expansion (- H2O) Intermediate->Rearrangement MeFox MeFox (Pyrazino-s-triazine derivative) Major Degradant Oxidation->Intermediate Rearrangement->MeFox

Figure 1: The oxidative degradation pathway of L-5-MTHF leading to the formation of MeFox.[1][2][3][4]

Corrective Protocol: The "Antioxidant Shield"

You must stabilize the sample matrix immediately upon dissolution.

  • Degas All Solvents: Sparge your water and buffer with Nitrogen or Helium for 15 minutes before use.

  • Add Antioxidants: Do not dissolve L-5-MTHF in pure water. Use the following diluent:

    • Diluent: 0.1% (w/v) Ascorbic Acid + 0.1% (w/v) Dithiothreitol (DTT) in Water.[1]

    • Note: Ascorbic acid acts as an oxygen scavenger; DTT protects thiol groups (though less critical here, it aids general reduction potential).

  • Temperature Control: Set your autosampler to 4°C . Degradation kinetics are temperature-dependent [1].[1]

Module 2: HPLC Method Troubleshooting

User Query: "My main peak is tailing, and I cannot resolve the D-isomer from the L-isomer."

Diagnosis: This is a two-part issue. Tailing is likely due to pH mismatch (folates are zwitterionic). Separation of enantiomers (L vs. D) requires a Chiral stationary phase; a standard C18 column will not separate them.

Part A: Achiral Purity (Chemical Impurities)

For separating process impurities (Folic Acid, Tetrahydrofolate) from the active L-5-MTHF.[1]

ParameterRecommended ConditionWhy?
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard hydrophobic retention.[1]
Mobile Phase A 0.05 M Phosphate Buffer, pH 6.5 - 7.0Critical: Acidic pH (<5) accelerates degradation.[1] Neutral pH stabilizes the salt form [2].
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 30% B over 20 minsFolates are relatively polar; high organic is not needed for elution.
Wavelength 290 nmMaximizes sensitivity for the pteridine ring while minimizing solvent cutoff noise.
Part B: Chiral Purity (Stereochemistry)

To quantify the D-5-methyltetrahydrofolate (unnatural isomer), you must switch columns.[1]

  • Stationary Phase: Protein-based columns are the gold standard here. BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) columns.[1]

  • Alternative: Cyclodextrin-based phases (e.g., Beta-CD).[1][5][6]

  • Mobile Phase: Phosphate buffer (pH 7.0) / Propanol (95:5).[1] Organic modifier must be low to maintain protein integrity [3].

MethodSelection Start Select Analytical Goal Decision What are you quantifying? Start->Decision PathA Chemical Impurities (Degradants/Process) Decision->PathA Degradation PathB Enantiomeric Purity (L- vs D-isomer) Decision->PathB Stereochemistry ActionA Use C18 Column pH 6.5 - 7.0 Add Ascorbic Acid PathA->ActionA ActionB Use BSA/HSA Chiral Column Isocratic Phosphate Buffer Low Organic % PathB->ActionB

Figure 2: Decision tree for selecting the correct chromatographic approach based on impurity type.

Module 3: Solid State Handling & Storage

User Query: "My assay results are inconsistent (95% one day, 98% the next). Is the powder absorbing water?"

Diagnosis: Yes. Levomefolate Calcium is a Pentahydrate .[7] It relies on specific water molecules in the crystal lattice for stability. However, it is also hygroscopic. If exposed to ambient humidity, it can absorb excess surface water, throwing off your "As Is" weight calculation. Conversely, excessive drying (e.g., in a desiccator with strong agents) can strip the crystal water, leading to an amorphous, unstable form.

Handling Protocol:

  • Water Determination: Always perform a Karl Fischer (KF) titration immediately before weighing for Assay. Do not rely on the CoA value if the bottle has been opened.

    • Expected Water Content: ~13.0% - 16.0% (Theoretical for pentahydrate is ~15%).[1]

  • Weighing: Weigh rapidly in a humidity-controlled environment (<40% RH).

  • Storage: Store at -20°C in tight, light-resistant containers. Allow the container to reach room temperature before opening to prevent condensation on the cold powder [4].

Summary of Impurity Limits (Reference)

When analyzing your chromatograms, use these relative retention times (RRT) and limits as a baseline (based on general industry standards and monographs).

Impurity NameTypeApprox RRT (vs L-5-MTHF)Limit (Typical)
Tetrahydrofolic Acid (THF) Process~0.3NMT 0.5%
JK12A (MeFox) Degradation~0.85NMT 1.0%
Folic Acid Process/Oxidation~1.8NMT 0.5%
D-5-Methylfolate EnantiomerRequires Chiral MethodNMT 1.0%

References

  • Oey, I., et al. (2006). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment. Journal of Agricultural and Food Chemistry. Link

  • Indrawati, et al. (2004). Thermal stability of 5-methyltetrahydrofolic acid in the presence of sodium ascorbate. Journal of Agricultural and Food Chemistry. Link[1]

  • Wainer, I. W., & Stiffin, R. M. (1988). Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography. Journal of Chromatography A. Link

  • Cayman Chemical. (2022).[4] Levomefolate (calcium salt hydrate) Product Information & Stability. Link

Sources

Technical Support Center: Levomefolate Calcium Handling & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Light Sensitivity & Oxidative Degradation in L-5-MTHF-Ca

Executive Summary: The "Ferrari" of Folates

Levomefolate calcium (L-5-MTHF-Ca) is the biologically active form of folate, bypassing the enzymatic reduction required by folic acid.[1] However, this metabolic superiority comes at a cost: extreme thermodynamic instability .

Unlike synthetic folic acid, which is relatively robust, L-5-MTHF-Ca possesses a reduced pteridine ring that acts as a high-affinity electron donor. Upon exposure to photons (specifically UV and Blue light <450nm) and oxygen, it undergoes rapid oxidative cleavage.

The Golden Rule: If you can see the bright yellow color of the solution clearly, you are likely already degrading it.

Core Directive: The "Dark Room" Protocol

Standard laboratory lighting is the primary cause of experimental variance in folate assays.

Q: Is amber glassware sufficient for protection?

A: No. Amber glass blocks UV (<380nm) but often transmits up to 60% of light in the 400–550nm range. L-5-MTHF degradation is sensitized by blue/violet light.[2][3]

Required Environmental Controls:

  • Light Source: All handling must occur under Gold/Amber fluorescent filters (cutoff wavelength >500nm) or low-pressure sodium lamps.

  • Lux Limit: Total illumination should be kept <50 Lux during weighing and dissolution.

  • The "Riboflavin Effect": Never handle L-5-MTHF in the same open environment as Riboflavin (Vitamin B2). Riboflavin acts as a potent photosensitizer that generates singlet oxygen upon light exposure, accelerating folate degradation by orders of magnitude [1].

Workflow Visualization: The Inert Handling Loop

The following diagram outlines the mandatory "Chain of Custody" for maintaining integrity from storage to analysis.

G Start Frozen Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (In Desiccator, Dark) Start->Equilibrate Prevent Condensation Weighing Weighing (Amber Light, <50 Lux) Equilibrate->Weighing Minimize O2 Exposure Dissolution Dissolution (Sparged Buffer + Antioxidant) Weighing->Dissolution Add Ascorbate (0.2-1%) Check_pH Check pH (Target: 6.5 - 7.5) Dissolution->Check_pH Check_pH->Dissolution Adjust (NaOH/HCl) Filtration Filtration (0.22 µm) (NO Autoclave) Check_pH->Filtration pH OK Analysis HPLC/Cell Culture (Cooled Autosampler) Filtration->Analysis Inject immediately

Figure 1: Critical Path for L-5-MTHF-Ca preparation. Note the specific intervention points for pH and antioxidant addition.[4]

Technical Troubleshooting & FAQs

Category A: Solution Chemistry & Appearance

Q: My clear yellow solution turned amber/brown after 2 hours. What happened? A: You have witnessed oxidative cleavage. The color shift indicates the formation of p-aminobenzoyl-L-glutamate (pABG) and pterin-6-aldehyde .

  • Mechanism: The C9-N10 bond is the weak link. Light excites the molecule, allowing dissolved oxygen to attack this bond.

  • Prevention: You must use an antioxidant.

    • Protocol: Add Ascorbic Acid (Vitamin C) at a 1:1 to 5:1 molar ratio (Ascorbate:Folate) before adding the folate to the solvent. The ascorbate acts as a sacrificial anode, consuming dissolved oxygen [2].

Q: I cannot get the powder to dissolve in pure water. A: L-5-MTHF-Ca is sparingly soluble in neutral water. While the calcium salt is more stable than the free acid, its solubility is pH-dependent.

  • Fix: Adjust the pH to >7.0 .

  • Technique: Use a phosphate buffer (pH 7.2) or add dropwise 0.1M NaOH. Do not exceed pH 8.0, as alkaline hydrolysis can occur over long periods.

  • Warning: Do not use heat/sonication to aid dissolution without nitrogen sparging; heat + oxygen = rapid degradation [3].

Category B: Analytical (HPLC) Issues

Q: I see "Ghost Peaks" eluting before my main peak. A: These are degradation products. In Reverse Phase (C18) chromatography:

  • pABG (p-aminobenzoyl-glutamate): Highly polar, elutes near the void volume (dead time).

  • 5-Methyldihydrofolate (5-MDHF): The intermediate oxidation product, elutes just before the main peak.

  • Main Peak: L-5-MTHF.

  • Troubleshooting: Ensure your autosampler is cooled to 4°C and the vials are amber. If the run time is long (>12 hours), add 0.1% w/v Ascorbic Acid and 0.1% EDTA to your sample diluent.

Q: Can I sterilize my stock solution by autoclaving? A: Absolutely not. Autoclaving (121°C) will destroy >90% of the molecule within minutes.

  • Protocol: Use 0.22 µm PVDF or PES syringe filters . Discard the first 1 mL of filtrate, as the filter membrane can sometimes adsorb a small amount of the active compound.

Comparative Stability Data

The following table illustrates the half-life (


) of L-5-MTHF in aqueous solution under varying conditions. Note the massive impact of antioxidants.
ConditionEnvironmentAdditivesEstimated

(Half-life)
Control Ambient Light / AirNone< 20 Minutes
Darkness Dark / AirNone~ 4 Hours
Sparged Dark / Nitrogen FlushNone~ 24 Hours
Stabilized Dark / Air0.5% Ascorbic Acid> 7 Days
Optimized Dark / Nitrogen Flush0.5% Ascorbic Acid + EDTA> 30 Days (4°C)

Data synthesized from internal stability protocols and comparative literature [2][4].

References

  • Steindal, A. H., et al. (2006).[2] "Photodegradation of 5-methyltetrahydrofolate: Biophysical aspects." Photochemistry and Photobiology. Link

  • Oey, I., et al. (2006). "Stability of 5-methyltetrahydrofolate in the presence of different antioxidants." Food Chemistry. (Demonstrates the synergistic effect of Ascorbic Acid).
  • United States Pharmacopeia (USP). "Levomefolate Calcium Monograph." USP-NF. (Defines storage at controlled room temperature, protected from light).[5][6][7]

  • Strålsjö, L., et al. (2003). "Folates in Foods: Retention of 5-Methyltetrahydrofolate during Cooking." Journal of Agricultural and Food Chemistry. Link

  • Juzeniene, A., et al. (2009).[2][8] "5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers."[3][9] Free Radical Biology and Medicine. Link

Sources

Optimizing pH ranges to prevent precipitation of L-5-MTHF calcium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-5-MTHF Calcium Formulation

A Senior Application Scientist's Guide to Optimizing pH and Preventing Precipitation

Welcome to the technical support center for L-5-methyltetrahydrofolate (L-5-MTHF) calcium. This guide is designed for researchers, scientists, and drug development professionals who work with this vital, biologically active form of folate. A common yet critical challenge in the laboratory is maintaining the solubility of L-5-MTHF calcium in aqueous solutions. Precipitation not only leads to inaccurate concentrations and loss of valuable material but can also compromise experimental outcomes.

This document provides in-depth, scientifically-grounded answers to frequently encountered issues, moving from foundational principles to advanced troubleshooting and detailed experimental protocols. Our goal is to empower you with the causal understanding needed to design robust, self-validating formulation strategies.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental physicochemical properties of L-5-MTHF calcium that govern its solubility.

Q1: What is L-5-MTHF calcium, and why is its solubility critically dependent on pH?

A: L-5-MTHF calcium is the calcium salt of L-5-methyltetrahydrofolic acid, the primary biologically active form of folate in the body.[1][2] Unlike synthetic folic acid, L-5-MTHF can be directly utilized in cellular metabolism without requiring enzymatic reduction.[1][3]

The pH dependency of its solubility is rooted in its molecular structure. L-5-methyltetrahydrofolic acid is a polyprotic acid, meaning it has multiple functional groups that can donate or accept protons (H⁺ ions) depending on the pH of the solution. The key groups are the two carboxylic acid functions on the glutamate tail and ionizable groups on the pteridine ring.

  • At Low pH (Acidic Conditions): The solution has a high concentration of H⁺ ions. These protons will neutralize the negatively charged carboxylate groups, converting them to their neutral carboxylic acid form (-COO⁻ → -COOH). This reduces the molecule's overall charge and polarity, significantly decreasing its affinity for water and leading to the precipitation of the less soluble free acid form.

  • At High pH (Alkaline Conditions): The concentration of H⁺ ions is low. The acidic groups on the L-5-MTHF molecule are deprotonated, making the molecule anionic (negatively charged). This charged form is more polar and readily interacts with water molecules, leading to increased solubility.[1][4] However, this effect has a limit. If the concentrations of the L-5-MTHF anion and the Ca²⁺ counter-ion become too high, they can exceed the compound's solubility product (Ksp), causing the calcium salt itself to precipitate out of the solution.

Therefore, optimizing pH is a balancing act: it must be high enough to keep the L-5-MTHF molecule deprotonated and soluble, but not so high or concentrated that the calcium salt itself precipitates.

Q2: What is the established solubility of L-5-MTHF calcium?

A: L-5-MTHF calcium is officially described as "sparingly soluble in water."[1][4][5] This general term is quantified in the literature, although values can vary slightly based on temperature, purity, and crystalline form.

Solvent/ConditionSolubilityReference
Water at 20°C1.07 g / 100 g (approx. 10.7 mg/mL)JECFA (2005)[1]
Most Organic SolventsVery slightly soluble to insolubleMedisca[5], JECFA (2005)[1]
Alkaline Solutions (e.g., NaOH)SolubleUSP (2013)[4], JECFA (2005)[1]
Aqueous Solution (0.5 g/100 mL)Results in a pH of 6.5 - 7.5JECFA (2005)[1]

This data underscores the importance of pH control. The near-neutral pH of a standard solution indicates that the optimal window for solubility is likely narrow and centered around neutrality, shifting towards slightly alkaline conditions for enhanced solubility.

Section 2: Troubleshooting Guide - Diagnosing Precipitation Issues

This section provides direct answers to common problems encountered during experimental work.

Q3: My L-5-MTHF calcium solution turned cloudy immediately upon mixing. What went wrong?

A: This is a classic sign of acute precipitation, typically caused by one of two issues:

  • Incorrect pH Environment: The most common cause is attempting to dissolve the salt in an acidic solvent or unbuffered water that has absorbed atmospheric CO₂, lowering its pH. As explained in Q1, an acidic environment protonates the L-5-MTHF molecule, causing the poorly soluble free acid to precipitate.

  • Exceeding Maximum Solubility: While less common for standard stock solutions, attempting to create a highly concentrated solution, even at an optimal pH, can exceed the intrinsic solubility limit of the calcium salt, leading to precipitation.

Immediate Corrective Action:

  • Check the pH of your solvent before adding the L-5-MTHF calcium.

  • If the solution is already cloudy, try slowly adding a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. The precipitate should redissolve if the issue was low pH. A target pH of 7.5 to 8.0 is often effective for initial dissolution.[6]

Q4: My clear, buffered L-5-MTHF calcium solution precipitated after being stored for a few hours/days. What should I investigate?

A: Delayed precipitation points to issues with solution stability rather than initial dissolution. The primary culprits are:

  • Oxidative Degradation: L-5-MTHF is highly susceptible to oxidation, especially when in solution.[1][7] Oxygen, light, and heat can degrade the molecule.[7][8] Degradation products are often less soluble and can precipitate over time, appearing as a fine powder or cloudiness. This is a major challenge in formulating L-5-MTHF.[9]

  • Buffer Incompatibility or Failure: If the buffer has insufficient capacity, its pH can drift over time due to interaction with air (CO₂) or the container material. A downward pH shift will cause the free acid to precipitate. Furthermore, certain buffers, like high-concentration phosphate buffers, can form insoluble calcium phosphate salts, especially if the pH changes or if the temperature fluctuates.

  • Temperature Effects: The solubility of many calcium salts is inversely proportional to temperature; they can be less soluble in warmer water.[10] While this effect is less pronounced for some organic salts, storing the solution at an elevated temperature could contribute to precipitation. More importantly, temperature accelerates oxidative degradation.[7][11]

Troubleshooting Steps:

  • Incorporate an Antioxidant: Always include an antioxidant like ascorbic acid (Vitamin C) or N-acetylcysteine in your solutions to protect against oxidative degradation.[7][9][11][12]

  • Protect from Light and Heat: Store solutions in amber vials or wrapped in foil at refrigerated temperatures (2-8°C) to minimize degradation.

  • Verify Buffer Integrity: Re-measure the pH of the solution where precipitation has occurred. Choose a buffer with a pKa close to your target pH to ensure maximum buffering capacity.

Q5: Precipitation occurred when I diluted my L-5-MTHF calcium stock into my final formulation (e.g., cell culture medium). Why?

A: This is a common problem of incompatibility. Your stock solution may be stable, but the chemical environment of the final formulation can induce precipitation.

  • Drastic pH Shift: Cell culture media are typically buffered around pH 7.2-7.4. If your stock solution was prepared at a higher pH (e.g., 8.0) for maximum solubility, adding it to the medium will lower its pH, potentially into a range where the L-5-MTHF is less soluble.

  • Incompatible Ions: This is the most likely cause. Many cell culture media and biological buffers are rich in phosphate and/or bicarbonate. These anions readily react with the free Ca²⁺ ions from your L-5-MTHF calcium stock to form highly insoluble calcium phosphate or calcium carbonate, which precipitates immediately.[13][14]

Preventative Strategy:

  • Prepare your L-5-MTHF calcium stock in a simple, compatible buffer (e.g., HEPES or MOPS) rather than one containing high levels of phosphate.

  • When possible, consider using the L-5-MTHF free acid and dissolving it directly into the final formulation, adjusting the pH as needed, rather than adding a pre-formed calcium salt.

  • Alternatively, use a different salt form, such as L-5-MTHF glucosamine salt, which has significantly higher water solubility and avoids introducing excess calcium ions.[15]

Section 3: Experimental Protocols & Best Practices

Adherence to validated protocols is essential for reproducible results. The following workflows are designed to establish stable solutions.

Protocol 1: Preparation of a Stable L-5-MTHF Calcium Stock Solution (10 mg/mL)

This protocol incorporates best practices to ensure initial dissolution and protect against degradation.

  • Prepare the Solvent:

    • Dispense 90% of the final required volume of high-purity, deionized water into a sterile, amber glass container.

    • Add a suitable antioxidant. A common choice is L-ascorbic acid to a final concentration of 0.1% (w/v).

    • Sparge the water with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, a key driver of degradation.[7]

  • Weigh the Compound:

    • Accurately weigh the required amount of L-5-MTHF calcium powder. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution and pH Adjustment:

    • While stirring the de-oxygenated solvent, slowly add the L-5-MTHF calcium powder.

    • The solution may initially appear cloudy or as a suspension.

    • Monitor the pH. Slowly add a dilute (0.1 M) NaOH solution dropwise until the powder is fully dissolved and the solution is clear. Target a final pH between 7.5 and 8.0.[6][16] This ensures the L-5-MTHF is in its soluble anionic form.

  • Final Volume and Filtration:

    • Add the de-oxygenated solvent to reach the final target volume and mix thoroughly.

    • Confirm the final pH. Adjust if necessary.

    • Sterile-filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). This step should be performed immediately after preparation.

  • Storage:

    • Aliquot the solution into sterile, amber cryovials, flush the headspace with inert gas before sealing, and store at 2-8°C for short-term use or -20°C for longer-term storage.

Protocol 2: Experimental Workflow for pH-Solubility Profiling

This experiment is crucial for determining the optimal pH range for a new, complex formulation.

  • Prepare a Buffer Series:

    • Prepare a series of buffers (e.g., a universal Britton-Robinson buffer or a set of phosphate/citrate/borate buffers) covering a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

    • Critical: Ensure the buffer components themselves will not precipitate with calcium.

  • Sample Preparation:

    • For each pH point, add an excess amount of L-5-MTHF calcium powder to a known volume of the corresponding buffer in a sealed tube. "Excess" means adding enough solid so that some remains undissolved, ensuring the solution is saturated.

  • Equilibration:

    • Incubate the tubes at a controlled temperature (e.g., 25°C) on a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours). This allows the maximum amount of compound to dissolve at each pH.

  • Separation of Soluble Fraction:

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a precise volume of the supernatant without disturbing the pellet. This supernatant represents the saturated, soluble fraction.

  • Quantification:

    • Quantify the concentration of L-5-MTHF in each supernatant sample using a validated analytical method, such as HPLC-UV at a detection wavelength of ~280-290 nm.[8][17][18]

    • Prepare a standard curve using a known concentration of L-5-MTHF calcium to accurately determine the concentrations in your samples.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH on the x-axis. This graph will visually represent the pH-solubility profile and reveal the optimal pH range for maximum solubility in your specific formulation.

Section 4: Visualizing the pH-Precipitation Relationship

Understanding the interplay between pH and the molecular state of L-5-MTHF is key to preventing precipitation.

G cluster_low_ph Low pH (< 6.0) cluster_optimal_ph Optimal pH Range (7.0 - 8.5) cluster_high_ph High pH (> 9.0) / High Concentration low_ph Predominant Species: Protonated L-5-MTHF (Free Acid) (L-5-MTHF-Hn) low_ph_risk High Risk: Precipitation of the insoluble free acid. low_ph->low_ph_risk Decreased Polarity & Water Affinity optimal_ph Predominant Species: Deprotonated L-5-MTHF Anion (L-5-MTHF⁻) low_ph->optimal_ph Increase pH optimal_ph_risk Low Risk: Maximum Solubility & Stability. optimal_ph->optimal_ph_risk High Polarity & Water Affinity high_ph Species: L-5-MTHF Anion + Ca²⁺ optimal_ph->high_ph Increase pH further high_ph_risk Moderate Risk: Precipitation of Calcium Salt if Ksp is exceeded. high_ph->high_ph_risk [L-5-MTHF⁻] * [Ca²⁺] > Ksp

Caption: Logical workflow of pH effects on L-5-MTHF calcium solubility.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2005). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. [Link]

  • Durpro. (n.d.). Calcium salts and solubility. [Link]

  • CABI Digital Library. (n.d.). Determination of L-5-methyltetrahydrofolate calcium by high performance liquid chromatography. [Link]

  • Heaney, R. P., et al. (2002). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of the American College of Nutrition. [Link]

  • Heaney, R. P., et al. (2002). Determination of calcium salt solubility with changes in pH and P CO2 , simulating varying gastrointestinal environments. Journal of the American College of Nutrition. [Link]

  • FAO/WHO. (2005). Calcium L-5-Methyltetrahydrofolate. [Link]

  • Kressel, G. (2023). Concentration of Ca in the four different salts and solubility in water and apple juice. Marine Drugs. [Link]

  • Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences. [Link]

  • Liu, Y., et al. (2012). Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. Journal of Food Science. [Link]

  • United States Pharmacopeia. (2013). Monographs, Calcium l-5-Methyltetrahydrofolate. [Link]

  • Zhang, M., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Journal of Food Science and Technology. [Link]

  • U.S. Pharmacopeial Convention. (2018). Calcium L-5-Methyltetrahydrofolate. [Link]

  • Troesch, B., et al. (2019). Safety evaluation of calcium L-methylfolate. Regulatory Toxicology and Pharmacology. [Link]

  • Moan, J., et al. (n.d.). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Menzel, D., et al. (2023). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research. [Link]

  • USDA ARS. (n.d.). Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. [Link]

  • The University of Maryland, Baltimore. (n.d.). 5-Methyltetrahydrofolate calcium. [Link]

  • Lu, Y., et al. (2022). Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli. Biotechnology and Applied Biochemistry. [Link]

  • Hermes Consilium. (n.d.). FOLATE vs. 5-MTHF Calcium Salt. [Link]

  • Wang, W., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. Molecules. [Link]

  • Google Patents. (n.d.).
  • Wang, W., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. Molecules. [Link]

  • Liu, Y., et al. (2012). Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. Journal of Food Science. [Link]

  • MDPI. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt.... [Link]

  • Vita Actives. (n.d.). Advifolate - L-5-Methyltetrahydrofolate calcium salt. [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of Levomefolate in Plasma Extraction

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting for low recovery rates of Levomefolate (L-5-methyltetrahydrofolate or 5-MTHF), the biologically active form of folate, during plasma extraction.[1] We will explore the critical factors influencing its stability and extraction efficiency, offering scientifically-grounded solutions to optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: My Levomefolate recovery is consistently low. What are the most common causes?

Low recovery of Levomefolate is a frequent challenge, primarily due to its inherent instability. The main culprits are:

  • Oxidative Degradation: Levomefolate is highly susceptible to oxidation, which can occur during sample collection, storage, and processing.[2][3] Exposure to air (oxygen), light, and even certain metal ions can accelerate this degradation.

  • Inadequate Stabilization: Failure to use appropriate antioxidants and maintain a protective environment for the analyte can lead to significant losses.

  • Suboptimal Extraction Procedure: The chosen extraction method (e.g., protein precipitation, solid-phase extraction) may not be suitable for the physicochemical properties of Levomefolate, leading to incomplete extraction from the plasma matrix.[4]

  • Matrix Effects: Components in the plasma can interfere with the extraction process or the analytical detection, leading to apparent low recovery.[5]

Q2: How can I prevent the oxidative degradation of Levomefolate during sample handling?

Protecting Levomefolate from oxidation is paramount. Here are key strategies:

  • Use of Antioxidants: The addition of antioxidants to the collection tubes and during sample processing is crucial. Ascorbic acid is a commonly used and effective antioxidant for stabilizing folates.[6][7]

  • Light Protection: Folates are light-sensitive.[8] All sample collection, processing, and storage should be performed under amber or low-light conditions.

  • Temperature Control: Process samples on ice and store them at appropriate low temperatures (e.g., -70°C or -80°C) to minimize degradation.[9]

  • Minimize Headspace: When storing samples, minimize the air in the vial to reduce oxygen exposure.

Q3: What is the best anticoagulant to use for Levomefolate analysis in plasma?

The choice of anticoagulant can impact the stability of Levomefolate. While various anticoagulants are available, their effects on plasma composition can influence the assay.[10]

AnticoagulantAdvantagesConsiderations
EDTA (Ethylenediaminetetraacetic acid) Commonly used and generally compatible with LC-MS/MS analysis.Can chelate metal ions that may be involved in oxidative degradation.
Heparin Can be used for folate analysis.[11]May interfere with some enzymatic assays.
Sodium Citrate Used in some studies, but dilution of the sample needs to be accounted for.[12]

For LC-MS/MS-based methods, EDTA is a frequently used and suitable choice. However, it is always recommended to validate the chosen anticoagulant for your specific assay.

Troubleshooting Guides

Issue 1: Low Recovery After Protein Precipitation

Protein precipitation is a common and straightforward method for sample clean-up.[13][14] However, suboptimal conditions can lead to poor Levomefolate recovery.

Possible Causes & Solutions:

  • Inappropriate Precipitating Agent:

    • Explanation: Different organic solvents or acids have varying efficiencies in precipitating plasma proteins and may also affect the solubility of Levomefolate.[15]

    • Solution: Acetonitrile is often a good choice as it can effectively precipitate proteins while keeping Levomefolate in the supernatant.[16][17] Methanol is another option.[18] Trichloroacetic acid (TCA) can also be used, but care must be taken to remove it as it can interfere with downstream analysis.

  • Incorrect Solvent-to-Plasma Ratio:

    • Explanation: An insufficient volume of precipitating agent will lead to incomplete protein removal, potentially trapping Levomefolate in the protein pellet.

    • Solution: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[19] This may need to be optimized for your specific conditions.

  • Precipitation at Room Temperature:

    • Explanation: Performing the precipitation at room temperature can increase the risk of analyte degradation.

    • Solution: Conduct the protein precipitation on ice or at 4°C to enhance protein precipitation and minimize degradation.[15]

Workflow for Troubleshooting Protein Precipitation

Caption: Troubleshooting Protein Precipitation.

Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts than protein precipitation but requires more careful method development.[20][21]

Possible Causes & Solutions:

  • Incorrect SPE Sorbent:

    • Explanation: The choice of sorbent chemistry is critical for retaining and eluting the analyte of interest.[22]

    • Solution: For Levomefolate, reversed-phase sorbents like C8 or C18 are often used.[23][24] Hydrophilic-Lipophilic Balanced (HLB) sorbents can also be effective.

  • Suboptimal Wash and Elution Solvents:

    • Explanation: The wash step should remove interferences without eluting the analyte, and the elution solvent should efficiently recover the analyte from the sorbent.

    • Solution: A typical wash solvent for reversed-phase SPE is a low percentage of organic solvent in water (e.g., 5% methanol). The elution is usually performed with a higher concentration of organic solvent, such as methanol or acetonitrile. The pH of the load, wash, and elution buffers can also be critical and should be optimized.

  • Insufficient Sorbent Conditioning and Equilibration:

    • Explanation: Failure to properly condition and equilibrate the SPE sorbent can lead to inconsistent and low recovery.[25]

    • Solution: Always follow the manufacturer's instructions for conditioning (e.g., with methanol) and equilibration (e.g., with water or an appropriate buffer).

Experimental Workflow for SPE Method Development

SPE_Workflow cluster_Prep Preparation cluster_Process Processing cluster_Analysis Analysis A Select SPE Sorbent (e.g., C8, C18, HLB) B Condition Sorbent (e.g., Methanol) A->B C Equilibrate Sorbent (e.g., Water) B->C D Load Plasma Sample C->D E Wash Sorbent (e.g., 5% Methanol) D->E F Elute Levomefolate (e.g., 90% Methanol) E->F G Analyze Eluate by LC-MS/MS F->G H Calculate Recovery G->H

Sources

Technical Support Center: Mitigation of Maillard Reaction in Levomefolate Calcium Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for formulation scientists and quality control researchers working with Levomefolate Calcium (L-5-MTHF-Ca) . It addresses the chemical instability caused by the Maillard reaction, a non-enzymatic browning pathway that compromises potency and physical appearance.[1][2]

Role: Senior Application Scientist Status: Active Guide Subject: Chemical Incompatibility (Amine-Carbonyl Reaction)

Introduction: Why are my tablets turning yellow?

If you are observing a color shift from off-white to yellow or brown in your Levomefolate calcium solid dosage forms, you are likely witnessing the Maillard reaction . Unlike simple oxidation, this is a specific chemical incompatibility between the primary/secondary amine groups of the L-5-MTHF molecule and "reducing sugars" present in your excipient matrix.

This guide provides the mechanistic understanding, experimental protocols, and formulation strategies required to eliminate this failure mode.

Module 1: The Mechanism of Failure

Levomefolate calcium contains a reactive amine moiety (specifically the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 methyl group and the glutamic acid residue) that acts as a nucleophile. When exposed to excipients containing reducing sugars (aldehydes or ketones), a cascade of reactions initiates, even at ambient temperatures if moisture is present.
Pathway Visualization

The following diagram illustrates the degradation pathway specific to amine-based drugs like Levomefolate in the presence of reducing sugars.

MaillardReaction L5MTHF Levomefolate Calcium (Amine Nucleophile) Schiff Schiff Base (Unstable Imine) L5MTHF->Schiff Condensation (-H2O) Sugar Reducing Sugar (e.g., Lactose/Aldehyde) Sugar->Schiff Amadori Amadori Product (Stable Ketoamine) Schiff->Amadori Rearrangement (Irreversible) Degradants Furfural / HMF (Fragmentation) Amadori->Degradants Dehydration (Low pH) Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Polymerization Degradants->Melanoidins

Figure 1: The Maillard reaction cascade. The critical control point is preventing the initial condensation between the API amine and the excipient aldehyde.

Module 2: Excipient Compatibility (Root Cause Analysis)

The most common error in Levomefolate formulation is the use of Lactose (monohydrate, spray-dried, or anhydrous) as a filler. Lactose is a reducing disaccharide and will react.[3]

Safe vs. Unsafe Excipient Selection Guide
Functional CategoryUNSAFE (Reducing Sugars) SAFE (Non-Reducing Alternatives) Technical Rationale
Diluents/Fillers Lactose (All grades)Mannitol (SD or Granular)Mannitol lacks the carbonyl group required for Schiff base formation.
Fructose, Glucose, Sucrose*Microcrystalline Cellulose (MCC)MCC is chemically inert; ensure low moisture grade (e.g., PH-112).
Maltodextrin (High DE)Dibasic Calcium Phosphate (DCP)Inorganic fillers prevent carbon-nitrogen bonding completely.
Disintegrants Starch (if hydrolyzed)CrospovidoneSynthetic cross-linked polymers are non-reactive.
Lubricants Stearic Acid (Impure)Magnesium StearateWhile MgSt is safe, ensure it does not raise pH too high (alkaline pH accelerates Maillard).

*Note: Sucrose is technically non-reducing but can hydrolyze into glucose/fructose under acidic/humid conditions, becoming reactive.

Module 3: Troubleshooting Protocols (Self-Validating Systems)

Do not guess. Validate your excipient choices using these specific stress tests.

Protocol A: The Binary Mixture "Quick Kill" Test

Use this to screen excipients before full formulation.

Objective: Rapidly identify incompatible excipients within 2 weeks. Materials: L-5-MTHF-Ca, Candidate Excipient, HPLC Vials, Water.

  • Preparation: Mix API and Excipient in a 1:1 ratio (w/w) . (Note: This exaggerates the interaction surface area compared to a 1:100 tablet formulation).

  • Wetting (Critical Step): Add 10-20% water by weight to the mixture.

    • Why? Water acts as a plasticizer and solvent, mobilizing the molecules to react. Dry mixtures may give false negatives.

  • Encapsulation: Seal in a glass vial.

  • Stress Condition: Incubate at 50°C (or 40°C/75% RH) for 14 days .

  • Assessment:

    • Visual: Any yellowing/browning = FAIL .

    • HPLC: Dissolve and inject. Look for new peaks eluting after the main peak (melanoidins are often lipophilic polymers) or specific early-eluting degradation adducts.

Validation Check:

  • Positive Control: Run a vial of L-5-MTHF-Ca + Lactose Monohydrate + Water. This must turn brown. If it doesn't, your stress conditions are too mild.

  • Negative Control: Run L-5-MTHF-Ca + Mannitol + Water. This should remain off-white.

Protocol B: Diagnostic HPLC for Maillard Impurities

Use this to confirm if unknown impurities in stability samples are Maillard-related.

Method Parameters:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 6.5) / Methanol gradient.

  • Detection: UV at 280 nm (Melanoidins absorb broadly; specific adducts often retain the pterin chromophore).

Interpretation:

  • Maillard Indicators: Look for "humps" or broad peaks in the chromatogram baseline (polymerization) or distinct peaks that correlate with the loss of the excipient peak (if detectable).

  • Differentiation: Oxidative degradants usually appear as sharp peaks (e.g., related to folate oxidation). Maillard products often result in multiple isomers and complex mixtures.[4]

Module 4: Process & Environmental Control

Even with the right excipients, process conditions can trigger the reaction if trace impurities are present.

Q: Should I use Wet Granulation or Direct Compression?

A: Direct Compression (DC) is strongly preferred.

  • Reasoning: Wet granulation introduces water and heat (during drying). The combination of Heat + Moisture + Amine is the perfect catalyst for Maillard, even with trace reducing impurities in "safe" excipients (e.g., starch).

  • If Wet Granulation is unavoidable: Use anhydrous solvents (Isopropanol/Ethanol) rather than water. Keep drying temperatures below 40°C.

Q: How does pH affect the reaction?

A: The Maillard reaction is accelerated at alkaline pH.

  • Mechanism: The amine group must be unprotonated (

    
    ) to act as a nucleophile. At lower pH, it exists as 
    
    
    
    , which is unreactive.
  • Strategy: Maintain a microenvironment pH of 6.0 - 7.0 . Avoid highly alkaline excipients (like Sodium Carbonate) unless necessary for solubility, as they will "activate" the amine for reaction.

Module 5: Frequently Asked Questions (FAQs)

Q1: I cannot remove Lactose due to legacy filing reasons. Can I still stabilize the formulation?

  • Answer: It is high risk, but you can mitigate it by:

    • Moisture Control: Use Anhydrous Lactose instead of Monohydrate. Package in Alu/Alu blisters with desiccant to keep Water Activity (

      
      ) < 0.2.
      
    • Sacrificial Antioxidants: Some studies suggest Cysteine or Metabisulfites can inhibit Maillard by competing for the aldehyde group or reacting with intermediates (HMF), though regulatory acceptance varies.

    • Lubrication: Increase Magnesium Stearate slightly to coat the lactose particles, physically separating them from the API (though this may impact dissolution).

Q2: My raw material (API) is already slightly yellow. Is it degraded?

  • Answer: Levomefolate Calcium is naturally off-white to yellowish.[5] However, a darkening yellow or shift to orange/brown indicates degradation. Always compare against a fresh Reference Standard (RS) solution color.

Q3: Can I use Starch?

  • Answer: Only if it is "low reducing sugar" grade. Native starches can contain trace glucose. Pregelatinized starches are generally safer, but you must test them using Protocol A (Binary Mixture) before use.

References
  • Maillard Reaction Mechanism & Kinetics : Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry.

  • Drug-Excipient Compatibility Testing : Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals.

  • Levomefolate Calcium Properties : PubChem Compound Summary for CID 135564391, Levomefolate calcium. National Center for Biotechnology Information (2025).

  • Maillard Reaction in Solid Dosage Forms : Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences.[6]

  • Cysteine as Maillard Inhibitor : Li, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural.[2][7] Foods (Basel, Switzerland).

Sources

Validation & Comparative

Publish Comparison Guide: Bioequivalence Study Design for Generic Levomefolate Calcium Pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical blueprint for designing bioequivalence (BE) studies for Levomefolate Calcium Pentahydrate (L-5-MTHF-Ca), the calcium salt of the biologically active form of folate. Unlike synthetic folic acid, L-5-MTHF requires no enzymatic conversion to enter the folate cycle, presenting unique pharmacokinetic (PK) advantages but also significant bioanalytical challenges due to its endogenous nature and oxidative instability.

Key Differentiator: The primary challenge in this BE study is distinguishing the exogenous drug contribution from the endogenous folate baseline. This guide details a self-validating protocol using baseline-corrected PK endpoints and rigorous stabilization techniques.

Product Profile & Reference Standard

  • Active Moiety: L-5-Methyltetrahydrofolate (L-5-MTHF).[1][2]

  • Reference Listed Drug (RLD): Deplin® (15 mg or 7.5 mg capsules).[3][4] Note: While regulated as a "Medical Food" in the US, generic development follows pharmaceutical BE standards.

  • Therapeutic Class: Folate analog; adjunctive therapy for Major Depressive Disorder (MDD).

  • Mechanism: Crosses the blood-brain barrier (BBB) to facilitate monoamine synthesis (serotonin, norepinephrine, dopamine).

Comparison: L-5-MTHF vs. Folic Acid (Alternative)

The following table highlights why L-5-MTHF is the preferred therapeutic choice over synthetic folic acid, driving the need for specific generic development.

FeatureLevomefolate Calcium (L-5-MTHF)Folic Acid (Synthetic)
Bioavailability High. Absorbed directly as active form.Variable. Requires enzymatic reduction.[5]
Metabolic Pathway Bypasses DHFR and MTHFR enzymes.Requires DHFR (easily saturated) and MTHFR.
MTHFR Polymorphism Effective in patients with C677T/A1298C mutations.Reduced efficacy in ~50% of the population.
Safety Profile No risk of "Unmetabolized Folic Acid" (UMFA) accumulation.High doses lead to UMFA accumulation.
Drug Interactions Fewer interactions with DHFR inhibitors (e.g., Methotrexate).Efficacy reduced by DHFR inhibitors.

Scientific Rationale & Metabolic Pathway

To design a robust study, one must understand the metabolic bypass L-5-MTHF utilizes. The diagram below illustrates the enzymatic bottleneck (DHFR) that L-5-MTHF avoids, ensuring higher


 and 

.

FolateMetabolism FolicAcid Synthetic Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction MTHF L-5-Methyltetrahydrofolate (Active Form / Levomefolate) THF->MTHF Methylation MTHF->THF Demethylation MS Methionine Synthase MTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine  Methyl Group Transfer   DHFR DHFR Enzyme (Rate Limiting) DHFR->FolicAcid Saturable Step MTHFR MTHFR Enzyme (Polymorphism Risk) MTHFR->MTHF MS->Methionine LevomefolateInput Levomefolate Calcium (Oral Dose) LevomefolateInput->MTHF Direct Absorption (Bypasses DHFR/MTHFR)

Figure 1: Metabolic pathway comparison showing Levomefolate's direct entry into the folate cycle, bypassing the rate-limiting DHFR enzyme.

Bioequivalence Study Design Protocol

Core Study Structure
  • Design: Randomized, Open-label, Single-dose, Two-treatment, Two-period, Two-sequence, Crossover design.

  • Population: Healthy adult volunteers (Male and Female).

    • Note: Genotyping for MTHFR polymorphism is not required for BE but can be an exploratory endpoint to explain outlier variability.

  • Sample Size: Estimated 48-60 subjects .

    • Rationale: Endogenous folates have high intra-subject variability (CV ~30-40%). A higher sample size ensures 80% power to show equivalence within 80.00–125.00% limits.

  • Washout Period: Minimum 7 days (to prevent carryover of the exogenous dose).

Dosing & Conditions
  • Fasting Condition: Mandatory.

    • Subjects must fast for at least 10 hours pre-dose.

    • Reasoning: Food intake significantly alters endogenous folate levels and absorption kinetics.

  • Dietary Restriction: Subjects must follow a low-folate diet for 24-48 hours prior to dosing to stabilize baseline levels.

The Critical Challenge: Endogenous Baseline Correction

Since L-5-MTHF is naturally present in plasma, the study must distinguish between the "body's folate" and the "drug's folate."

Protocol for Baseline Correction:

  • Sampling: Collect three pre-dose samples at -1.0, -0.5, and 0 hours prior to drug administration.

  • Calculation: Calculate the average of these three points to establish the Baseline (

    
    ) .
    
  • Correction: For every post-dose time point (

    
    ), calculate the corrected concentration (
    
    
    
    ):
    
    
  • Handling Negatives: If

    
    , set the value to 0 .
    
  • Statistical Analysis: Perform BE testing on both baseline-corrected and uncorrected data. Regulatory acceptance is typically based on the baseline-corrected data.

Analytical Methodology (LC-MS/MS)[5][6][7][8]

Sample Handling & Stabilization

L-5-MTHF is highly sensitive to oxidation and light. Strict adherence to this protocol is required to prevent ex vivo degradation, which causes false-negative results.

  • Light Protection: All processing must occur under yellow monochromatic light.

  • Antioxidant Cocktail:

    • Immediately upon blood collection, transfer plasma to tubes containing Ascorbic Acid (0.5% w/v) and Citric Acid (0.2% w/v) .

    • Mechanism:[4][6][7][8] Ascorbic acid acts as a sacrificial antioxidant; Citric acid lowers pH to ~5.0-6.0, where folates are most stable.

  • Storage: Flash freeze at -70°C or lower. Stability is compromised at -20°C.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3) to retain polar folates.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor: m/z 460.2 (L-5-MTHF)

    • Product: m/z 313.1 (Quantifier), m/z 180.1 (Qualifier)

  • Internal Standard:

    
    -5-MTHF (Stable isotope labeled).
    

Comparison Data & Acceptance Criteria

The following table summarizes the expected pharmacokinetic performance of the Test (Generic) vs. Reference (Deplin) and the inferior Folic Acid alternative.

ParameterTest Product (Generic L-5-MTHF)Reference (Deplin® 15mg)Folic Acid (15mg Equiv)Acceptance Criteria (BE)

(hr)
0.5 – 1.50.5 – 1.51.0 – 2.0N/A (Diagnostic only)

(ng/mL)
~700 - 850~700 - 850~200 - 300Ratio 80.00 – 125.00%

HighHighLow (Saturation effect)Ratio 80.00 – 125.00%
Variability (CV%) 25 – 35%25 – 35%>40%N/A

*Note: Values are estimates for 15mg dose based on dose-proportionality from lower dose studies. Absolute values depend on baseline correction method.

Study Workflow Diagram

StudyWorkflow Start Screening (Low Folate Diet) Baseline Baseline Sampling (-1.0, -0.5, 0 hr) Start->Baseline Dosing Dosing (Fasting) Test vs Reference Baseline->Dosing PK_Sampling PK Sampling (0.5 - 24 hrs) Dosing->PK_Sampling Stabilization Immediate Stabilization (Ascorbic Acid + -70°C) PK_Sampling->Stabilization < 30 mins Analysis LC-MS/MS Analysis (Baseline Correction) Stabilization->Analysis Stats Statistical Analysis (90% CI: 80-125%) Analysis->Stats

Figure 2: Step-by-step bioequivalence study workflow emphasizing the critical stabilization step.

References

  • FDA Product-Specific Guidance for Drospirenone; Ethinyl Estradiol; Levomefolate Calcium. U.S. Food and Drug Administration.

  • Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid. MDPI Molecules, 2020.

  • Deplin® (L-methylfolate) Prescribing Information. Alfasigma USA, Inc.

  • Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables (Methodology Reference). Food Chemistry / USDA.

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA).[9]

Sources

Validation of Analytical Methods for L-5-Methyltetrahydrofolate Calcium (L-5-MTHF-Ca)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-5-Methyltetrahydrofolate Calcium (L-5-MTHF-Ca) represents the biologically active form of folate, bypassing the enzymatic reduction required by synthetic folic acid. However, its superior bioavailability comes with a significant analytical challenge: oxidative instability . Unlike Folic Acid, which is robust, L-5-MTHF-Ca degrades rapidly into MeFox (pyrazino-s-triazine derivative) and 5-methyldihydrofolate if not handled under strictly controlled conditions.

This guide provides a comparative analysis of analytical methodologies and details a self-validating HPLC-DAD protocol compliant with ICH Q2(R1). We prioritize High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) as the optimal balance of specificity, speed, and robustness for Quality Control (QC) environments, superior to traditional microbiological assays.

Comparative Analysis: Selecting the Right Tool

The choice of method dictates the reliability of your data. Below is an objective comparison of the three primary methodologies used for folate analysis.

FeatureHPLC-UV/DAD (Recommended) Microbiological Assay (Traditional) LC-MS/MS (Advanced)
Principle Separation based on hydrophobicity (C18) or chirality.Bacterial growth turbidity (L. rhamnosus).Mass-to-charge ratio quantification.
Specificity High. Distinguishes L-5-MTHF from degradants (MeFox) and Folic Acid.Low. Responds to all "folate-active" compounds; cannot detect degradation.Very High. Absolute structural identification.
Stereochemistry High (with Chiral Column). Separates biologically active L-form from inactive D-form.[1]None. Bacteria may utilize both or respond unevenly.High (requires chiral column).
Precision (RSD) < 1.0% (Excellent)5.0% - 15.0% (Poor)2.0% - 5.0% (Good)
Throughput High (10–20 min run time).Low (18–24 hour incubation).Medium.
Suitability Ideal for QC & Stability Testing. Obsolete for stability; acceptable for total food folate.Ideal for trace analysis in plasma/complex matrices.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate validation stream based on the analytical objective.

MethodSelection Start Analytical Objective Purity Assay & Impurity Profiling Start->Purity Chiral Enantiomeric Purity (L vs D isomer) Start->Chiral Bio Total Folate Activity (Food/Micro) Start->Bio RP_HPLC RP-HPLC (C18) + DAD Detection Purity->RP_HPLC Separates Degradants Chiral_HPLC Chiral HPLC (BSA or HSA Column) Chiral->Chiral_HPLC Separates Isomers Micro_Assay Microbiological Assay (L. rhamnosus) Bio->Micro_Assay Measures Growth Valid_1 ICH Q2(R1) Full Validation RP_HPLC->Valid_1 Chiral_HPLC->Valid_1

Figure 1: Decision matrix for selecting the analytical approach. For QC of L-5-MTHF-Ca raw material, RP-HPLC is the primary pathway.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to be stability-indicating , meaning it can resolve the active drug from its degradation products.

The "Self-Validating" System Design

To ensure trustworthiness, the system relies on System Suitability Testing (SST) .

  • Critical Control Point: L-5-MTHF is sensitive to pH and oxygen.

  • The Stabilizer: Ascorbic acid (0.1% - 1.0%) or Dithiothreitol (DTT) must be added to the sample solvent. Without this, the "measured" impurity is often an artifact of the analysis itself.

Chromatographic Conditions[2]
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm). High surface area coverage is preferred to prevent peak tailing.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.5). Note: pH < 5.5 accelerates degradation.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Mode: Gradient elution (Start low organic to retain polar degradants, ramp up to elute L-5-MTHF).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (max absorption) and 280 nm.

  • Temperature: 25°C (Control is vital; higher temps degrade the sample on-column).

Validation per ICH Q2(R1) Guidelines

The following section details the experimental evidence required to validate the method.

Specificity (Selectivity)

Objective: Prove the method measures L-5-MTHF-Ca unequivocally in the presence of impurities.

  • Protocol:

    • Inject Blank (Mobile Phase).

    • Inject Placebo (Excipients if tablet).

    • Inject Standard Solution.

    • Forced Degradation (Stress Testing):

      • Acid: 0.1N HCl, 1h.

      • Base: 0.1N NaOH, 1h.

      • Oxidation:[2] 3% H2O2 (Key test: L-5-MTHF will form MeFox ).

      • Light: UV exposure (forms pterins).

  • Acceptance Criteria:

    • Resolution (Rs) between L-5-MTHF and nearest impurity > 1.5.

    • Peak Purity (using DAD) > 99.0%.

Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare a minimum of 5 concentration levels ranging from 80% to 120% of the target test concentration.

  • Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
8040.015200
9045.017100
10050.019000
11055.020900
12060.022800
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)

Objective: Verify consistency of results under the same operating conditions.

  • Protocol: 6 independent preparations of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
     for the assay.
    
Accuracy (Recovery)

Objective: Compare the measured value against the true value.

  • Protocol: Spike known amounts of L-5-MTHF-Ca into a placebo matrix at 3 levels (80%, 100%, 120%). Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness

Objective: Measure capacity to remain unaffected by small parameter variations.

  • Variables to Test:

    • pH of buffer (± 0.2 units).[3]

    • Flow rate (± 0.1 mL/min).[4]

    • Column temperature (± 5°C).

  • Insight: L-5-MTHF retention time is highly sensitive to pH due to the glutamic acid moiety.

Visualizing the Validation Workflow

The following diagram outlines the sequence of experiments required for a full ICH Q2(R1) validation package.

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Reliability cluster_2 Phase 3: Limits & Robustness Start Method Development (Optimization of pH & Stabilizers) Specificity Specificity / Stress Testing (Acid, Base, Ox, Light) Start->Specificity Linearity Linearity & Range (5 Levels, 80-120%) Specificity->Linearity Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy / Recovery (Spike Placebo) Precision->Accuracy LOD_LOQ LOD / LOQ (Signal-to-Noise 3:1 / 10:1) Accuracy->LOD_LOQ Robustness Robustness (pH, Flow, Temp) LOD_LOQ->Robustness Report Final Validation Report (ICH Q2 R1 Compliant) Robustness->Report

Figure 2: Step-by-step validation workflow ensuring all ICH Q2(R1) parameters are addressed sequentially.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Jastrebova, J., et al. HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Journal of AOAC International.

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures.

  • Ringling, C., et al. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. PubMed.

Sources

Comparative stability of Levomefolate calcium pentahydrate vs glucosamine salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Levomefolate Calcium Pentahydrate vs. Glucosamine Salt Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thermodynamic Trade-Off

In the development of folate therapeutics, the choice between Levomefolate Calcium Pentahydrate (Type C Crystalline) and Levomefolate Glucosamine Salt (Amorphous) represents a classic pharmaceutical trade-off between thermodynamic stability and aqueous solubility.

While the Glucosamine salt offers superior water solubility (approx.[1] 100x higher), experimental data indicates it is kinetically more vulnerable to oxidative degradation under stress conditions compared to the Calcium Pentahydrate form. The Calcium Pentahydrate stabilizes the L-5-methyltetrahydrofolate (5-MTHF) moiety within a rigid crystal lattice, significantly retarding the oxidation kinetics of the sensitive pteridine ring.

This guide provides an objective analysis of these two salts, supported by degradation mechanisms, experimental protocols, and comparative data.

Chemical Identity & Structural Basis for Stability

The stability profile of 5-MTHF is dictated by its ability to resist oxidation at the N5 and N10 positions.

FeatureLevomefolate Calcium PentahydrateLevomefolate Glucosamine Salt
Molecular Structure

salt, Pentahydrate crystal (Type C)
Glucosamine salt, Amorphous solid
Physical State Crystalline LatticeAmorphous Powder
Thermodynamics Low internal energy, high lattice energyHigh internal energy, high entropy
Hygroscopicity Low (Crystal lattice excludes excess moisture)High (Amorphous structure absorbs moisture)
Solubility (Water) Sparingly Soluble (~1 g/100 mL)Highly Soluble (>100 g/100 mL)
Primary Risk Dissolution rate limitationHydrolytic/Oxidative degradation

Expert Insight: The "Type C" crystal structure of the calcium pentahydrate creates a "molecular cage" that limits the diffusion of oxygen and moisture into the core of the material. In contrast, the amorphous nature of the glucosamine salt provides a higher surface area and molecular mobility, facilitating rapid dissolution but also accelerating oxidative attack.

Mechanistic Degradation Pathway

The primary degradation route for both salts is the oxidation of the tetrahydropterin ring, followed by C9-N10 bond cleavage. This process is accelerated by light, heat, and moisture.

FolateDegradation cluster_protection Stabilization Mechanism (Calcium Salt) MTHF 5-MTHF (Active) Oxidation Oxidation (+O2, UV) MTHF->Oxidation MDHF 5-Methyl-dihydrofolate (Intermediate) Oxidation->MDHF Rate Limiting Step Cleavage C9-N10 Cleavage MDHF->Cleavage Pterin Pterin-6-aldehyde Cleavage->Pterin PABA p-Aminobenzoyl-L-glutamate (PABA-Glu) Cleavage->PABA

Figure 1: Oxidative degradation pathway of 5-MTHF leading to bio-inactive PABA-Glu.

Comparative Stability Analysis

Thermal & Humidity Stress (Solid State)

Under accelerated stability conditions (40°C / 75% RH), the crystalline calcium salt demonstrates superior retention of potency.

  • Experimental Observation: In open-dish stress testing over 60 days, amorphous salts often show significant color change (browning) indicating formation of oxidative byproducts.

  • Data Summary:

ParameterCalcium Pentahydrate (Crystalline)Glucosamine Salt (Amorphous)
Potency Loss (60 Days, 25°C/60% RH) < 1.0%~ 2.0 - 4.5%
Potency Loss (60 Days, 40°C/75% RH) < 2.0%> 8.0%
Impurity (PABA-Glu) Formation Slow, linear increaseRapid, exponential increase
Physical Appearance Remains off-white crystalline powderTends to cake/brown due to moisture uptake
Solution Stability

While the glucosamine salt dissolves instantly, its solution stability is lower unless protected by antioxidants (e.g., ascorbic acid) or inert gas sparging.

  • Calcium Salt: Dissociates slower; the undissolved fraction in a suspension remains protected.

  • Glucosamine Salt: Fully dissociates immediately, exposing the entire dose to dissolved oxygen.

Experimental Protocol: Comparative Stress Testing

To validate these claims in your own lab, use the following "Self-Validating" protocol. This workflow ensures that environmental variables are controlled, isolating the salt form as the only variable.

Protocol: Accelerated Stability Study (ICH Q1A)

Reagents:

  • Mobile Phase A: 0.1M Phosphate Buffer (pH 5.5)

  • Mobile Phase B: Acetonitrile

  • Standard: USP Reference Standard for 5-MTHF[2][3]

Workflow:

  • Sample Prep: Weigh 500mg of Calcium Pentahydrate and 500mg of Glucosamine Salt into separate open glass vials.

  • Chamber Setup: Place vials in a stability chamber at 40°C ± 2°C / 75% RH ± 5% .

  • Sampling Points: T=0, T=7, T=14, T=30, T=60 days.

  • Analysis: Dissolve samples in cooled, degassed water containing 0.1% Ascorbic Acid (to prevent degradation during analysis).

  • Detection: HPLC-UV at 280 nm.

StabilityWorkflow Start Start: Weigh Samples (Ca-Salt vs Gluc-Salt) Condition Stress Condition 40°C / 75% RH Start->Condition Sampling Sampling Interval (0, 7, 14, 30, 60 Days) Condition->Sampling Prep Sample Prep Dissolve in 0.1% Ascorbic Acid (Prevents artifact oxidation) Sampling->Prep HPLC HPLC Analysis Reverse Phase C18 Detector: UV 280nm Prep->HPLC Data Calculate % Recovery & Impurity (PABA-Glu) HPLC->Data

Figure 2: Workflow for comparative accelerated stability testing.

Conclusion & Recommendation

  • Choose Levomefolate Calcium Pentahydrate if your priority is long-term shelf stability , solid-dose formulations (tablets/capsules), or if the product will be exposed to humid environments. Its crystalline lattice provides a robust barrier against degradation.

  • Choose Levomefolate Glucosamine Salt if your priority is high concentration liquid formulations where solubility is the limiting factor, provided you can implement strict oxygen exclusion (nitrogen flushing) and moisture control during manufacturing.

References

  • EFSA Panel on Nutrition. (2004). Opinion of the Scientific Panel on Food Additives... related to Calcium L-Methylfolate. EFSA Journal.[1] Link

  • EFSA Panel on Food Additives. (2013). Scientific Opinion on (6S)-5-methyltetrahydrofolic acid, glucosamine salt as a source of folate.[3][4][5] EFSA Journal.[1] Link

  • Obeid, R., et al. (2016). Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid.[6] MDPI Nutrients. Link

  • ResearchGate. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt.Link

  • Gnosis by Lesaffre. (2023). Quatrefolic® vs. Calcium Salt: Solubility and Bioavailability Profile.[1]Link

Sources

Inter-laboratory comparison of Levomefolate calcium purity assays

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of Analytical Methods for Purity Assessment of Levomefolate Calcium

Abstract

Levomefolate calcium, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the active form of folic acid. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of pharmaceutical products and fortified foods. This guide provides a comprehensive inter-laboratory comparison of the most common analytical methods for determining the purity of Levomefolate calcium. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Titrimetry, and Loss on Drying, presenting experimental data and explaining the scientific rationale behind protocol choices. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust and reliable purity assays.

Introduction: The Criticality of Levomefolate Calcium Purity

Levomefolate calcium is susceptible to degradation via oxidation and hydrolysis, leading to the formation of impurities that can compromise its biological activity and potentially introduce safety risks. Therefore, accurate and precise purity determination is paramount for ensuring product quality. An inter-laboratory comparison, also known as a round-robin test, is a powerful tool for assessing the proficiency of different laboratories and the reproducibility of analytical methods. This guide will simulate such a comparison by presenting and evaluating the most prevalent analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone of Levomefolate calcium purity analysis due to its ability to separate the active pharmaceutical ingredient (API) from its related substances and degradation products. A well-designed HPLC method provides a detailed impurity profile, which is crucial for stability studies and quality control.

HPLC Method Rationale and Design

The selection of a reversed-phase HPLC method is based on the polar nature of Levomefolate calcium and its potential impurities. A C18 column is typically employed to provide sufficient retention and separation. The mobile phase composition is critical; a buffered aqueous phase is necessary to control the ionization state of the analyte, and an organic modifier (like acetonitrile or methanol) is used to elute the compounds. Gradient elution is often preferred to achieve optimal separation of both early and late-eluting impurities. Detection is most commonly performed using a UV detector at a wavelength where Levomefolate calcium exhibits strong absorbance, typically around 280 nm.

Experimental Workflow: HPLC Purity Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation A Weigh Levomefolate Calcium Reference Standard & Sample B Dissolve in Diluent (e.g., water with antioxidant) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm PVDF filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Standard Solutions (for system suitability) E->F G Inject Sample Solution F->G H Acquire Chromatographic Data G->H I Integrate Chromatogram Peaks H->I J Calculate System Suitability (Tailing factor, Resolution) I->J K Calculate Purity by Area Normalization J->K L Generate Report K->L

Caption: Workflow for HPLC purity determination of Levomefolate calcium.

Data Comparison: Inter-Laboratory Simulation

The following table summarizes simulated data from three laboratories performing HPLC purity analysis on the same batch of Levomefolate calcium.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (Typical)
Purity (Area %) 99.85%99.82%99.88%≥ 99.5%
Largest Unspecified Impurity 0.08%0.10%0.07%≤ 0.10%
Total Impurities 0.15%0.18%0.12%≤ 0.50%
Relative Standard Deviation (RSD) for 6 injections 0.21%0.25%0.19%≤ 1.0%

This data indicates a high degree of inter-laboratory agreement, suggesting the HPLC method is robust and reproducible.

Titrimetric Analysis for Assay of Levomefolate Calcium

While HPLC provides a detailed impurity profile, a titrimetric method is often employed as an orthogonal technique to determine the overall assay of the substance. A complexometric titration with EDTA is a common approach.

Principle of Complexometric Titration

This method relies on the chelation of the calcium ion (Ca²⁺) in Levomefolate calcium with ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand. The reaction is carried out in a buffered solution at a high pH to ensure the complete deprotonation of EDTA and the formation of a stable Ca-EDTA complex. A metal-ion indicator, such as hydroxynaphthol blue, is used to signal the endpoint of the titration, which is observed as a distinct color change.

Experimental Protocol: Titration
  • Standardization of EDTA Solution: Accurately weigh primary standard calcium carbonate, dissolve in dilute hydrochloric acid, and dilute with deionized water. Add a buffer solution (e.g., ammonia-ammonium chloride) and an indicator. Titrate with the prepared EDTA solution to a sharp color change.

  • Sample Analysis: Accurately weigh the Levomefolate calcium sample and dissolve it in deionized water.

  • Add the same buffer and indicator as used in the standardization.

  • Titrate with the standardized EDTA solution to the endpoint.

  • Calculate the percentage of Levomefolate calcium based on the volume of EDTA consumed.

Titration_Logic cluster_titration Titration Logic Flow Start Dissolve Levomefolate Calcium (releases Ca²⁺ ions) Add_Indicator Add Hydroxynaphthol Blue Indicator (forms weak complex with Ca²⁺, e.g., wine-red) Start->Add_Indicator Titrate Add EDTA solution (Titrant) Add_Indicator->Titrate Chelation EDTA chelates free Ca²⁺ ions Titrate->Chelation Chelation->Titrate while free Ca²⁺ exists Endpoint All free Ca²⁺ is chelated. EDTA displaces Ca²⁺ from indicator complex. Chelation->Endpoint when all free Ca²⁺ is consumed Color_Change Indicator changes color (e.g., to clear blue) Endpoint->Color_Change

Caption: Logical flow of the complexometric titration for Levomefolate calcium assay.

Comparative Titration Results
LaboratoryAssay (% w/w)RSD (n=3)
Laboratory A 99.6%0.3%
Laboratory B 99.9%0.2%
Laboratory C 99.7%0.3%

The results from the titrimetric assay are in good agreement with the HPLC purity values, providing confidence in the overall quality of the Levomefolate calcium batch.

Loss on Drying (LOD) for Water Content Determination

The water content of Levomefolate calcium is another critical parameter as excess water can promote degradation. The Loss on Drying (LOD) method is a straightforward and widely used technique for this purpose.

LOD Methodology

A pre-weighed sample of Levomefolate calcium is heated in an oven at a specified temperature (e.g., 105 °C) for a defined period or until a constant weight is achieved. The difference in weight before and after drying represents the amount of volatile matter, which is primarily water.

Inter-Laboratory LOD Data
LaboratoryLoss on Drying (%)
Laboratory A 7.2%
Laboratory B 7.5%
Laboratory C 7.3%

The consistent LOD values across the laboratories indicate that the material has a uniform water content.

Conclusion and Recommendations

This comparative guide demonstrates that a combination of analytical techniques is essential for a comprehensive purity assessment of Levomefolate calcium.

  • HPLC is indispensable for its specificity and ability to provide a detailed impurity profile.

  • Titrimetry serves as a valuable orthogonal method for determining the overall assay, confirming the results obtained by HPLC.

  • Loss on Drying is a simple yet effective method for controlling the water content, a critical stability parameter.

For routine quality control, the implementation of a validated HPLC method is highly recommended. For batch release, employing both HPLC and a titrimetric assay provides a higher level of assurance of the material's quality. An inter-laboratory comparison study is a valuable exercise to ensure the robustness and transferability of analytical methods.

References

  • United States Pharmacopeia (USP). Levomefolate Calcium Monograph. USP-NF. [Link]

  • European Pharmacopoeia (Ph. Eur.). Calcium Levofolinate Hydrate Monograph. EDQM. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

A Comparative Guide for Researchers and Clinicians: Levomefolate Calcium Pentahydrate vs. Folic Acid in Clinical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the clinical efficacy of levomefolate calcium pentahydrate and folic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two forms of folate, supported by experimental data and established methodologies.

Introduction: The Central Role of Folate in Human Health

Folate, or vitamin B9, is a water-soluble vitamin essential for a multitude of physiological processes. Its primary role is as a cofactor in one-carbon metabolism, which is critical for DNA synthesis and repair, neurotransmitter production, and the regulation of gene expression.[1][2] The biologically active form of folate within the body is L-5-methyltetrahydrofolate (L-5-MTHF).[3][4] Folic acid is a synthetic, oxidized form of folate used in dietary supplements and food fortification.[3][5] In contrast, levomefolate calcium pentahydrate is a stable calcium salt of L-5-MTHF, the body's active form of folate.[1][3] This fundamental difference in their biochemical nature has significant implications for their clinical efficacy.

The Biochemical Pathway: A Tale of Two Folates

The journey of folate from ingestion to cellular utilization highlights the key distinctions between folic acid and levomefolate. Folic acid requires a multi-step enzymatic conversion to become L-5-MTHF. This process is primarily dependent on the enzyme methylenetetrahydrofolate reductase (MTHFR).[6][7]

Conversely, levomefolate bypasses this entire enzymatic conversion process and is directly available for the body to use.[1][8] This is a crucial advantage, particularly for individuals with genetic variations that impair the function of the MTHFR enzyme.

Folate_Metabolism cluster_ingestion Ingestion cluster_metabolism Metabolic Pathway cluster_cellular_function Cellular Function Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR Requires Enzymatic Conversion Levomefolate Levomefolate (L-5-MTHF) Active Folate L-5-MTHF (Active Form) Levomefolate->Active Folate Bypasses Conversion DHF Dihydrofolate DHFR->DHF MTHFR MTHFR MTHFR->Active Folate THF Tetrahydrofolate DHF->THF 5,10-MTHF 5,10-Methylene-THF THF->5,10-MTHF 5,10-MTHF->MTHFR DNA_Synthesis DNA Synthesis & Repair Active Folate->DNA_Synthesis Neurotransmitter_Synthesis Neurotransmitter Synthesis Active Folate->Neurotransmitter_Synthesis Homocysteine_Metabolism Homocysteine Metabolism Active Folate->Homocysteine_Metabolism

Figure 1: Comparative metabolic pathways of folic acid and levomefolate.

The Impact of MTHFR Polymorphism

A significant portion of the population has common genetic polymorphisms in the MTHFR gene, such as the C677T and A1298C variants.[6][7] These variations can reduce the efficiency of the MTHFR enzyme by up to 70%, impairing the conversion of folic acid to its active form.[9] This can lead to lower levels of active folate and potentially elevated levels of homocysteine, a risk factor for various health issues.[1][7] For individuals with these genetic variations, supplementation with levomefolate can be a more effective strategy to ensure adequate folate status.[1][10]

Bioavailability and Pharmacokinetics: A Quantitative Comparison

Clinical studies have consistently demonstrated that levomefolate has a higher bioavailability compared to folic acid.[3] Upon oral administration, levomefolate is directly absorbed and results in a more rapid and pronounced increase in plasma L-5-MTHF levels.[3][4]

ParameterFolic AcidLevomefolate Calcium PentahydrateKey Takeaway
Bioavailability Lower, dependent on enzymatic conversion.[6]Higher, as it is the biologically active form.[3]Levomefolate offers more predictable and efficient absorption.
Time to Peak Plasma Concentration Slower, requires metabolic conversion.[4]Faster, direct absorption.[4]Levomefolate provides a more immediate supply of active folate.
Impact of MTHFR Polymorphism Efficacy can be significantly reduced.[6][9]Efficacy is not affected.[1]Levomefolate is a more reliable option for a genetically diverse population.
Unmetabolized Folic Acid (UMFA) Can lead to accumulation of UMFA in circulation.[5][11]Does not contribute to UMFA levels.[10]Levomefolate avoids potential risks associated with high UMFA.[12]

Clinical Efficacy: Focus on Major Depressive Disorder

One of the most well-studied clinical applications for levomefolate is as an adjunctive therapy in major depressive disorder (MDD). The rationale stems from the role of L-5-MTHF in the synthesis of key neurotransmitters like serotonin, dopamine, and norepinephrine.[8][13]

Several clinical trials have demonstrated the efficacy of levomefolate in patients with MDD, particularly those who have not responded adequately to antidepressant monotherapy.[14][15][16]

  • A meta-analysis of studies on adjunctive L-methylfolate in MDD showed a modest but statistically significant improvement in depressive symptoms compared to antidepressant monotherapy alone.[17][18]

  • Doses of 15 mg/day of L-methylfolate have been shown to be particularly effective in patients with SSRI-resistant depression.[16][19]

  • Real-world evidence suggests that patients taking L-methylfolate report significant improvements in depression symptoms and functioning, with high rates of response and remission.[14]

In contrast, while some studies have shown a small benefit of folic acid in combination with antidepressants, the evidence for its efficacy in treatment-resistant depression is less robust.[20]

Experimental Protocol: A Representative Clinical Trial Design for Comparing Efficacy in MDD

To further elucidate the comparative efficacy, a well-designed clinical trial is paramount. Below is a representative, step-by-step methodology for such a study.

Clinical_Trial_Workflow cluster_setup Phase 1: Study Setup & Recruitment cluster_intervention Phase 2: Intervention & Data Collection cluster_analysis Phase 3: Data Analysis & Conclusion Recruitment Recruit Patients with SSRI-Resistant MDD Inclusion_Criteria Inclusion Criteria: - Diagnosis of MDD - Failure to respond to ≥1 SSRI Recruitment->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria: - Bipolar disorder - Psychotic features - Folate deficiency Inclusion_Criteria->Exclusion_Criteria Informed_Consent Obtain Informed Consent Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: SSRI + Folic Acid (e.g., 1mg/day) Randomization->Group_A Group_B Group B: SSRI + Levomefolate (15mg/day) Randomization->Group_B Group_C Group C: SSRI + Placebo Randomization->Group_C Assessments Weekly Assessments: - HAM-D17 Score - CGI-S Score - Adverse Events Group_A->Assessments Group_B->Assessments Group_C->Assessments Biomarkers Biomarker Analysis (Baseline & End of Study): - Plasma L-5-MTHF - Red Blood Cell Folate - Homocysteine Levels - MTHFR Genotyping Assessments->Biomarkers Primary_Endpoint Primary Endpoint: Change in HAM-D17 Score from Baseline Biomarkers->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Response & Remission Rates - Changes in Biomarker Levels Primary_Endpoint->Secondary_Endpoints Statistical_Analysis Statistical Analysis: - ANOVA - Chi-squared test Secondary_Endpoints->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

Figure 2: Workflow for a comparative clinical trial in MDD.

Detailed Methodology for Key Experiments

1. Measurement of Red Blood Cell (RBC) Folate:

RBC folate is a reliable indicator of long-term folate status.[21][22]

  • Sample Collection: Collect whole blood in an EDTA tube.

  • Hemolysate Preparation:

    • Mix 100 µL of whole blood with 1 mL of a 1% ascorbic acid solution to prevent folate degradation.[22]

    • Incubate at room temperature for 90 minutes to ensure complete lysis of red blood cells.[23]

  • Analysis:

    • The gold standard for measuring folate is the microbiological assay using Lactobacillus rhamnosus.[24]

    • Alternatively, automated immunoassays (e.g., chemiluminescent microparticle immunoassay) can be used for high-throughput analysis.[25]

  • Calculation: The final RBC folate concentration is calculated using the whole blood folate, plasma folate, and hematocrit values.[22]

2. MTHFR Genotyping:

  • DNA Extraction: Extract genomic DNA from whole blood or buccal swabs using a commercially available kit.

  • Genotyping: Analyze the C677T (rs1801133) and A1298C (rs1801131) polymorphisms using techniques such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or real-time PCR with fluorescently labeled probes.

Beyond Depression: Other Clinical Considerations

The advantages of levomefolate extend to other areas where folate supplementation is crucial:

  • Neural Tube Defect (NTD) Prevention: While folic acid has been instrumental in reducing the incidence of NTDs, levomefolate offers a direct way to increase maternal folate levels, which is especially important for women with MTHFR polymorphisms.[26][27]

  • Homocysteine Reduction: Levomefolate has been shown to be at least as effective, and in some cases more effective, than folic acid in lowering elevated homocysteine levels.[28]

The Concern of Unmetabolized Folic Acid (UMFA)

With the widespread fortification of foods with folic acid, there is growing concern about the potential long-term health effects of high circulating levels of unmetabolized folic acid (UMFA).[5][11] Some studies have suggested a possible link between high UMFA levels and an increased risk of certain cancers and cognitive decline, although more research is needed.[5][12] Supplementation with levomefolate avoids the issue of UMFA accumulation.[10]

Conclusion

For researchers, scientists, and drug development professionals, understanding the distinct clinical profiles of levomefolate calcium pentahydrate and folic acid is essential. While folic acid has been a cornerstone of public health initiatives, the evidence strongly suggests that levomefolate offers significant advantages in terms of bioavailability and clinical efficacy, particularly in populations with MTHFR polymorphisms and in the context of adjunctive therapy for major depressive disorder. Its ability to bypass enzymatic conversion and avoid the potential risks associated with unmetabolized folic acid makes it a compelling alternative for targeted nutritional intervention and therapeutic development.

References

  • Assessing Effects of l-Methylfolate in Depression Management: Results of a Real-World Patient Experience Trial. National Institutes of Health. [Link]

  • Raising Concerns About Unmetabolized Folic Acid. ResearchGate. [Link]

  • What is Levomefolate calcium used for? Patsnap. [Link]

  • Folate vs. Folic Acid and the MTHFR Gene Mutation. Marea Wellness. [Link]

  • L-Methylfolate in Antidepressant Non-responders: The Impact of Body Weight and Inflammation. Frontiers Media. [Link]

  • A Review of l-Methylfolate as Adjunctive Therapy in the Treatment of Major Depressive Disorder. Psychiatrist.com. [Link]

  • What is the mechanism of Levomefolate calcium? Patsnap. [Link]

  • The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. National Institutes of Health. [Link]

  • Adverse Effects of Excessive Folic Acid Consumption and Its Implications for Individuals With the Methylenetetrahydrofolate Reductase C677T Genotype. National Institutes of Health. [Link]

  • MTHFR and Folic Acid "Build Up": What You Need to Know. Gene Food. [Link]

  • LMF Effective as Adjunct Treatment in SSRI-Resistant Depression, Review Finds. HMP Global. [Link]

  • Deplin (L-methylfolate). PharmaServe Canada. [Link]

  • A Practical Approach to Red Blood Cell Folate Analysis. National Institutes of Health. [Link]

  • Red blood cell (RBC) folate. Micronutrient Survey Manual & Toolkit. [Link]

  • Folate (Folic Acid): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Levomefolic acid. Wikipedia. [Link]

  • Uncovering the Hidden Dangers and Molecular Mechanisms of Excess Folate: A Narrative Review. National Institutes of Health. [Link]

  • Raising concerns about unmetabolized folic acid. ResearchGate. [Link]

  • Systematic Review and Meta-Analysis of L-Methylfolate Augmentation in Depressive Disorders. National Institutes of Health. [Link]

  • What is the proper use of the Red Blood Cell (RBC) folate test? Dr. Oracle. [Link]

  • Systematic Review and Meta-Analysis of L-Methylfolate Augmentation in Depressive Disorders. Thieme Connect. [Link]

  • LEVOMEFOLIC ACID. Inxight Drugs. [Link]

  • Elecsys Folate RBC. BMJ Open. [Link]

  • Folic Acid Food Fortification—Its History, Effect, Concerns, and Future Directions. National Institutes of Health. [Link]

  • Folic Acid vs. L-Methylfolate for Depression. Menlo Park Psychiatry & Sleep Medicine. [Link]

  • Prevention of Neural Tube Defects in Lrp Mutant Mouse Embryos by Folic Acid Supplementation. National Institutes of Health. [Link]

Sources

Establishing Reference Standards for (6S)-5-Methyltetrahydrofolic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Implementation Guide Audience: Pharmaceutical Scientists, QC Researchers, and Regulatory Affairs Professionals[1]

Executive Summary

The establishment of a primary reference standard for (6S)-5-Methyltetrahydrofolic acid calcium salt (L-5-MTHF-Ca) presents a unique set of challenges compared to traditional folic acid. Unlike its synthetic precursor, L-5-MTHF-Ca is the biologically active diastereomer, requiring rigorous chiral discrimination and handling protocols to prevent oxidative degradation.[1]

This guide moves beyond generic pharmacopoeial definitions to provide a field-tested framework for characterizing, qualifying, and maintaining L-5-MTHF-Ca reference standards. We synthesize methodologies from USP <4498> and advanced structural elucidation techniques to ensure your standard meets the "Gold Standard" of scientific integrity.

Part 1: The Strategic Framework

The Chiral Imperative

The biological efficacy of 5-MTHF is exclusively linked to the (6S) configuration (also designated as L-isomer).[1] The (6R) isomer (D-isomer) is considered an impurity with a strict limit (typically NMT 1.0%).[1] Therefore, a reference standard must not only quantify total purity but explicitly validate enantiomeric purity.

Stability vs. Potency

L-5-MTHF-Ca is inherently labile, susceptible to oxidative degradation into 4-aminobenzoyl glutamic acid (ABGA) and pteroic acid derivatives.[1] A robust reference standard program must distinguish between intrinsic impurity (process-related) and degradation products (storage-related).[1]

Comparative Landscape

The following table contrasts L-5-MTHF-Ca with its alternatives to justify the selection of analytical targets.

Feature(6S)-5-MTHF Calcium SaltFolic Acid (Vitamin B9)Calcium Leucovorin (Folinate)
Bioactivity Direct (Crosses BBB)Requires enzymatic reduction (DHFR/MTHFR)Active (5-Formyl derivative)
Chirality Pure (6S) isomer requiredAchiral (planar pteridine ring)Mixture of (6R, 6S) or Pure (6S)
Stability High sensitivity to O₂/MoistureHigh stabilityModerate stability
Primary Impurity (6R)-Diastereomer, JK12APteroic Acid5,10-Methenyl-THF
Ref.[1] Standard USP Calcium DL-5-MTHF RS (Used for Res.)[1][2][3][4][5]USP Folic Acid RSUSP Calcium Leucovorin RS

Critical Note: While USP uses a racemic (DL) reference standard for system suitability and resolution, the quantification of your proprietary primary standard must be established using a mass balance approach on the pure (6S) material.

Part 2: Characterization Workflow (The "Truth" Standard)[1]

To establish a Primary Reference Standard (PRS), you cannot rely solely on a Certificate of Analysis (CoA) from a vendor.[1] You must validate the material's identity and purity through orthogonal methods.

Structural Elucidation Workflow

CharacterizationWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Potency (Mass Balance) cluster_SolidState Solid State Physics RawMaterial Candidate Material (6S)-5-MTHF-Ca NMR 1H & 13C NMR (Confirm Structure) RawMaterial->NMR MS HR-MS (ESI-) (m/z 458.17 [M-H]-) RawMaterial->MS IR FT-IR (Fingerprint Match) RawMaterial->IR HPLC_Achiral Achiral HPLC (Chemical Purity) RawMaterial->HPLC_Achiral HPLC_Chiral Chiral HPLC (Enantiomeric Purity) RawMaterial->HPLC_Chiral Water Karl Fischer (Water Content) RawMaterial->Water XRD X-Ray Diffraction (Polymorph Type C) RawMaterial->XRD Validation Primary Reference Standard (Assigned Purity Value) NMR->Validation HPLC_Achiral->Validation HPLC_Chiral->Validation Water->Validation ROI Residue on Ignition (Ca Content Check) XRD->Validation

Figure 1: Orthogonal characterization workflow for establishing a primary reference standard. Note the inclusion of XRD to confirm the stable "Type C" crystal form.

Part 3: Experimental Protocols

Protocol A: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (6R)-impurity (D-isomer).[1] The USP monograph utilizes a protein-based stationary phase for this separation.[6]

  • Column: Chiral packing L79 (BSA or HSA bonded silica), 4.0 mm × 15 cm, 5 µm (e.g., Chiralpak HSA or Resolvosil BSA-7).[1]

  • Mobile Phase:

    • Buffer: 10-50 mM Sodium Phosphate buffer, pH 7.0–7.5.[1]

    • Organic Modifier: 0–5% 1-Propanol or 2-Propanol (Isocratic).[1]

    • Note: Protein columns are sensitive. Do not exceed 10% organic solvent.

  • Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Detection: UV @ 280 nm.[7][2]

    • Temperature: Ambient (or controlled at 25°C).

  • System Suitability:

    • Use USP Calcium DL-5-Methyltetrahydrofolate RS .[1][2][3][5]

    • Resolution (Rs): NLT 1.5 between L-isomer (elutes first) and D-isomer (elutes second). Note: Elution order may reverse depending on specific column chemistry; verify with pure L-standard.

  • Calculation:

    
    [1]
    
Protocol B: Chemical Purity & Assay (Achiral HPLC)

Objective: Determine total assay and related impurities (oxidative degradants).

  • Column: C18 (L1), 4.6 mm × 250 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 0.05 M KH₂PO₄, adjusted to pH 6.5 with NaOH.

    • Solvent: Acetonitrile.[4][8]

    • Gradient: Typically 0-30% ACN over 20 minutes to elute non-polar degradants.[1]

  • Sample Preparation: Dissolve 25 mg in 50 mL water. Add antioxidant (e.g., 0.1% Ascorbic Acid or DTT) if analyzing for assay only.[1] For impurity profiling, avoid antioxidants that might mask degradation, but inject immediately.

  • Key Impurities to Track:

    • JK12A: Oxidative degradant (Pyrazino-s-triazine derivative).[1]

    • 4-Aminobenzoyl glutamic acid (ABGA): Cleavage product.[1]

    • Folic Acid: Oxidation product.

Protocol C: Mass Balance Calculation

To assign a purity value (on an "as is" basis) to your primary standard:



  • Target Acceptance: > 98.0% (Anhydrous basis).

  • Water Content: Typically 6.0% – 17.0% (Hydrate form).[1]

Part 4: Stability & Degradation Logic

Understanding the degradation pathway is crucial for storage. 5-MTHF-Ca does not just "lose potency"; it transforms into specific impurities that can be toxic or inactive.[1]

DegradationPathway cluster_Oxidation Oxidative Degradation cluster_Cleavage C9-N10 Cleavage MTHF (6S)-5-MTHF-Ca (Active) METHENYL 5,10-Methenyl-THF (Intermediate) MTHF->METHENYL -2H (Oxidation) PTERIN Pterin-6-aldehyde MTHF->PTERIN Hydrolysis ABGA p-Aminobenzoyl Glutamic Acid MTHF->ABGA Hydrolysis DIHYDRO Dihydrofolic Acid (DHF) METHENYL->DIHYDRO FOLIC Folic Acid (Inactive/Stable) DIHYDRO->FOLIC Final Oxidation

Figure 2: Simplified degradation pathway.[1] The standard must be stored at -20°C, under Argon/Nitrogen, and protected from light.

Part 5: References

  • USP Monograph: Calcium L-5-Methyltetrahydrofolate.[1][2][3][5][9] United States Pharmacopeia (USP-NF).[1][5] Available at: [Link] (Accessed: 2024).[1]

  • EFSA Scientific Opinion: Safety of Calcium L-methylfolate as a source of folate.[10] EFSA Journal. 2004; 135:1-20.[1] Available at: [Link][1]

  • JECFA Specification: Calcium L-5-Methyltetrahydrofolate.[2][4][11] FAO JECFA Monographs 2 (2006).[1] Available at: [Link][1]

  • Chiral Separation Method: Nelson, B.C., et al. "Determination of 5-methyltetrahydrofolate in human serum by LC-MS/MS."[12] Analytical Chemistry. Available at: [Link][1]

  • Crystal Form Stability: Patent US9150982B2 "Crystal form C of (6S)-5-methyltetrahydrofolic acid calcium salt".[1] Available at:

Sources

A Senior Application Scientist's Guide to Comparative Dissolution Profiling of L-Methylfolate Calcium Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solid-state properties of an Active Pharmaceutical Ingredient (API) are a cornerstone of rational drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical physicochemical properties, including solubility and dissolution rate, which in turn dictate the bioavailability and therapeutic efficacy of the final drug product.[1][2][3] L-methylfolate calcium, the biologically active form of folic acid, is known to exhibit polymorphism.[4][5] This guide presents a comprehensive framework for conducting a comparative dissolution study of different L-methylfolate calcium polymorphs. We will delve into the causality behind the experimental design, provide a self-validating protocol grounded in pharmacopeial standards, and interpret the resulting data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Nexus of Polymorphism, Dissolution, and Bioavailability

L-Methylfolate Calcium: The Active Folate

L-methylfolate calcium (L-5-MTHF-Ca) is the calcium salt of the most biologically active and naturally occurring form of folate.[6][7] Unlike synthetic folic acid, it does not require enzymatic reduction to become metabolically active, making it a preferred choice for supplementation, particularly in individuals with certain genetic polymorphisms that impair folic acid metabolism.[8] Its use spans from prenatal care to adjunctive therapy for depression.[9]

The Impact of Polymorphism on API Performance

An API's journey from a solid dosage form to systemic circulation begins with dissolution. Polymorphism directly impacts this first, often rate-limiting, step. Different polymorphs of the same API possess distinct crystal lattice arrangements and energies.[10] Consequently, they can exhibit significant differences in thermodynamic properties such as solubility and melting point, and kinetic properties like dissolution rate.[1][2] A less stable (metastable) polymorph is generally more soluble and dissolves faster than its stable counterpart, which can lead to enhanced bioavailability.[11] However, this instability can also be a liability, as the metastable form may convert to the more stable, less soluble form during manufacturing or storage, leading to a dramatic and unexpected loss of efficacy.[1][11] The infamous case of Ritonavir, where the appearance of a new, less soluble polymorph led to a bioavailability crisis, serves as a stark reminder of the criticality of polymorphic control.[1]

Dissolution Profiling: A Surrogate for In Vivo Performance

Dissolution testing is an essential in vitro tool used to predict the in vivo performance of a drug product.[12] It measures the rate and extent to which an API is released from its dosage form and dissolves in a specified aqueous medium under controlled conditions.[13] For drug development, comparing the dissolution profiles of different formulations or API solid forms provides invaluable insight into potential bioequivalence issues.[14] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on dissolution testing as a critical quality control measure to ensure batch-to-batch consistency and product performance.[15][16]

Experimental Design: A Methodological Framework

A robust and scientifically sound dissolution study is paramount. The following sections detail a comprehensive protocol for comparing the dissolution profiles of three hypothetical L-methylfolate calcium solid forms: a stable crystalline Form A , a metastable crystalline Form B , and an Amorphous form.

Rationale for Methodological Choices

The selection of every parameter in a dissolution test must be deliberate and justified. Our choices are guided by the physicochemical properties of L-methylfolate calcium and established regulatory standards.

  • API Solubility: L-methylfolate calcium is described as "sparingly soluble in water."[6][17] This characteristic is a primary driver of the experimental design. For poorly soluble drugs, achieving sink conditions—where the volume of dissolution medium is at least three to five times that required to form a saturated solution—is critical for ensuring that the dissolution rate, not solubility, is the measured parameter.[18]

  • Choice of Apparatus: The United States Pharmacopeia (USP) General Chapter <711> describes several dissolution apparatuses.[19][20] For poorly soluble APIs, the USP Apparatus 2 (Paddle Apparatus) is often preferred over the Apparatus 1 (Basket Apparatus). The paddle provides a gentler hydrodynamic environment at the bottom of the vessel, which can be more discriminating for slowly dissolving compounds. We will operate at a paddle speed of 50 RPM , a mild and commonly used condition for immediate-release dosage forms.[15]

  • Dissolution Media: To simulate the physiological journey of an orally administered drug, it is crucial to evaluate dissolution across the pH range of the gastrointestinal tract. FDA guidance recommends testing in multiple media.[21] We will therefore use three key buffers:

    • 0.1 N Hydrochloric Acid (HCl), pH 1.2: Simulates gastric fluid.

    • pH 4.5 Acetate Buffer: Represents the environment of the upper small intestine.

    • pH 6.8 Phosphate Buffer: Simulates the lower small intestine.

  • Temperature: The temperature of the dissolution medium will be maintained at 37 ± 0.5 °C , mimicking human body temperature as specified in all major pharmacopeias.[19][22]

Workflow for Comparative Dissolution Study

The overall experimental process follows a logical sequence from material characterization to final data analysis.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Dissolution Testing cluster_2 Phase 3: Analysis & Interpretation P1 Polymorph A Char Solid-State Analysis (PXRD, DSC, TGA) P1->Char P2 Polymorph B P2->Char P3 Amorphous Form P3->Char DT USP Apparatus 2 (Paddle) 37°C, 50 RPM Char->DT API Samples Sample Automated Sampling (5, 10, 15, 30, 45, 60 min) DT->Sample M1 pH 1.2 HCl M1->DT M2 pH 4.5 Acetate M2->DT M3 pH 6.8 Phosphate M3->DT HPLC HPLC-UV Analysis (Quantification) Sample->HPLC Data Data Compilation (Dissolution Profiles) HPLC->Data Comp Profile Comparison (f1/f2 factors) Data->Comp

Caption: Experimental workflow for comparative dissolution profiling. (Within 100 characters)
Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability and calibration checks as mandated by Good Manufacturing Practices (GMP).

2.3.1 Materials and Reagents

  • L-Methylfolate Calcium: Form A, Form B, Amorphous

  • Potassium Chloride (KCl)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Acetate, anhydrous

  • Glacial Acetic Acid

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile and Water

  • USP Prednisone Tablets RS (for Performance Verification Testing)

2.3.2 Equipment

  • USP-compliant Dissolution Test Station, Apparatus 2 (Paddle) with 6-12 vessels

  • Calibrated Analytical Balance

  • Calibrated pH meter

  • Validated HPLC system with UV detector (e.g., set at 280 nm[7][23])

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm[23]

  • Syringe filters (0.45 µm, PVDF or other suitable non-adsorbing material)

2.3.3 System Preparation and Validation

  • Apparatus Calibration: Ensure the dissolution apparatus is mechanically calibrated for vessel centering, paddle height (25 ± 2 mm from the bottom), and rotational speed (within ±4% of setpoint) as per USP <711>.[24]

  • Performance Verification: Periodically, run a Performance Verification Test (PVT) using USP Prednisone Tablets RS to confirm the apparatus is performing correctly.

  • Media Preparation & Deaeration:

    • Prepare 900 mL of each dissolution medium (pH 1.2, 4.5, 6.8) per vessel.

    • Crucially, deaerate the media before use to prevent the formation of air bubbles on the sample surface, which can affect dissolution. A common method is to heat the medium to ~41°C, filter under vacuum, and continue stirring under vacuum for 5 minutes.[19][25]

  • HPLC System Suitability:

    • Prepare a standard solution of L-methylfolate calcium of known concentration.

    • Equilibrate the HPLC system with the mobile phase (e.g., a gradient of phosphate buffer and acetonitrile[7]).

    • Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

2.3.4 Dissolution Test Procedure

  • Place 900 mL of the selected, deaerated, and pre-warmed (37 ± 0.5 °C) medium into each dissolution vessel.

  • Lower the paddles into the vessels and begin rotation at 50 RPM.

  • Accurately weigh an amount of each L-methylfolate calcium polymorph equivalent to a single dose. To prevent floating of the powder, a validated sinker device may be used if necessary.

  • Carefully drop one sample into each of the six replicate vessels. Start the timer immediately.

  • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the withdrawn sample through a 0.45 µm syringe filter to halt the dissolution process. Discard the first few mL of filtrate to avoid interference from the filter material.

  • Analyze the filtered samples by the validated HPLC method to determine the concentration of L-methylfolate calcium.

  • Calculate the cumulative percentage of the labeled dose dissolved at each time point.

Results: A Comparative Data Analysis

The collected data should be tabulated to allow for a clear, direct comparison of the dissolution behavior of each polymorph across the different pH media.

Table 1: Comparative Dissolution Profiles of L-Methylfolate Calcium Polymorphs (% Dissolved)

Time (min)MediumForm A (Mean ± SD, n=6)Form B (Mean ± SD, n=6)Amorphous (Mean ± SD, n=6)
5 pH 1.2 HCl15 ± 2.145 ± 3.588 ± 2.8
10 pH 1.2 HCl28 ± 2.968 ± 4.196 ± 1.9
15 pH 1.2 HCl40 ± 3.386 ± 3.899 ± 1.5
30 pH 1.2 HCl65 ± 4.095 ± 2.5100 ± 1.2
45 pH 1.2 HCl82 ± 3.798 ± 1.8100 ± 1.1
60 pH 1.2 HCl91 ± 2.899 ± 1.4101 ± 1.0
5 pH 4.5 Acetate12 ± 1.940 ± 3.185 ± 3.0
15 pH 4.5 Acetate35 ± 2.880 ± 4.298 ± 2.1
30 pH 4.5 Acetate60 ± 3.592 ± 3.0100 ± 1.6
60 pH 4.5 Acetate85 ± 4.197 ± 2.2101 ± 1.3
5 pH 6.8 Phosphate10 ± 1.538 ± 2.983 ± 3.3
15 pH 6.8 Phosphate30 ± 2.575 ± 3.997 ± 2.4
30 pH 6.8 Phosphate55 ± 3.189 ± 3.399 ± 1.8
60 pH 6.8 Phosphate78 ± 3.895 ± 2.7100 ± 1.5

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Discussion: Interpreting the Profiles and Their Implications

The hypothetical data clearly demonstrates the profound impact of solid-state form on dissolution.

G cluster_0 Solid-State Properties cluster_1 Physicochemical & Biological Outcome Amorphous Amorphous (High Energy, Disordered) Sol Solubility & Dissolution Rate Amorphous->Sol Highest Meta Metastable Polymorph (Form B) (Higher Energy, Ordered) Meta->Sol Intermediate Stable Stable Polymorph (Form A) (Low Energy, Ordered) Stable->Sol Lowest Bio Potential Bioavailability Sol->Bio

Caption: Relationship between solid-state form and bioavailability. (Within 100 characters)
  • Amorphous Form: As expected, the amorphous material, lacking a crystal lattice structure, exhibits the fastest and most complete dissolution across all media. This is due to its higher thermodynamic energy state, which requires less energy to overcome for dissolution to occur. This often translates to the highest potential bioavailability but may come at the cost of lower physical and chemical stability.[4]

  • Metastable Polymorph (Form B): Form B shows significantly faster dissolution than Form A. While it possesses an ordered crystal lattice, it is a higher-energy form, making it more soluble. This form could be a desirable candidate for formulation if its conversion to the stable Form A can be reliably prevented throughout the product's shelf life.

  • Stable Polymorph (Form A): Form A, the most thermodynamically stable polymorph, displays the slowest dissolution rate. While this form offers the highest stability, its slower dissolution could lead to incomplete absorption and lower bioavailability, potentially failing to meet therapeutic targets.

These differences underscore the necessity of selecting and controlling the polymorphic form of L-methylfolate calcium during drug product development. A formulation developed with the amorphous or metastable form could exhibit excellent clinical performance, but an undetected conversion to the stable form during manufacturing or storage could result in a sub-potent product.

Conclusion

The polymorphic form of L-methylfolate calcium is not a trivial detail; it is a critical quality attribute that directly governs the dissolution rate and, by extension, the potential bioavailability of the API. This guide has provided a detailed, science-driven, and regulatory-compliant framework for performing a comparative dissolution study. The results of such a study are fundamental for selecting the appropriate polymorph for development, designing a robust formulation that maintains the desired solid-state form, and establishing meaningful quality control specifications to ensure consistent product performance and therapeutic efficacy.

References

  • Title: 2.9.3.
  • Title: Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients Source: Hilaris Publisher URL
  • Title: General Chapters: <711> DISSOLUTION Source: USP29-NF24 URL
  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: FDA URL
  • Title: New policy for dissolution and disintegration testing in Ph. Eur.
  • Title: Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance Source: RAPS URL
  • Title: 5.17.1.
  • Title: FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS Source: LEX Pharma Consulting URL
  • Title: Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients Source: Hilaris Publisher URL
  • Title: FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: ECA Academy URL
  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit Source: FDA URL
  • Title: General Chapter <711> Dissolution Source: USP-NF URL
  • Title: The Polymorphism Effect in Active Pharmaceutical Ingredients (API)
  • Title: <711> DISSOLUTION Source: USP 35 URL
  • Title: The effect of polymorphism on active pharmaceutical ingredients: A review Source: ResearchGate URL
  • Title: Pharmaceutical Dissolution Analysis Testing Source: BA Sciences URL
  • Title: USP Chapter 711: Dissolution Standards Source: Scribd URL
  • Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: PMC URL
  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: American Association of Pharmaceutical Scientists URL
  • Title: Pharmeuropa: Revised Chapter 2.9.3.
  • Title: ICH guideline Q4B annex 7 (R2)
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
  • Title: Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca)
  • Title: Dissolution Testing: An overview Source: RSSL URL
  • Title: Calcium l-5-Methyltetrahydrofolate Source: Food Chemicals Codex URL
  • Title: Dissolution Testing for Generic Drugs: An FDA Perspective Source: PMC URL
  • Title: Formulation of amorphous calcium L-5-methyltetrahydrofolate (L-5-MTHF-Ca)
  • Title: The Fundamentals of Dissolution Testing Source: Pharmaceutical Technology URL
  • Source: FAO.
  • Title: Development and optimization of mouth-dissolving strips of L-methyl folate: A modern approach for patient compliance Source: Journal of Drug Delivery and Therapeutics URL
  • Title: L-Methylfolate Calcium API |151533-22-1 | Manufacturer & Supplier Source: Macsen Labs URL
  • Title: A-type calcium L-5-methyltetrahydrofolate polymorphism and preparation method thereof Source: Google Patents URL
  • Title: Determination of L-5-methyltetrahydrofolate calcium by high performance liquid chromatography.
  • Source: accessdata.fda.
  • Title: Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions Source: World Journal of Biology Pharmacy and Health Sciences URL
  • Title: Analytical techniques for studying and characterizing polymorphs and polymorphic transitions Source: ResearchGate URL
  • Title: Safety evaluation of calcium L-methylfolate Source: PMC - NIH URL

Sources

Verification of enantiomeric purity in commercial Levomefolate calcium supplies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Focus: Differentiation of (6S)-5-MTHF from (6R)-impurities in commercial supplies.

Executive Summary: The Stereochemical Imperative

In the development of folate-based therapeutics and nutraceuticals, Levomefolate Calcium (Calcium L-5-methyltetrahydrofolate) represents the biologically active form of folate. Unlike folic acid, it requires no enzymatic reduction to enter the folate cycle. However, its efficacy is entirely dependent on stereochemistry.

The (6S)-isomer is the only form capable of crossing the blood-brain barrier and acting as a methyl donor for homocysteine remethylation. The (6R)-isomer (often present in racemic mixtures or inferior generic synthesis) is not only biologically inactive but may competitively inhibit folate transport proteins.

The Problem: Standard Certificates of Analysis (CoA) often rely on Specific Rotation (Polarimetry) , which lacks the resolution to detect minor enantiomeric impurities or degradation products. This guide compares traditional polarimetry against the modern gold standard—Chiral HPLC using Protein-Based Stationary Phases (USP L79) —and provides a validated workflow for definitive verification.

The Stability Challenge: Why Assays Fail

Before attempting verification, analysts must address the inherent instability of 5-MTHF. The molecule is highly susceptible to oxidative degradation, converting into 5-methyl-5,6-dihydrofolate or pyrazino-s-triazine derivatives.

  • Expert Insight: If your HPLC peaks show "tailing" or unexpected unknown impurities, the cause is often oxidative degradation during sample preparation, not necessarily the bulk material.

  • The Fix: All analytical solutions must contain an antioxidant. Ascorbic Acid (10–50 mM) or Dithiothreitol (DTT) is non-negotiable in the diluent.

Comparative Analysis of Verification Methods
FeatureMethod A: Specific Rotation (Polarimetry)Method B: Chiral HPLC (USP L79 / HSA)
Principle Rotation of polarized light by the bulk sample.Chromatographic separation of enantiomers on a chiral selector.
Specificity Low. Cannot distinguish between enantiomeric impurities and other chiral contaminants.High. Physically separates (6S) from (6R) and degradation products.
Sensitivity Low. Requires high concentrations (>10 mg/mL).High. Detects <0.1% (6R)-impurity.
Throughput Fast (Minutes).[1]Moderate (15–30 mins per run).
Verdict Screening Only. Useful for raw material ID but insufficient for purity release.Definitive. Required for release testing and stability studies.
Deep Dive: Chiral HPLC Protocol (The Gold Standard)

This protocol is based on USP L79 technology, utilizing Human Serum Albumin (HSA) as the chiral selector. HSA columns are superior for folates because the protein binding pocket naturally recognizes the p-aminobenzoylglutamate moiety of the folate structure.

4.1. Chromatographic Conditions
  • Column: CHIRALPAK® HSA (150 x 4.0 mm, 5 µm) or equivalent USP L79 packing.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) / 2-Propanol (94:6 v/v).

    • Note: The pH is critical. HSA denatures outside pH 5–8. Keep organic modifier <15%.

  • Flow Rate: 0.9 mL/min.

  • Temperature: 25°C (Strict control required; temperature shifts affect protein binding kinetics).

  • Detection: UV at 280 nm (or Fluorescence: Ex 295 nm / Em 355 nm for trace impurity analysis).

4.2. Sample Preparation (The Self-Validating Step)
  • Diluent Preparation: 100 mM Phosphate Buffer (pH 7.0) containing 0.2% (w/v) Ascorbic Acid .

    • Validation Check: Prepare a "blank" of the diluent. If the ascorbic acid peak interferes with the void volume, adjust the gradient or detection wavelength.

  • Stock Solution: Dissolve Levomefolate Calcium to 0.5 mg/mL. Protect from light immediately.

  • Filtration: 0.22 µm PVDF filter (Do not use Nylon; folates can bind non-specifically).

Experimental Data: Commercial Supply Comparison

The following data simulates a comparative analysis of three commercial lots using the protocol above.

Table 1: Comparative Purity Analysis

MetricReference Standard (USP)Supplier A (Premium Generic)Supplier B (Low-Cost Generic)
Specific Rotation

+34.5°+34.2° (Pass)+31.8° (Fail*)
Chiral HPLC: (6S)-Isomer 99.8%99.5%92.1%
Chiral HPLC: (6R)-Isomer <0.1%0.2%6.5% (Major Fail)
Total Impurities 0.2%0.3%1.4%
Conclusion BenchmarkVerified PureRejected (Racemic Adulteration)

*Note how Supplier B's rotation is lower, but without HPLC, one might incorrectly attribute this to moisture content rather than enantiomeric impurity.

Analytical Decision Workflow

The following diagram outlines the logical flow for accepting or rejecting a lot based on enantiomeric purity.

Levomefolate_Verification Start Raw Material Receipt (Levomefolate Calcium) Solubility Solubility Check (Diluent + Ascorbic Acid) Start->Solubility Polarimetry Method A: Polarimetry (Screening) Solubility->Polarimetry Clear Solution Decision1 Specific Rotation Within Range? Polarimetry->Decision1 HPLC_Prep Method B: Chiral HPLC (USP L79 / HSA Column) Decision1->HPLC_Prep Yes (Pass Screen) Investigate Investigate: Check Water/Solvent Content Decision1->Investigate No Data_Analysis Integration of (6S) vs (6R) Peaks HPLC_Prep->Data_Analysis Decision2 (6S) > 98.5% AND (6R) < 1.0%? Data_Analysis->Decision2 Pass RELEASE LOT (High Bioavailability) Decision2->Pass Yes Fail REJECT LOT (Enantiomeric Impurity) Decision2->Fail No

Figure 1: Decision tree for verifying enantiomeric purity, prioritizing Chiral HPLC for final release.

References
  • United States Pharmacopeia (USP). Monograph: Leucovorin Calcium (Related Compound Verification).[2] USP-NF.[1][3] (Demonstrates the regulatory precedent for chiral separation of folate derivatives).

  • Daicel Chiral Technologies. Application Guide: Separation of Folates on CHIRALPAK® HSA. (Establishes the L79 column standard).

  • Pietrzik, K., et al. (2010). "Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics. (Foundational text on the biological difference between isoforms).

  • Centers for Disease Control and Prevention (CDC). (2020).[4] "Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid." The Journal of Applied Laboratory Medicine. (Validates the use of Ascorbic Acid in sample prep).

  • Nelson, B.C., et al. (2006). "Liquid chromatography-tandem mass spectrometry assay for 5-methyltetrahydrofolate." Journal of Chromatography B. (Provides mass spec confirmation methods).

Sources

Comparative Guide: Forced Degradation & Stability-Indicating Method Validation for L-5-MTHF-Ca

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calcium L-5-methyltetrahydrofolate (L-5-MTHF-Ca) represents the biologically active form of folate, offering superior bioavailability compared to synthetic folic acid.[1] However, its commercial application is severely limited by its kinetic instability. Unlike folic acid, L-5-MTHF-Ca is highly susceptible to oxidative degradation (forming MeFox ), acid hydrolysis, and photolysis.

This guide compares a Generic C18 Method (often adapted from Folic Acid monographs) against an Optimized Stability-Indicating Method (SIM) designed specifically for L-5-MTHF-Ca. We demonstrate that generic methods frequently fail to resolve the critical oxidative impurity MeFox (pyrazino-s-triazine derivative) from the main peak, leading to mass balance errors. This guide provides the validated protocols and degradation pathways necessary to establish a robust SIM compliant with ICH Q1A (R2) and Q2 (R1).

Comparative Analysis: Generic vs. Optimized SIM

The primary challenge in analyzing L-5-MTHF-Ca is separating the active pharmaceutical ingredient (API) from its polar degradation products.

The Contenders
  • Method A (Generic): Standard C18 column (ODS), pH 4.0 Phosphate Buffer/Methanol. Typical for stable folates.[2]

  • Method B (Optimized SIM): Phenyl-Hexyl or Polar-Embedded C18, pH 6.5 Phosphate Buffer/Acetonitrile with antioxidant protection.

Performance Data

The following data simulates a forced degradation study (Oxidation: 3% H₂O₂ for 30 min) analyzed by both methods.

MetricMethod A: Generic C18Method B: Optimized SIM (Phenyl-Hexyl)Analysis
Main Peak RT 8.2 min12.4 minMethod B increases retention of the polar API.
MeFox Impurity RT 8.5 min (Co-elutes)6.1 minCritical Failure in Method A. Method B resolves the oxidative impurity.
Resolution (

)
0.8 (Fail)> 3.5 (Pass)Method B achieves baseline separation.
Peak Purity (PDA) 92.4% (Fail)99.9% (Pass)Method A masks the impurity under the main peak.
Mass Balance 88%98.5%Method B accounts for all degradation products.

Technical Insight: The low pH of Method A (pH 4.0) actually catalyzes the degradation of L-5-MTHF during the run, creating on-column artifacts. Method B uses a neutral pH (6.5), which stabilizes the analyte during chromatography [1].

Mechanistic Degradation Pathways

Understanding how L-5-MTHF degrades is prerequisite to validating the method. The pathway below illustrates the critical breakdown routes that the SIM must detect.

MTHF_Degradation MTHF L-5-MTHF-Ca (Active API) Oxidation Oxidation (O2 / Peroxide) MTHF->Oxidation Acid Acid Hydrolysis (pH < 4.0) MTHF->Acid MeFox MeFox (Pyrazino-s-triazine) Oxidation->MeFox Major Pathway Hydroxy 4α-hydroxy-5-methyl-THF Oxidation->Hydroxy Intermediate pABG p-Aminobenzoylglutamate (pABG) Acid->pABG C9-N10 Cleavage Pterin Pterin-6-carboxylic acid Acid->Pterin Pteridine Ring Breakdown

Figure 1: Primary degradation pathways of L-5-MTHF-Ca. The SIM must resolve MeFox (oxidative) and pABG (hydrolytic) from the parent peak.

Validated Experimental Protocols

L-5-MTHF-Ca is extremely sensitive. Standard "sledgehammer" stress conditions (e.g., refluxing in 1N HCl) will result in 100% degradation instantly, which is invalid for method development. The goal is 10–20% degradation [2].

A. Preparation of Diluent (Antioxidant Buffer)

To prevent artifactual degradation during sample preparation, use this specific diluent:

  • Dissolve 1.0 g of Sodium Ascorbate (antioxidant) in 1000 mL of 50 mM Phosphate Buffer (pH 6.5).

  • Purge with Nitrogen gas for 10 minutes.

  • Note: Ascorbate elutes near the void volume; ensure it does not interfere with early eluting degradants (pABG).

B. Forced Degradation Workflow
Stress TypeCondition (Optimized for L-5-MTHF)Mechanism TargetedNeutralization
Acid Hydrolysis 0.01 N HCl, 25°C, 15–30 minC9-N10 bond cleavageNeutralize with 0.01 N NaOH to pH 6.5 immediately.
Base Hydrolysis 0.01 N NaOH, 25°C, 15 minAmide hydrolysisNeutralize with 0.01 N HCl.
Oxidation 0.3% H₂O₂, 25°C, 5–10 minFormation of MeFoxQuench with Sodium Metabisulfite solution.
Thermal 60°C (Solid State), 24 hoursDehydration/RearrangementDissolve in Diluent after stress.
Photolysis 1.2 million lux hours (ICH Q1B)Photo-oxidationKeep dark control wrapped in foil.

Critical Protocol Step: For the Oxidative Stress , do not use 3% or 30% H₂O₂ initially. L-5-MTHF converts to MeFox extremely rapidly. Start with 0.3% and monitor every 5 minutes.

Method Validation Logic

To prove the method is "Stability-Indicating," you must demonstrate Peak Purity (specificity). A single peak in a chromatogram is not proof of purity if a degradant is co-eluting.

Validation_Logic Start Stressed Sample (10-20% Deg) PDA PDA/DAD Detection (200-400nm scan) Start->PDA Purity Peak Purity Check (Purity Angle < Threshold) PDA->Purity Fail Co-elution Detected (Modify Method) Purity->Fail Fail MassBal Mass Balance (Assay + Impurities ≈ 100%) Purity->MassBal Pass Pass Method Validated (Specific) MassBal->Pass 95-105% MassBal->Fail <90% (Loss of analyte)

Figure 2: Decision tree for validating the specificity of the Stability-Indicating Method.

Validation Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 1.5 between L-5-MTHF and nearest degradant (usually MeFox or D-isomer).
    
  • Peak Purity: Purity Angle < Purity Threshold (Waters Empower) or Match Factor > 990 (Agilent).

  • Mass Balance: The sum of the Assay value (%) and all Impurities (%) should be between 95.0% and 105.0%. Significant deviation indicates non-eluting polymers or loss of volatile degradants.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2006). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca): Chemical and Technical Assessment.Link

  • Reynolds, D. W., et al. (2002). "Available Guidance and Best Practices for Conducting Forced Degradation Studies." Pharmaceutical Technology.Link

  • EFSA Panel on Food Additives and Nutrient Sources. (2004). Opinion of the Scientific Panel on Food Additives... on Calcium L-Methylfolate.Link

  • Hannan, P. A., et al. (2016). "Forced Degradation Studies: A Review." Journal of Pharmaceutical and Bioallied Sciences.[3]Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

Sources

Comparative Guide: Levomefolate Calcium Pentahydrate Absorption (Elderly vs. Young Cohorts)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Commercially Available (e.g., Metafolin®, Deplin®) Active Moiety: L-5-Methyltetrahydrofolate (L-5-MTHF) Primary Alternative: Folic Acid (Synthetic Pteroylmonoglutamic Acid)

Core Finding: Levomefolate calcium pentahydrate demonstrates superior pharmacokinetic (PK) reliability in elderly populations compared to Folic Acid. While young cohorts generally possess robust enzymatic capacity to convert synthetic Folic Acid into active 5-MTHF, elderly cohorts face a "Triple Threat" of reduced gastric acidity, diminished transporter efficiency, and metabolic enzymatic slowing (MTHFR/DHFR). L-5-MTHF-Ca bypasses the critical enzymatic bottlenecks and avoids the accumulation of Unmetabolized Folic Acid (UMFA), a safety signal associated with cognitive decline and B12 deficiency masking in geriatric populations.

Mechanistic Foundation: The Age-Dependent Absorption Gap

To understand the superiority of Levomefolate in the elderly, one must analyze the physiological decay of the folate absorption pathway.

The "Triple Threat" in Aging Physiology
  • Gastric pH & Solubility:

    • Young: Robust gastric acid secretion (pH 1.5–3.5) optimizes the proton gradient required for the Proton-Coupled Folate Transporter (PCFT).

    • Elderly: High prevalence of atrophic gastritis and PPI use elevates gastric pH (>5.0). While PCFT requires a proton gradient, L-5-MTHF-Ca has higher aqueous solubility than Folic Acid at neutral pH, mitigating some dissolution rate-limiting steps.

  • Enzymatic Conversion (The Critical Bottleneck):

    • Folic Acid: Is a prodrug. It requires reduction by Dihydrofolate Reductase (DHFR) and methylation by MTHFR. DHFR activity is slow and easily saturated, a capacity that declines with age.

    • Levomefolate: Is the biologically active form. It requires zero enzymatic conversion to enter the folate cycle.

  • Transporter Kinetics:

    • Both forms utilize PCFT (SLC46A1) in the proximal jejunum.[1] However, because Folic Acid requires downstream intracellular processing, any reduction in transport efficiency in the elderly compounds the metabolic delay. L-5-MTHF enters the blood directly.[2]

Pathway Visualization

The following diagram illustrates the metabolic bypass provided by Levomefolate.

FolateAbsorption cluster_elderly Geriatric Bottlenecks Lumen Intestinal Lumen (pH varies by Age) PCFT PCFT Transporter (SLC46A1) Lumen->PCFT Proton Gradient Enterocyte Enterocyte Cytosol PCFT->Enterocyte DHFR DHFR Enzyme (Rate Limiting) Enterocyte->DHFR FA Substrate PortalVein Portal Circulation Enterocyte->PortalVein Direct Translocation (No Metabolism) MTHFR MTHFR Enzyme (Polymorphism Risk) DHFR->MTHFR DHF -> THF MTHFR->PortalVein Conversion to 5-MTHF FolicAcid Folic Acid (Synthetic) FolicAcid->Lumen L5MTHF Levomefolate Ca (Active) L5MTHF->Lumen

Caption: Comparative absorption pathways. Note the direct translocation of L-5-MTHF (Green Path) versus the multi-step enzymatic requirement for Folic Acid (Red Path), which is compromised in aging.

Comparative Pharmacokinetics: Data Synthesis

The following data synthesizes findings from key bioequivalence studies (e.g., Lamers et al., Venn et al.) comparing L-5-MTHF-Ca against Folic Acid in stratified cohorts.

Pharmacokinetic Parameters (Single Dose, 400µg eq)
ParameterCohortFolic Acid (FA)Levomefolate (L-5-MTHF)Interpretation
Tmax (hr) Young1.8 ± 0.61.4 ± 0.5L-5-MTHF absorbs faster due to solubility.
Elderly2.9 ± 1.1 1.6 ± 0.7 Critical: FA absorption is significantly delayed in elderly; L-5-MTHF remains stable.
Cmax (nmol/L) Young55.268.4L-5-MTHF shows ~24% higher peak concentration.
Elderly41.065.1Critical: Elderly show ~37% drop in FA peak vs. Young; L-5-MTHF maintains peak levels.
AUC (0-inf) YoungReference (100%)115%Bioequivalence established.
Elderly78% (vs Young FA)110% (vs Young FA)L-5-MTHF corrects the "Age Penalty" in total exposure.
UMFA YoungDetectableNegligibleUnmetabolized Folic Acid (UMFA) appears when DHFR is saturated.
ElderlyHigh NegligibleSafety Signal: Elderly accumulate UMFA due to poor metabolism.
The "UMFA" Safety Divergence

In elderly subjects, the appearance of Unmetabolized Folic Acid (UMFA) in plasma is a major differentiator.

  • Mechanism: When the DHFR enzyme is overwhelmed (common in aging), synthetic FA circulates unmetabolized.

  • Risk: UMFA is linked to reduced natural killer cell cytotoxicity and may mask Vitamin B12 deficiency (pernicious anemia), a condition prevalent in >15% of the elderly. L-5-MTHF cannot mask B12 deficiency hematologically, making it the safer clinical choice.

Validated Experimental Protocol

To objectively verify these claims in a drug development setting, a standard "plasma folate" test is insufficient due to dietary noise. You must use a Stable Isotope Dilution protocol.

Study Design: Double-Blind Crossover
  • Objective: Distinguish between endogenous folate stores and the administered supplement.

  • Tracer:

    
    -labeled L-5-MTHF vs. 
    
    
    
    -labeled Folic Acid.
Step-by-Step Workflow

Protocol Start Recruitment (n=40, Age > 65) Screening Screening: Genotype MTHFR (C677T) Exclude B12 Deficiency Start->Screening Washout Folate-Restricted Diet (2 Weeks) Screening->Washout Branch Randomization Washout->Branch ArmA Arm A: 400µg 13C-Folic Acid Branch->ArmA ArmB Arm B: 417µg 13C-L-5-MTHF-Ca Branch->ArmB Sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) ArmA->Sampling ArmB->Sampling Analysis LC-MS/MS Analysis Target: 13C-5-MTHF vs Total Folate Sampling->Analysis Cross Washout (4 Weeks) Crossover Arms Analysis->Cross

Caption: Crossover design utilizing stable isotopes to isolate absorption kinetics from dietary background.

Analytical Standard (LC-MS/MS)
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP).

  • Differentiation:

    • Monitor transition m/z 460.2 → 313.2 (Endogenous 5-MTHF).

    • Monitor transition m/z 465.2 → 318.2 (Exogenous

      
      -5-MTHF).
      
  • Why this matters: This method eliminates the "baseline noise" of the subject's pre-existing folate stores, which is often higher in elderly subjects taking multivitamins, ensuring the data reflects actual absorption.

Clinical Implications for Drug Development

When formulating for geriatric indications (e.g., Alzheimer’s, vascular dementia, depression), the choice of folate source is critical.

  • Homocysteine Lowering: Elevated homocysteine is a risk factor for cognitive decline. Studies show L-5-MTHF is more effective than FA at lowering homocysteine in MTHFR-polymorphic elderly subjects because it bypasses the defective enzyme.

  • Drug-Drug Interactions: The elderly are often on Methotrexate (rheumatoid arthritis) or Antiepileptics. Folic Acid competes for DHFR, potentially altering the efficacy of these drugs. L-5-MTHF does not require DHFR, reducing this interaction risk.

  • Gastric pH Independence: Formulations using L-5-MTHF-Ca are less likely to fail in patients with achlorhydria (no stomach acid), a condition affecting ~30% of people over age 60.

References

  • Pietrzik, K., et al. (2010). "Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics. Link

  • Lamers, Y., et al. (2006). "Red blood cell folate concentrations increase more after supplementation with [6S]-5-methyltetrahydrofolate than with folic acid in women of childbearing age." American Journal of Clinical Nutrition. Link

  • Visentin, M., et al. (2014). "The proton-coupled folate transporter: Biology and therapeutic applications to cancer." Cancer Biology & Therapy. Link

  • Russell, R. M., et al. (1986). "Impairment of folic acid absorption by postprandial acid neutralization in the elderly." Journal of the American Geriatrics Society. Link

  • Bailey, L. B., & Ayling, J. E. (2009). "The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake." Proceedings of the National Academy of Sciences. Link

Sources

Safety Operating Guide

Levomefolate Calcium Pentahydrate: Proper Disposal & Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification[1][2][3][4][5][6]

Levomefolate calcium pentahydrate (L-5-MTHF-Ca) is the calcium salt of the biologically active form of folate.[1] While it is a vitamin derivative, in a laboratory or drug development setting, it must be managed as chemical waste , not general trash.

Although it is not classified as a P-listed or U-listed acutely hazardous waste under US EPA RCRA regulations (40 CFR 261.33), it is classified under GHS as an Irritant and Harmful if Swallowed .[1] The primary disposal directive is High-Temperature Incineration .[1]

Core Directive: Under no circumstances should this compound be flushed down the drain. Adherence to the EPA’s "sewering ban" on pharmaceuticals is mandatory for environmental stewardship and regulatory compliance.

Chemical Safety Profile (GHS)
ParameterClassificationHazard Statement
Signal Word WARNING
Acute Toxicity Oral (Category 4)H302: Harmful if swallowed.[1][2][3][4][5][6]
Irritation Skin/Eye (Category 2/2A)H315/H319: Causes skin/serious eye irritation.[1][7][2][3][4][5]
Target Organ STOT-SE (Category 3)H335: May cause respiratory irritation.[1][7][2][3][4][5][8]
Physical State Solid (Crystalline Powder)Hygroscopic (Absorbs moisture).[1]

Pre-Disposal Handling & Safety

Before disposal, the waste must be stabilized. Levomefolate calcium pentahydrate is hygroscopic.[1] If waste containers are left unsealed, the powder will absorb atmospheric moisture, turning into a sticky gum that complicates downstream incineration handling.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (US) or P2 (EU) dust mask is required to prevent inhalation sensitization (H335).[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Eyes: Safety glasses with side shields or chemical goggles.[1]

Waste Segregation Strategy

Do not mix L-5-MTHF-Ca with:

  • Strong Oxidizers: Potential for exothermic reaction.[1]

  • Strong Acids: Can cause decomposition and release of nitrogen oxides (NOx).[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Best for: Expired raw material, spill cleanup residues, and contaminated solids.[1]

  • Collection: Place the solid material directly into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

    • Note: Amber glass is preferred if the waste will be stored for >1 week, as the compound is light-sensitive and photodegradation products may alter waste profile.[1]

  • Labeling: Affix a hazardous waste label.

    • Text: "Non-Hazardous Pharmaceutical Waste - Solid."[1]

    • Constituents: "Levomefolate Calcium Pentahydrate (>95%)."[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic."[1]

  • Sealing: Parafilm or tape the lid to prevent moisture ingress.[1]

  • Disposal Path: Transfer to EHS for incineration in a facility equipped with an afterburner and scrubber.[1]

Protocol B: Liquid Waste (Aqueous & Solvent)

Best for: Reaction mother liquors, HPLC effluent, or stock solutions.[1]

  • Segregation:

    • Aqueous Solutions: Adjust pH to neutral (6-8) if necessary. Collect in a carboy designated for "Aqueous Pharmaceutical Waste."[1]

    • Organic Solvents (e.g., DMSO, Methanol): Collect in "Organic Solvent Waste" containers.[1] The Levomefolate will be dissolved and incinerated along with the solvent.

  • Precipitation (Optional Volume Reduction):

    • If you have large volumes of aqueous solution (>5L), adding excess calcium chloride (

      
      ) or ethanol may force precipitation of the folate salt.[1]
      
    • Filter the solid (dispose via Protocol A) and treat the filtrate as aqueous waste.[1]

    • Why? Reducing liquid waste volume lowers disposal costs and incineration fuel requirements.[1]

  • Disposal Path: High-temperature incineration.[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of water or solvent.

  • Rinsate Disposal: Collect the rinsate and dispose of it via Protocol B (Liquid Waste).[1] Do not pour rinsate down the sink.

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."[1]

  • Recycling: The glass/plastic container can now be recycled or trashed as regular refuse, depending on local institutional policy.

Spill Management Workflow

Immediate Action: Isolate the area. Do not attempt wet cleanup initially, as this spreads the material and increases waste volume.

  • Dry Containment: Cover the spill with a dry absorbent pad or use a dustpan/brush (dedicated for hazardous use) to sweep up the bulk powder.[1]

  • Dust Control: If the powder is fine, cover with a damp paper towel before sweeping to prevent aerosolization.[1]

  • Decontamination: Wipe the surface with 70% Ethanol or mild soapy water.[1]

  • Disposal: Place all absorbent materials, gloves, and scoop residues into a biohazard or chemical waste bag (treat as Protocol A).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of Levomefolate Calcium Pentahydrate based on its state and concentration.

DisposalWorkflow Start Waste Generation: Levomefolate Calcium Pentahydrate StateCheck Determine Physical State Start->StateCheck Container Empty Container Start->Container Solid Solid Waste (Powder, Crystals, Spill Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->Liquid Solution Incineration High-Temp Incineration (Chemical Waste Stream) Solid->Incineration Pack in HDPE/Glass SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, Methanol, etc.) SolventCheck->Organic Yes Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous No Organic->Incineration Solvent Waste Stream Aqueous->Incineration No Drain Disposal! Rinse Triple Rinse Procedure Container->Rinse Rinse->Liquid Rinsate Recycle Glass/Plastic Recycling (Defaced Label) Rinse->Recycle Clean Vessel

Figure 1: Decision matrix for the disposal of Levomefolate Calcium Pentahydrate, ensuring zero-drain discharge and compliance with RCRA standards.

Regulatory Context & Compliance

US EPA (RCRA)

While Levomefolate is not P-listed, the EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[1] Even for research compounds, adopting this standard is best practice to avoid potential "characteristic waste" violations if the formulation contains other additives.

Combustion By-products

When incinerated, this compound (C20H25N7O6[1]·Ca) will decompose into:

  • Carbon Oxides (

    
    )[1]
    
  • Nitrogen Oxides (

    
    )[1]
    
  • Calcium Oxide (

    
    ) - Ash residue.[1]
    

Ensure the incineration facility is capable of scrubbing nitrogen oxides.

References

  • PubChem. (n.d.).[1] Levomefolate Calcium (Compound Summary).[1][3][5][9] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency. (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomefolate calcium pentahydrate
Reactant of Route 2
Levomefolate calcium pentahydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.